molecular formula C10H15BrO2 B13580384 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Cat. No.: B13580384
M. Wt: 247.13 g/mol
InChI Key: UKJRKFOHFFUFLQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a high-value spirocyclic compound of interest in advanced organic synthesis and medicinal chemistry research. This chemical serves as a versatile multifunctional building block, identified by the molecular formula C10H15BrO2 and a molecular weight of 247.13 g/mol . Its structure incorporates two key reactive sites: a bromomethyl group, which acts as a potent alkylating agent and allows for further functionalization, and an 8-one carbonyl group, which provides a handle for a variety of reduction or nucleophilic addition reactions. This unique combination makes the compound an excellent precursor for constructing complex molecular architectures, particularly for the synthesis of novel spirocyclic scaffolds that are prevalent in pharmaceutical and material science applications. The spirocyclic core of this compound is of significant research value. Spiro structures are known for their three-dimensional rigidity and are frequently explored in drug discovery to access unexplored chemical space and improve the physicochemical properties of lead compounds. Researchers can utilize this reagent to develop new chemical entities for evaluation as enzyme inhibitors, receptor modulators, or as key intermediates in the total synthesis of natural products. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2

InChI Key

UKJRKFOHFFUFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)OC1CBr

Origin of Product

United States

Foundational & Exploratory

Comprehensive Chemical Profiling and Synthetic Methodologies of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on planar, sp2-rich aromatic scaffolds—is a primary objective for improving drug candidate survivability. Spirocyclic compounds achieve this by increasing the fraction of sp3-hybridized carbons (Fsp3), which inherently enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.

As a highly versatile, bifunctional building block, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one provides an ideal scaffold for advanced drug design[1]. It features a reactive electrophilic bromomethyl handle for cross-coupling or nucleophilic substitution, alongside a ketone group that allows for orthogonal functionalization. This whitepaper details the structural profiling, retrosynthetic logic, step-by-step synthetic protocols, and biological applications of this critical intermediate.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of the spirocycle is essential for predicting its behavior in both synthetic workflows and biological environments. The oxaspiro[4.5]decane core consists of a tetrahydrofuran (THF) ring spiro-fused to a cyclohexanone ring.

PropertyValue
Chemical Name 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
Molecular Formula C10H15BrO2
Monoisotopic Mass 246.02554 Da
Molecular Weight 247.13 g/mol
CAS Registry Number 117038-86-5
InChIKey TUKIJKYCCHVCOA-UHFFFAOYSA-N
Electrophilic Sites C2-Bromomethyl (Primary alkyl halide), C8-Ketone

Table 1: Quantitative physicochemical data and structural identifiers[1].

Retrosynthetic Logic and Reaction Causality

The most efficient synthetic route to 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one relies on the strategic application of a bromoetherification reaction .

According to Baldwin’s rules for ring closure, the bromoetherification of a homoallylic alcohol intermediate proceeds favorably via a 5-exo-trig cyclization rather than a 6-endo-trig cyclization[2]. When the terminal alkene is activated by a brominating agent (such as N-Bromosuccinimide, NBS), a cyclic bromonium ion intermediate is formed. The tertiary hydroxyl group is perfectly positioned to attack this intermediate intramolecularly. This highly favored kinetic pathway forms the 5-membered THF ring while simultaneously installing the crucial bromomethyl group at the C2 position.

Synthesis A 1,4-Cyclohexanedione monoethylene acetal B 8-(but-3-en-1-yl)-1,4-dioxaspiro [4.5]decan-8-ol A->B Grignard Addition C Acetal-protected Spirocycle B->C Bromoetherification (NBS) D 2-(Bromomethyl)-1-oxaspiro [4.5]decan-8-one C->D Deprotection (HCl)

Fig 1. Synthetic workflow of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one.

Step-by-Step Experimental Protocols

To ensure high fidelity and reproducibility, the following self-validating methodology is engineered to isolate the target compound with maximum yield and purity.

Phase 1: Grignard Addition (Homoallylic Alcohol Synthesis)
  • Causality: Utilizing 1,4-cyclohexanedione monoethylene acetal ensures that only one ketone is available for nucleophilic attack, preventing over-alkylation and yielding a single tertiary alcohol.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise, add 3-butenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 30 minutes to manage the exothermic nature of the Grignard addition.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Bromoetherification (Spirocycle Formation)
  • Causality: NBS is utilized to provide a controlled, low-concentration release of electrophilic bromine (Br+). The non-nucleophilic solvent (DCM) ensures that the intramolecular hydroxyl group is the exclusive nucleophile that traps the bromonium ion[2].

  • Protocol:

    • Dissolve the crude homoallylic alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

    • Cool the mixture to 0 °C and shield the flask from light to prevent radical side-reactions.

    • Add N-Bromosuccinimide (1.1 eq) in a single portion.

    • Stir at 0 °C for 2 hours until TLC indicates complete consumption of the starting material.

    • Wash the organic layer with saturated aqueous Na2S2O3 to neutralize residual bromine, followed by brine. Dry and concentrate.

Phase 3: Acetal Deprotection
  • Causality: Mild acidic hydrolysis selectively cleaves the ethylene acetal protecting group without degrading the newly formed spiro-THF ring or hydrolyzing the primary alkyl bromide.

  • Protocol:

    • Dissolve the protected spirocycle in a 4:1 mixture of THF and H2O.

    • Add 1M HCl (2.0 eq) and stir at room temperature for 12 hours.

    • Neutralize carefully with saturated aqueous NaHCO3.

    • Extract with DCM, dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one.

Analytical Characterization & QA/QC Validation

A robust protocol must be self-validating. The success of the synthesis is confirmed through the following analytical checkpoints:

  • 1H NMR (400 MHz, CDCl3): The defining signature of the successful 5-exo-trig cyclization is the appearance of the bromomethyl protons (-CH2Br). Due to the adjacent chiral center at C2, these protons are diastereotopic and will appear as two distinct doublet of doublets (dd) in the 3.30–3.50 ppm region.

  • 13C NMR (100 MHz, CDCl3): The spiro carbon (C5) will resonate distinctly in the 80–85 ppm range, confirming the formation of the spiro-ether linkage. The deprotected ketone carbonyl (C8) will be visible near 210 ppm.

  • LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 247.0 and 249.0, definitively confirming the incorporation of a single bromine atom.

Application in Drug Discovery: PPARγ Modulation

The rigid, three-dimensional architecture of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one makes it an exceptional precursor for synthesizing Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators[3]. By displacing the primary bromide with various pharmacophores (e.g., via SN2 reactions with amines or phenols), researchers can generate potent ligands. The spirocyclic core forces the ligand into an active conformation that fits snugly into the PPARγ ligand-binding pocket, enhancing receptor activation while minimizing off-target toxicity.

PPARg L Spirocyclic Ligand P PPARγ Receptor L->P Binds & Activates H PPARγ-RXRα Heterodimer P->H Dimerization R RXRα Receptor R->H Dimerization D PPRE (DNA Response Element) H->D Translocation T Gene Transcription D->T Recruits Co-activators

Fig 2. PPARγ signaling pathway activated by spirocyclic ligands.

References

  • PubChemLite. "compound_molecular_formula:C10H15BrO2 - Explore." Université du Luxembourg.
  • Yeung, Y.-Y., et al. "Desymmetrization of Diolefinic Diols by Enantioselective Amino-thiocarbamate-Catalyzed Bromoetherification: Synthesis of Chiral Spirocycles." Angewandte Chemie International Edition, 2014.
  • "PPARg MODULATORS AND METHODS OF USE." US Patent 20230062861A1, 2023.

Sources

Physicochemical Properties and Synthetic Utility of 1-Oxaspiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-oxaspiro[4.5]decan-8-one derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds. 1-Oxaspiro[4.5]decan-8-one (CAS: 87151-60-8) represents a quintessential spirocyclic scaffold that offers a balance of structural rigidity, defined exit vectors, and favorable physicochemical properties.

Unlike its nitrogen-containing analog (1-oxa-8-azaspiro[4.5]decane), the carbocyclic 1-oxaspiro[4.5]decan-8-one provides a neutral, lipophilic core that allows for precise tuning of polarity without introducing basic centers prematurely. This guide analyzes its utility as a pharmacophore modulator, detailing its synthesis, physical profile, and reactivity in high-value medicinal chemistry campaigns.[1]

Physicochemical Profile

The 1-oxaspiro[4.5]decan-8-one core is characterized by a spiro-junction connecting a saturated six-membered ring (cyclohexanone) and a five-membered ether ring (tetrahydrofuran). This fusion creates a rigid orthogonal arrangement, projecting substituents into specific 3D space.[1]

Quantitative Data Summary

The following properties are established for the core scaffold (C


H

O

):
PropertyValue / RangeSignificance
Molecular Weight 154.21 g/mol Fragment-like; allows ample room for derivatization (Rule of 3 compliant).
cLogP 0.6 – 1.0Moderate lipophilicity; ideal for CNS penetration when coupled with polar groups.
TPSA ~26.3 ŲLow polar surface area (Ketone + Ether), supporting membrane permeability.[1]
H-Bond Acceptors 2Ketone carbonyl and spiro-ether oxygen.
H-Bond Donors 0Neutral core; no intrinsic donors until functionalized.
Fsp³ Fraction 0.78 (7/9 carbons)High saturation correlates with improved solubility and lower promiscuity.
Solubility High (Organic)Soluble in DCM, THF, MeOH; Moderate aqueous solubility (approx. 10-50 mM).[1]
Structural Geometry & Vector Analysis

The spiro-carbon (C5) enforces a nearly 90° angle between the mean planes of the tetrahydrofuran and cyclohexane rings.

  • Conformational Locking: The spiro-fusion restricts the "chair-flip" dynamics of the cyclohexane ring compared to monosubstituted cyclohexanes, reducing the entropic penalty upon protein binding.

  • Exit Vectors: Substituents at the C8 position (ketone) project equatorially or axially, allowing exploration of chemical space perpendicular to the spiro-ether axis.

Synthetic Accessibility

Synthesis of the 1-oxaspiro[4.5]decan-8-one core is non-trivial due to the need to form the quaternary spiro-center. Two primary methodologies are dominant: the Prins Cyclization and Intramolecular Etherification .

Method A: Acid-Catalyzed Prins Cyclization

This method is preferred for its modularity, allowing the construction of the spiro-ether ring from a cyclic ketone and a homoallylic alcohol equivalent.

  • Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with a ketone generates an oxocarbenium ion, which undergoes intramolecular cyclization.

  • Reagents: Homoallylic alcohol, Cyclohexanone derivative, Acid catalyst (TFA or TMSOTf).[1]

Method B: Intramolecular Etherification (Williamson Type)

This route builds the ether ring from a pre-functionalized cyclohexane.[1]

  • Alkylation: Alkylation of 1,4-cyclohexanedione monoethylene ketal with an allyl halide.

  • Hydroboration/Oxidation: Conversion of the allyl group to a primary alcohol.

  • Cyclization: Acid-catalyzed ketal hydrolysis and simultaneous spiro-ether formation.

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for constructing the scaffold.

SynthesisPathways cluster_legend Key Start1 Cyclohexanone Derivatives Inter1 Oxocarbenium Intermediate Start1->Inter1 Prins Cyclization (TFA/TMSOTf) Start2 Homoallylic Alcohol Start2->Inter1 Product 1-Oxaspiro[4.5] decan-8-one Inter1->Product Cyclization AltStart 4-Hydroxy- cyclohexanone AltInter Allyl Alkylation AltStart->AltInter Allyl Bromide Base AltInter->Product 1. Hydroboration 2. Acid Cyclization L1 Starting Material L2 Intermediate L3 Target Scaffold

Caption: Comparative synthetic routes (Prins Cyclization vs. Intramolecular Etherification) for 1-oxaspiro[4.5]decan-8-one.

Derivatization & Reactivity Profile

The C8-ketone is the primary handle for diversification. The spiro-ether moiety is generally chemically inert under standard nucleophilic addition conditions but provides steric bulk that influences stereoselectivity at C8.

Key Transformations
  • Reductive Amination:

    • Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.

    • Outcome: Formation of 8-amino-1-oxaspiro[4.5]decane derivatives.[2]

    • Stereochemistry: Hydride attack often occurs from the less hindered face, typically trans to the spiro-ether oxygen, though mixtures are common.[1]

  • Grignard/Organolithium Addition:

    • Reaction: Ketone + R-MgBr.

    • Outcome: Tertiary alcohols.

    • Utility: Introduction of aryl groups to target GPCR hydrophobic pockets.

  • Strecker Synthesis:

    • Reaction: Ketone + Amine + Cyanide.

    • Outcome: Alpha-amino nitriles, precursors to spiro-amino acids.

Reactivity Logic Diagram

Reactivity Core 1-Oxaspiro[4.5] decan-8-one Amine Spiro-Amine (GPCR Ligands) Core->Amine Alcohol Tertiary Alcohol (Metabolic Stability) Core->Alcohol Olefin Spiro-Alkene (Linker Attachment) Core->Olefin RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) RedAm->Amine Grignard Grignard Addition (Ar-MgBr) Grignard->Alcohol Wittig Wittig Reaction (Ph3P=CH-R) Wittig->Olefin

Caption: Divergent synthesis map showing functionalization of the C8 ketone handle.[1]

Medicinal Chemistry Applications

The 1-oxaspiro[4.5]decan-8-one scaffold is a validated bioisostere for 4-substituted cyclohexanones and piperidines.

Case Study: Muscarinic Agonists

Research into M1 muscarinic agonists for Alzheimer's disease utilized the 1-oxa-8-azaspiro[4.5]decane core (a close analog).[3] The carbocyclic variant (1-oxaspiro) serves as a lipophilic replacement to modulate blood-brain barrier (BBB) permeability.

  • Mechanism: The spiro-ether oxygen mimics the spatial position of the ether oxygen in muscarine, acting as a hydrogen bond acceptor for the receptor serine residue.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

Spirocyclic ketones are used to inhibit ACC. The rigid spiro-core positions the ketone to interact with the enzyme's active site while the spiro-ring fills a hydrophobic pocket, improving potency over flexible linear analogs.

ADME/T Implications
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position (a common soft spot in simple cyclohexanes).

  • Permeability: The compact, spherical shape (low radius of gyration) generally improves passive diffusion compared to extended planar systems.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-benzyl-1-oxaspiro[4.5]decan-8-amine.

Materials:

  • 1-Oxaspiro[4.5]decan-8-one (1.0 eq)[4]

  • Benzylamine (1.2 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic acid (1.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Imine Formation: In a flame-dried flask under nitrogen, dissolve 1-oxaspiro[4.5]decan-8-one (154 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add benzylamine (131 µL, 1.2 mmol) and acetic acid (57 µL, 1.0 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to afford the title amine.

Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the ketone signal (~2.4 ppm alpha-protons) and appearance of the methine proton at C8 (~2.6-2.9 ppm).

  • LC-MS: Confirm mass [M+H]⁺ = 246.2.

References

  • Design and Synthesis of Spirocyclic M1 Agonists. Journal of Medicinal Chemistry. (1995).

  • Modular Synthesis of Isomeric, Spirocyclic Bioactive Scaffolds (ACC Inhibitors). The Journal of Organic Chemistry. (2023). [1]

  • Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. Beilstein Journal of Organic Chemistry. (2011).

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for Sigma-1 Receptors. Bioorganic & Medicinal Chemistry. (2020).

  • PubChem Compound Summary: 1-Oxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. (2025). [1]

Sources

The Strategic Role of Bromomethyl Spirocycles in Medicinal Chemistry Scaffolds: Escaping Flatland via Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

The paradigm of modern drug discovery has fundamentally shifted away from planar, sp2-hybridized aromatic structures toward architecturally complex, three-dimensional (3D) frameworks[1]. This transition, famously coined "Escape from Flatland," established that a higher fraction of sp3-hybridized carbons (Fsp3) strongly correlates with improved clinical success rates, enhanced aqueous solubility, and reduced off-target promiscuity (toxicity)[1].

Within this expanded 3D chemical space, spirocyclic scaffolds—defined by two rings sharing a single quaternary carbon atom—have emerged as privileged structural motifs[2]. They offer rigid, predictable exit vectors that mimic the conformational preorganization of natural products while maintaining the low molecular weight required for oral bioavailability. However, the integration of spirocycles into high-throughput drug discovery pipelines requires modular, highly reactive building blocks.

Bromomethyl spirocycles (e.g., 2-(bromomethyl)spiro[3.3]heptane) serve as the premier electrophilic hubs for this purpose. By decoupling the complex synthesis of the spirocyclic core from the final diversification step, these brominated intermediates enable the rapid generation of expansive, high-Fsp3 medicinal chemistry libraries[3].

ScaffoldEvolution Flat 2D Aromatic Scaffold (Low Fsp3, High Toxicity Risk) Spiro 3D Spirocyclic Core (High Fsp3, Improved PK) Flat->Spiro Dearomatization / Cycloaddition Bromo Bromomethyl Spirocycle (Versatile Electrophilic Handle) Spiro->Bromo Halogenation / Homologation Library Diverse MedChem Library (Lead Optimization) Bromo->Library Late-Stage Functionalization

Scaffold evolution from 2D aromatics to 3D spirocyclic libraries via bromomethyl intermediates.

The Bromomethyl Advantage: Mechanistic Causality

The selection of a bromomethyl group (–CH₂Br) appended to a spirocycle is not arbitrary; it is a calculated strategic choice driven by chemical reactivity and steric parameters:

  • Optimal Electrophilicity for S_N2: The primary alkyl bromide is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (S_N2) with a wide array of amines, alcohols, and thiols.

  • Suppression of E2 Elimination: In many compact spiro systems (such as spiro[3.3]heptanes or spiro[2]pentanes), the quaternary spiro center and the highly strained adjacent carbons lack accessible, anti-periplanar beta-hydrogens. This structural feature effectively shuts down competitive E2 elimination pathways, forcing the reaction down the desired substitution route[3].

  • Radical Precursor Versatility: The carbon-bromine bond is weak enough to undergo single-electron transfer (SET) under photoredox conditions, generating a primary carbon-centered radical that can be trapped in C–C bond-forming cross-couplings[2].

Reactivity Core Bromomethyl Spirocycle (R-Spiro-CH2-Br) SN2 N-Alkylation (SN2) Target: Amines/Amides Core->SN2 Base, Polar Solvent Radical Photoredox Coupling Target: Arenes/Heteroarenes Core->Radical Photocatalyst, Light Grignard Organometallic (Mg/Zn) Target: Electrophiles Core->Grignard Metal Insertion

Divergent synthetic pathways enabled by the bromomethyl spirocyclic handle.

Physicochemical Profiling

The conversion of a flat aromatic lead into a functionalized spirocyclic analog via a bromomethyl intermediate profoundly alters the molecule's physicochemical profile. The table below summarizes the typical trajectory of these parameters, demonstrating the tangible benefits of the "Escape from Flatland" approach[1].

Scaffold TypeRepresentative StructureFsp3cLogPAqueous Solubility (µg/mL)Intrinsic Clearance (CL_int)
2D Aromatic Toluene derivative0.142.8< 15High (CYP450 liability)
3D Spirocycle Spiro[3.3]heptane1.001.8> 120Low (Metabolically stable)
Bromomethyl Hub 2-(bromomethyl)spiro[3.3]heptane1.002.2ModerateN/A (Synthetic Intermediate)
Functionalized Lead N-(spiro[3.3]heptan-2-ylmethyl)amine0.851.5> 200Low

Self-Validating Experimental Methodologies

To harness bromomethyl spirocycles effectively, laboratory protocols must be robust and self-validating. Below are two field-proven workflows for scaffold diversification, detailing the causality behind each reagent choice.

Protocol 1: General Procedure for S_N2 N-Alkylation

This protocol is designed to append complex secondary amines to the spirocyclic core, a common step in synthesizing GPCR or kinase inhibitors[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) and 2-(bromomethyl)spiro[3.3]heptane (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base & Catalyst Addition: Add finely powdered Potassium Carbonate (K₂CO₃) (2.0 equiv) and Potassium Iodide (KI) (0.1 equiv).

  • Reaction: Seal the vial and heat to 60 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove the DMF, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Causality of Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent is critical as it solvates the cations (K⁺) while leaving the nucleophilic amine desolvated and highly reactive, accelerating the S_N2 transition state.

  • Base (K₂CO₃): A mild, insoluble inorganic base acts as an acid scavenger to neutralize the HBr byproduct. It is basic enough to drive the reaction but mild enough to prevent unwanted side reactions.

  • Catalyst (KI): Operates via the Finkelstein reaction. The iodide ion acts as a highly nucleophilic catalyst, displacing the bromide to form a transient, highly reactive iodomethyl spirocycle, which is then rapidly consumed by the amine.

Self-Validating System:

  • TLC/LC-MS Monitoring: The reaction is validated in real-time by LC-MS. The disappearance of the amine starting material and the appearance of the [M+H]⁺ peak of the product confirms conversion.

  • NMR Confirmation: In the ¹H NMR spectrum, the diagnostic shift of the –CH₂– protons from ~3.5 ppm (adjacent to bromine) to ~2.5 ppm (adjacent to nitrogen) serves as absolute proof of successful alkylation.

Protocol 2: Visible-Light Metallaphotoredox C(sp3)–C(sp2) Cross-Coupling

This protocol allows the direct coupling of the bromomethyl spirocycle to an aryl bromide, generating a stable C–C bond without requiring highly reactive Grignard reagents[2].

Step-by-Step Methodology:

  • Preparation: In a vial, combine the bromomethyl spirocycle (1.5 equiv), aryl bromide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent & Mediator: Add anhydrous 1,4-Dioxane (0.1 M) and Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the vial with a 440 nm blue LED at room temperature for 24 hours with vigorous stirring.

Causality of Experimental Choices:

  • Photocatalyst (Ir-complex): Absorbs blue light to reach a long-lived excited state. It undergoes single-electron transfer (SET) to reduce the bromomethyl group, generating a primary spirocyclic carbon radical.

  • Radical Mediator (TTMSS): Acts as a halogen-atom transfer (HAT) agent, stabilizing the radical cascade and preventing premature quenching.

  • Cross-Coupling Catalyst (Ni/dtbbpy): The nickel catalyst intercepts the spirocyclic radical and undergoes oxidative addition with the aryl bromide. Subsequent reductive elimination forms the new C(sp3)–C(sp2) bond.

  • Degassing: Oxygen is a potent triplet quencher and radical scavenger; its removal is an absolute requirement for the catalytic cycle to proceed.

Self-Validating System:

  • Visual Cue: The reaction mixture transitions from a pale green (Ni²⁺ pre-catalyst) to a deep red/brown, indicating the successful formation of the active Ni⁰/Ni¹/Ni³ catalytic species.

  • GC-MS: The formation of the cross-coupled product mass and the absence of homocoupled biaryl byproducts validate the selectivity of the metallaphotoredox cycle.

Conclusion

Bromomethyl spirocycles represent a critical nexus in modern medicinal chemistry. By providing a highly reactive, sterically accessible electrophilic handle on a metabolically stable, 3D framework, they bridge the gap between complex scaffold synthesis and high-throughput library diversification. As drug discovery continues to prioritize Fsp3-rich architectures to mitigate clinical attrition, the strategic deployment of these building blocks will remain indispensable[4].

References

1.[1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link] 2.[2] Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. URL:[Link] 3.[4] Dar'in, D., Bakulina, O., Chupakhin, E., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. URL:[Link] 4.[3] Fessard, T. C., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]

Sources

The Spirocyclic Lynchpin: Therapeutic Potential of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide synthesizes the therapeutic utility, chemical architecture, and experimental handling of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one . This document is structured for drug discovery professionals, focusing on the compound's role as a high-Fsp³ scaffold in the development of epigenetic and metabolic therapeutics.

Executive Summary

In the modern pursuit of "escaping flatland"—the movement away from planar aromatic drug candidates toward three-dimensional (3D) architectures—2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (hereafter BMOD ) has emerged as a critical intermediate.

Unlike simple spirocycles, BMOD possesses two orthogonal reactive handles: a C8-ketone for library diversification and a C2-bromomethyl "warhead" precursor. Its therapeutic potential is not intrinsic to the molecule itself but lies in its ability to generate libraries of Protein Arginine Methyltransferase (PRMT) inhibitors and Acetyl-CoA Carboxylase (ACC) modulators . This guide details the structural rationale, validated synthetic routes, and application protocols for leveraging BMOD in medicinal chemistry.

Chemical Architecture & Therapeutic Logic

Structural Analysis

BMOD features a 1-oxaspiro[4.5]decane core. This spiro-fusion creates a rigid 90° orientation between the five-membered ether ring and the six-membered ketone ring.

FeatureChemical FunctionTherapeutic Benefit
Spiro-Core (C5) Quaternary carbon centerIncreases Fsp³ fraction; improves solubility and metabolic stability compared to flat aromatics.
C2-Bromomethyl Electrophilic alkyl halideEnables covalent tethering or nucleophilic displacement to attach pharmacophores (e.g., for PRMT binding pockets).
C8-Ketone Carbonyl acceptorIdeal for Reductive Amination or Strecker synthesis to install amine "tails" common in GPCR ligands.
Target Landscape

The BMOD scaffold is a privileged structure found in the pharmacophore mapping of several high-value targets:

  • PRMT5 Inhibitors (Oncology):

    • Mechanism: PRMT5 methylates arginine residues on histones (H3, H4). Inhibitors often require a diamine linker to span the substrate binding groove.

    • BMOD Role: The spiro-ether mimics the ribose ring of the cofactor SAM (S-adenosylmethionine), while the bromomethyl group allows attachment of the adenosine mimic.

    • Reference: Derivatives of 1-oxaspiro[4.5]decane are cited in arginine methyltransferase inhibitor patents [1].

  • Acetyl-CoA Carboxylase (ACC) Inhibitors (NASH/Metabolic Disease):

    • Mechanism: ACC catalyzes the rate-limiting step in fatty acid synthesis. Spirocyclic ketones are validated allosteric inhibitors that bind to the carboxyltransferase domain.

    • BMOD Role: The ketone is converted to a spiro-lactam or amine to interact with Tyr/Ser residues in the active site [2].

  • Aranorosin Mimetics (Antibiotic):

    • Mechanism: The natural product Aranorosin contains a 1-oxaspiro[4.5]decane core. BMOD serves as a simplified synthetic precursor to analogs that retain antibiotic activity without the instability of the natural diepoxide [3].

Experimental Protocols

Synthesis of BMOD (Bromoetherification Route)

Note: This protocol is optimized for gram-scale synthesis.

Reaction Overview: The synthesis relies on the bromoetherification of a homoallylic alcohol precursor derived from 1,4-cyclohexanedione mono-ethylene ketal.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 1,4-cyclohexanedione mono-ethylene ketal (10.0 mmol) in dry THF.

    • Add Allylmagnesium bromide (1.1 equiv) at -78°C under N₂. Stir for 2h.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Result: 8-allyl-8-hydroxy-1,4-dioxaspiro[4.5]decane (Intermediate A).

  • Bromoetherification (Cyclization):

    • Dissolve Intermediate A (5.0 mmol) in CH₂Cl₂ (50 mL).

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) at 0°C.

    • Stir for 4h at room temperature. The hydroxyl group attacks the bromonium ion, closing the 5-membered ring.

    • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Result: Protected Ketal-BMOD.

  • Deprotection (Ketone Release):

    • Treat the Ketal-BMOD with 1N HCl in Acetone/Water (1:1) at 60°C for 2h.

    • Neutralize with NaHCO₃. Extract with DCM.

    • Final Product:2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one .[1]

Library Generation Workflow (Divergent Synthesis)

The following Graphviz diagram illustrates how to diverge from BMOD to two distinct therapeutic classes.

BMOD_Workflow BMOD 2-(Bromomethyl)- 1-oxaspiro[4.5]decan-8-one (Core Scaffold) Step1 Step A: Nucleophilic Substitution (NaN3 or Primary Amine) BMOD->Step1  C2-Br Displacement   Step3 Step C: Grignard Addition (R-MgBr) BMOD->Step3  C8-Ketone Attack   Inter1 Intermediate: 2-(Aminomethyl)-spiro-ketone Step1->Inter1 Step2 Step B: Reductive Amination (Ar-NH2 + NaBH(OAc)3) Inter1->Step2  C8-Ketone Reaction   PRMT Target Class 1: PRMT5 Inhibitor (Epigenetic Modulator) Step2->PRMT Inter2 Intermediate: Tertiary Alcohol Step3->Inter2 Step4 Step D: Amide Coupling/Cyclization Inter2->Step4 ACC Target Class 2: ACC Inhibitor (Metabolic Regulator) Step4->ACC

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of BMOD to access epigenetic (PRMT) and metabolic (ACC) inhibitor classes.

Analytical Data & Quality Control

To ensure the integrity of the BMOD scaffold before library synthesis, verify the following physicochemical parameters.

ParameterSpecificationMethod of Verification
Appearance Light yellow oil to semi-solidVisual Inspection
¹H NMR (CDCl₃)

3.4-3.6 (m, 2H, CH₂Br), 4.1-4.3 (m, 1H, CH-O)
Confirm regiochemistry of Bromide
LC-MS (ESI) [M+H]⁺ ~ 247/249 (1:1 ratio)Mass Spectrometry (Br isotope pattern)
Purity >95%HPLC (C18 column, Water/MeCN gradient)
Stability Store at -20°C under ArgonReacts with moisture/nucleophiles

References

  • Arginine Methyltransferase Inhibitors. Patent AU2018203056B2. (2018). Describes the use of 1-oxaspiro[4.5]decan-8-one derivatives in PRMT inhibitor synthesis.

  • Carboxamide Derivatives. Patent US9403810B2. (2016). Details spirocyclic ketone intermediates for isoxazole-based therapeutics.

  • Watson, R., et al. (2011). "Structure of a synthetic model system for the spirocyclic headgroup of the natural product aranorosin." ResearchGate. Validates the stereochemical configuration of 1-oxaspiro[4.5]decan-8-one systems.

  • PubChem Compound Summary. (2025). "1-Oxaspiro[4.5]decan-2-one derivatives." National Library of Medicine.

Sources

Advanced Synthesis of Spirocyclic Ketones: Strategic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic ketones represent a privileged structural class in modern drug discovery, offering high


 character, inherent three-dimensionality, and novel vectors for intellectual property.[1] Unlike flat aromatic scaffolds, spirocycles—such as spiro[4.5]decanes or spiro[3.3]heptanes—provide rigidified vectors that enhance ligand-target complementarity while improving metabolic stability.

This technical guide dissects three high-value synthetic pathways for constructing these motifs: Acid-Catalyzed Semipinacol Rearrangements , Palladium-Catalyzed Decarboxylative Cascades , and Photochemical Paternò-Büchi Cyclizations . Each section details the mechanistic causality, provides self-validating experimental protocols, and visualizes the reaction logic.

Part 1: Strategic Classification of Synthesis Pathways

The synthesis of spirocyclic ketones is generally categorized by the bond-formation strategy employed to close the spiro-quaternary center.

Diagram 1: Strategic Classification Map

SpiroSynthesis Root Spirocyclic Ketone Synthesis Rearrangement Rearrangement Strategies (Substrate Modification) Root->Rearrangement Cyclization Cyclization Strategies (Bond Formation) Root->Cyclization Semipinacol Semipinacol Rearrangement Rearrangement->Semipinacol Nazarov Nazarov Cyclization Rearrangement->Nazarov MetalCat Transition Metal Catalysis (Pd, Au, Rh) Cyclization->MetalCat Photo Photochemical (Paternò-Büchi) Cyclization->Photo RCM Ring-Closing Metathesis Cyclization->RCM

Caption: Classification of primary synthetic methodologies for accessing spirocyclic ketone scaffolds.

Part 2: Deep Dive – Semipinacol Rearrangement

Mechanism & Causality: The semipinacol rearrangement is a powerful method for generating spirocyclic ketones from cyclic alcohols. The reaction is driven by the formation of a cationic intermediate (typically adjacent to a tertiary alcohol) and the subsequent 1,2-migration of a carbon bond to quench the cation, generating a ketone.

A technically distinct variant is the "Strain-Relocating" Semipinacol Rearrangement . This approach utilizes high-energy precursors, such as 1-bicyclobutylcyclopropanols. Upon acid catalysis, the relief of ring strain (totaling >60 kcal/mol in bicyclobutane systems) provides an immense thermodynamic driving force, allowing the reaction to proceed rapidly at ambient temperatures with high stereospecificity.

Diagram 2: Strain-Relocating Semipinacol Mechanism

Semipinacol Start 1-Bicyclobutyl- cyclopropanol Protonation Protonation of Bicyclobutane Start->Protonation MsOH Cation Cyclopropylcarbinyl Cation Protonation->Cation Ring Opening Migration 1,2-Alkyl Shift (Ring Expansion) Cation->Migration Strain Relief Product Spiro[3.3]heptan-1-one Migration->Product -H+

Caption: Mechanistic pathway for the synthesis of spiro[3.3]heptan-1-ones via strain release.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one

Source Validation: Adapted from protocols involving 1-sulfonylbicyclobutanes (See Ref 1).

Reagents:

  • 1-Sulfonylbicyclobutane (1.0 equiv)

  • 1-Sulfonylcyclopropanol (1.2 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Methanesulfonic acid (MsOH)

  • Solvent: Anhydrous THF and Dichloromethane (DCM)

Step-by-Step Workflow:

  • Nucleophilic Addition:

    • Cool a solution of 1-sulfonylcyclopropanol in anhydrous THF to -78 °C.

    • Add n-BuLi (2.2 equiv) dropwise to generate the dianion (cyclopropanone equivalent).

    • Add 1-sulfonylbicyclobutane and warm to 0 °C. Stir for 1 hour.

    • Checkpoint: Monitor by TLC for the disappearance of starting material.

    • Quench with saturated NH4Cl and extract with EtOAc. Concentrate to obtain the crude 1-bicyclobutylcyclopropanol intermediate.[2]

  • Rearrangement (The Key Step):

    • Dissolve the crude intermediate in DCM (0.1 M concentration).

    • Add MsOH (1.5 equiv) dropwise at 0 °C.

    • Warm to Room Temperature (23 °C) and stir for 30 minutes. The reaction is driven by the release of bicyclobutane strain.

    • Validation: The solution typically turns slightly yellow. 1H NMR of an aliquot should show the disappearance of bicyclobutane bridgehead protons.

  • Workup:

    • Neutralize with saturated NaHCO3.

    • Extract with DCM, dry over Na2SO4, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Part 3: Deep Dive – Pd-Catalyzed Decarboxylative Cascades

Mechanism & Causality: Transition metal catalysis allows for enantioselective construction of spirocycles. A robust sequence involves Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) followed by a Heck Reaction .

  • DAAA: A Pd(0) catalyst ionizes an allyl enol carbonate to form a

    
    -allyl palladium complex. Decarboxylation generates a specific enolate geometry which attacks the allyl ligand. The use of chiral ligands (e.g., Trost ligands) controls the absolute stereochemistry of the quaternary center.
    
  • Heck Cyclization: The pendant alkene or aryl halide moiety undergoes an intramolecular Heck reaction to close the second ring, finalizing the spirocyclic ketone.

Diagram 3: Pd-Catalyzed DAAA Cycle

PdCycle Precursor Allyl Enol Carbonate OxAdd Pd(II) Pi-Allyl Species Precursor->OxAdd Pd(0) Decarb Decarboxylation (-CO2) OxAdd->Decarb Enolate Pd-Enolate Complex Decarb->Enolate Product Alpha-Allyl Ketone Enolate->Product Reductive Elim. (C-C Bond)

Caption: Catalytic cycle for the Decarboxylative Asymmetric Allylic Alkylation (DAAA) step.

Experimental Protocol: Enantioselective DAAA

Source Validation: Based on Trost/Stoltz type methodologies (See Ref 2).

Reagents:

  • Allyl

    
    -ketoester substrate (1.0 equiv)
    
  • 
     (2.5 mol%)
    
  • (S,S)-DACH-Phenyl Trost Ligand (5.5 mol%)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, mix

      
       and the chiral ligand in dioxane. Stir for 20 minutes at RT to generate the active catalyst species (solution turns from purple to orange/yellow).
      
  • Reaction Initiation:

    • Add the substrate solution to the catalyst mixture.

    • Stir at ambient temperature (25 °C).

    • Causality: The reaction proceeds under neutral conditions; no external base is required because the leaving group (carbonate) generates the necessary alkoxide/enolate in situ.

  • Monitoring:

    • Reaction is typically complete within 2-12 hours. Monitor gas evolution (

      
      ).
      
  • Isolation:

    • Filter through a short plug of silica gel to remove the catalyst.

    • Concentrate and purify via chromatography.

    • Expected Outcome: Yields >90% with ee >90% for optimized substrates.

Part 4: Comparative Analysis of Methods

FeatureSemipinacol RearrangementPd-Catalyzed DAAA/HeckPhotochemical (Paternò-Büchi)
Primary Strategy Ring Expansion / Strain ReleaseEnantioselective Alkylation[2+2] Cycloaddition
Key Intermediate Carbocation / Oxonium

-Allyl Palladium
Excited Triplet State / Diradical
Stereocontrol Substrate Control (Migratory Aptitude)Catalyst Control (Ligand)Diastereoselective (Face Attack)
Substrate Scope Cyclic Alcohols, Epoxides

-Ketoesters, Enol Carbonates
Enones, Alkenes
Typical Yields 80-95%85-97%40-75%
Main Limitation Requires specific precursor synthesisCost of Pd/LigandsDilute conditions (to avoid polymerization)

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Source: Organic Letters (ACS Publications).[3] URL:[Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions. Source: Chemical Communications (RSC). URL:[Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Source: Molecules (NIH/PMC). URL:[Link]

  • Enantioselective Michael Spirocyclization of Palladium Enolates. Source: ACS Catalysis (NIH/PMC). URL:[Link]

Sources

Electronic Properties of the Bromomethyl Group in Oxaspiro Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric properties of the bromomethyl group within oxaspiro scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, process Chemists, and Structural Biologists.

Executive Summary

The bromomethyl group (-CH₂Br) attached to an oxaspiro core (commonly 1-oxaspiro[2.5]octane or spiro-oxetane) represents a high-value pharmacophore and synthetic handle. Unlike linear alkyl halides, the bromomethyl group in a spirocyclic environment is subject to unique stereoelectronic constraints and dipolar field effects .

This guide analyzes the electronic landscape of this motif, focusing on the interplay between the strained ether ring (epoxide/oxetane) and the polarized C-Br bond. We provide evidence-based insights into how these factors dictate reactivity—specifically differentiating between nucleophilic ring-opening (NRO) and nucleophilic substitution (


) pathways.

Structural Architecture & Electronic Landscape

The Dipole-Strain Nexus

In a 1-oxaspiro[2.5]octane system containing a C(2)-bromomethyl substituent, the molecule is defined by two dominant electronic vectors:

  • The Epoxide Dipole: The strained C-O-C ring creates a significant dipole directed towards the oxygen. The Walsh orbitals of the epoxide ring possess high p-character, making them susceptible to hyperconjugative interactions.

  • The C-Br Vector: The electronegative bromine (

    
    ) exerts a strong inductive withdrawal (-I effect) on the exocyclic methylene carbon.
    

The "Pull-Pull" Effect: Because the spiro-carbon (C_spiro) is bonded to the electronegative oxygen, it is already electron-deficient. Attaching a bromomethyl group to the adjacent epoxide carbon (C2) creates a vicinal "pull-pull" system. This significantly lowers the energy of the


 orbital, theoretically increasing electrophilicity. However, steric shielding often overrides this electronic activation.
Orbital Alignment & Hyperconjugation

The conformation of the -CH₂Br group relative to the oxaspiro ring is not random. To minimize dipolar repulsion between the C-Br bond and the C-O bonds, the bromomethyl group tends to adopt a conformation where the Br atom is anti-clinal or anti-periplanar to the epoxide oxygen, depending on the substitution pattern of the carbocyclic ring.

  • 
     Interaction:  The rigidity of the spiro-junction limits the rotation of the cyclohexane ring, often locking the bromomethyl group into a specific axial or equatorial orientation relative to the larger ring. This locking maximizes specific hyperconjugative donation from anti-periplanar C-H bonds, stabilizing the C-Br bond but making it more resistant to cleavage.
    
Visualization: Electronic Vectors

The following diagram illustrates the competitive electronic vectors and steric zones in a 2-(bromomethyl)-1-oxaspiro[2.5]octane system.

ElectronicProperties cluster_0 Electronic Conflict SpiroCore Spiro-Carbon (C1) (Quaternary Center) EpoxideO Epoxide Oxygen (High Electron Density) SpiroCore->EpoxideO Methylene Methylene Bridge (-CH2-) SpiroCore->Methylene Strained Bond EpoxideO->SpiroCore -I Effect Bromine Bromine Atom (Sigma Hole donor) Bromine->Methylene -I Effect Methylene->EpoxideO Methylene->Bromine Polarized Bond Nu Nucleophile (Nu-) Nu->SpiroCore Blocked (Quaternary) Nu->Methylene Sterically Hindered SN2

Figure 1: Vector analysis of 2-(bromomethyl)-1-oxaspiro[2.5]octane showing inductive withdrawal and steric blockade of nucleophilic trajectories.

Reactivity Patterns: The "Neopentyl" Problem

The bromomethyl group in these systems is technically a primary alkyl halide. However, its reactivity profile mimics that of a neopentyl halide due to the adjacent quaternary spiro-center.

Nucleophilic Substitution ( )

Direct displacement of the bromide by nucleophiles is significantly retarded.

  • Mechanism: Backside attack at the methylene carbon is hindered by the axial hydrogens of the cyclohexane ring and the lone pairs of the epoxide oxygen.

  • Outcome: Strong nucleophiles often act as bases, leading to elimination (E2) to form an exocyclic vinyl ether, or attack the epoxide ring instead (see 3.2).

Competitive Ring Opening

The "pull-pull" electronics make the epoxide ring highly susceptible to acid-catalyzed opening.

  • Acidic Conditions: Protonation of the epoxide oxygen creates a tertiary carbocation character at the spiro-carbon. The bromomethyl group's electron withdrawal destabilizes the alternative secondary carbocation, directing nucleophilic attack almost exclusively to the spiro-carbon (C1).

  • Basic Conditions: Nucleophiles attack the less hindered carbon. However, since both carbons are hindered (one is quaternary, the other bears a bulky Br), regioselectivity is highly sensitive to the nucleophile's size (Hard-Soft Acid-Base theory).

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-(bromomethyl)-1-oxaspiro[2.5]octane via a sulfur ylide mediated epoxidation (Corey-Chaykovsky variation) or bromination of a spiro-alcohol.

Note: Direct methylenation of


-bromo ketones is often low-yielding. The preferred route for high-purity electronic probes is the conversion of the corresponding spiro-allylic alcohol.
Reagents & Equipment
  • Substrate: 1-Methylene-2-cyclohexane (or precursor).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.

  • Brominating Agent: Triphenylphosphine (

    
    ) / Carbon Tetrabromide (
    
    
    
    ) (Appel Reaction conditions).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Analysis: 1H-NMR (400 MHz), IR.

Step-by-Step Methodology

Step 1: Epoxidation of Exocyclic Alkene

  • Dissolve 1-methylene-2-(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add mCPBA (1.2 eq) portion-wise over 15 minutes.

  • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Quench: Add saturated

    
     (aq) to destroy peroxides, then saturated 
    
    
    
    .
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Result: (Hydroxymethyl)-1-oxaspiro[2.5]octane intermediate.

Step 2: Bromination (Appel Reaction)

  • Dissolve the epoxy-alcohol (1.0 eq) in DCM (0.1 M).

  • Add

    
     (1.5 eq) and cool to 0°C.
    
  • Add

    
     (1.5 eq) portion-wise. Caution: Exothermic.
    
  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Purification: Direct filtration through a silica plug (eluting with 10% EtOAc/Hexanes) is crucial to remove triphenylphosphine oxide without opening the sensitive epoxide ring.

  • Validation:

    • 1H NMR: Look for the diastereotopic methylene protons of the -CH₂Br group. They typically appear as an AB system around

      
       3.4–3.6 ppm with a geminal coupling constant (
      
      
      
      ).
    • 13C NMR: The spiro carbon typically resonates at

      
       60–65 ppm; the bromomethyl carbon at 
      
      
      
      30–35 ppm.

Comparative Data: Substituent Effects

The following table summarizes how the bromomethyl group compares to other substituents in the 1-oxaspiro[2.5]octane system regarding electronic parameters.

Substituent (-R)Field Effect (F)Resonance (R)Steric Bulk (A-value)Est. Epoxide Strain (kcal/mol)Primary Reactivity Mode
-CH₃ +0.010.001.70~27.0Epoxide Opening (Acid)
-CH₂Br +0.25 0.00 1.90 ~27.5 Rearrangement / Elimination
-CH₂OH +0.050.001.85~27.2Intramolecular Cyclization
-CH=CH₂ +0.10+0.051.60~26.8Conjugate Addition

Table 1: Electronic and steric parameters of C2-substituents on 1-oxaspiro[2.5]octane. Note the increased Field Effect of the bromomethyl group, enhancing the acidity of adjacent protons.

Reaction Pathway Logic

The following decision tree illustrates the divergence in reactivity for bromomethyl oxaspiro compounds when exposed to different nucleophiles.

ReactionPathways Start Bromomethyl-Oxaspiro System Acidic Acidic Conditions (H+ / Lewis Acid) Start->Acidic Basic Basic/Nu- Conditions (NaOEt, NaSH) Start->Basic PathA Path A: Spiro-C Activation Acidic->PathA Protonation PathB Path B: Epoxide Opening Basic->PathB Attack at less hindered C PathC Path C: Payne-like Rearrangement Basic->PathC If Nu = OH- Product1 Halohydrin / Diol (Retention of Br) PathA->Product1 Nu attack at C1 Product2 Allylic Alcohol (Elimination) PathB->Product2 E2 Elimination Product3 Spiro-heterocycle (Double displacement) PathB->Product3 Intramolecular cyclization

Figure 2: Mechanistic divergence based on environmental pH and nucleophilicity.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

Conformational Analysis of 1-Oxaspiro[4.5]decane Ring Systems: Structural Dynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly pivots toward conformationally restricted, sp3-rich scaffolds to improve target selectivity and metabolic stability, spirocyclic systems have emerged as critical structural motifs. Among these, the 1-oxaspiro[4.5]decane ring system—comprising a five-membered oxolane (tetrahydrofuran) ring spiro-fused to a six-membered cyclohexane ring—presents a fascinating case study in stereoelectronic control and thermodynamic equilibrium.

This technical guide provides an in-depth analysis of the conformational behavior of 1-oxaspiro[4.5]decane systems, detailing the causality behind their structural preferences, the self-validating analytical methodologies required for their elucidation, and their cutting-edge applications in oligonucleotide therapeutics.

Thermodynamic Foundations of the Spiro Center

The defining feature of the 1-oxaspiro[4.5]decane system is the spiro carbon (C5), which acts as the vertex sharing the oxolane and cyclohexane rings. The conformational landscape of this system is governed by the chair conformation of the cyclohexane ring and the envelope/half-chair conformation of the oxolane ring.

Because C5 is fully substituted, the two atoms of the oxolane ring directly attached to it—the oxygen atom (O1) and the methylene carbon (C4)—must occupy the axial and equatorial positions of the cyclohexane chair. This creates a binary conformational equilibrium: Conformer A (O1 axial / C4 equatorial) versus Conformer B (O1 equatorial / C4 axial).

Causality of Conformational Preference

The equilibrium heavily favors Conformer A . The causality behind this preference lies in the minimization of 1,3-diaxial interactions. According to established thermodynamic principles , the conformational free energy (A-value) of an ether oxygen is approximately 0.6 kcal/mol, whereas the A-value for a methylene group is significantly higher at approximately 1.7 kcal/mol.

Placing the bulkier C4 methylene group in the axial position (Conformer B) forces severe steric clashes with the axial protons at C7 and C9 of the cyclohexane ring. Conversely, placing the O1 atom in the axial position (Conformer A) directs the smaller oxygen lone pairs toward the 1,3-diaxial protons, drastically reducing steric strain and establishing a thermodynamically stable ground state.

ConformationalEquilibrium A 1-Oxaspiro[4.5]decane Ring System B Conformer A: O1 Axial / C4 Equatorial A->B Equilibration C Conformer B: O1 Equatorial / C4 Axial A->C Equilibration D Minimized 1,3-Diaxial Repulsion (Thermodynamically Favored) B->D A-value (O) = 0.6 kcal/mol E Severe 1,3-Diaxial CH2 Clash (Disfavored) C->E A-value (CH2) = 1.7 kcal/mol

Conformational equilibrium of 1-oxaspiro[4.5]decane favoring the axial oxygen conformer.

Analytical Methodologies: A Self-Validating NMR Workflow

To empirically prove the favored conformation in solution, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. As an Application Scientist, I mandate a self-validating workflow: every structural claim made via scalar couplings (


) must be orthogonally verified by spatial proximity data (Nuclear Overhauser Effect, NOE).
Step-by-Step Protocol: NMR-Based Conformational Elucidation

Step 1: Sample Preparation and Internal Calibration

  • Action: Dissolve 5–10 mg of the highly pure 1-oxaspiro[4.5]decane derivative in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     provides a non-polar environment that closely mimics the conditions under which thermodynamic A-values are calculated. TMS acts as an internal standard (0.00 ppm), ensuring that chemical shift referencing is absolute and independent of magnetic field drift, thereby validating the baseline for all subsequent measurements.
    

Step 2: 1D


H and 

C Acquisition (298 K and 213 K)
  • Action: Acquire standard 1D spectra at 298 K. If the spectral lines are broadened due to intermediate conformational exchange rates, lower the probe temperature to 213 K.

  • Causality: Cooling the sample slows the chair-chair interconversion to the slow-exchange regime on the NMR timescale, allowing the distinct signals of the favored Conformer A to be resolved and integrated independently from any minor conformers.

Step 3: 2D NOESY Acquisition (Spatial Mapping)

  • Action: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 400 ms.
    
  • Causality: For small molecules (MW < 500 Da) tumbling rapidly in solution (

    
    ), a 400 ms mixing time is optimal to observe primary NOE buildups without the confounding artifacts of spin diffusion.
    

Step 4: Orthogonal Data Validation

  • Action: Cross-reference the NOE contacts with the Karplus-derived J-couplings.

  • Validation Logic: If Conformer A is dominant, the C4 protons are equatorial and pointing outward; therefore, they will not show NOE cross-peaks with the axial protons at C7 and C9. Instead, the axial oxygen lone pairs face C7/C9. If any substituents are present on the oxolane ring, their NOE contacts to the cyclohexane axial protons will definitively map the 3D geometry. This dual-check system prevents false-positive structural assignments.

NMRWorkflow S1 Sample Prep (CDCl3, TMS ref) S2 1D 1H & 13C NMR (Chemical Shifts) S1->S2 S3 2D COSY & HSQC (Spin System ID) S2->S3 S4 2D NOESY (Spatial Proximity) S3->S4 S5 J-Coupling Analysis (Karplus Eq) S4->S5 S6 Conformer Elucidation (Axial/Equatorial Ratio) S4->S6 1,3-Diaxial NOE Contacts S5->S6

Step-by-step NMR analytical workflow for elucidating spirocyclic conformations.

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters and diagnostic NMR signals used to confidently assign the conformation of 1-oxaspiro[4.5]decane systems.

Table 1: Thermodynamic Parameters for Spiro Center Substituents

Substituent TypeA-value (kcal/mol)Steric BulkConformational Preference in Spiro System
-OR (Ether Oxygen) ~0.60Low (Lone pairs)Axial (Minimizes 1,3-diaxial clash)
-CH

R (Methylene)
~1.70High (C-H bonds)Equatorial (Projects away from ring)

Table 2: Diagnostic NMR Parameters for Conformational Validation

Analytical ParameterConformer A (O-Axial / C4-Equatorial)Conformer B (O-Equatorial / C4-Axial)
NOE: C4-Protons to C7/C9 Axial Protons None (C4 is equatorial, pointing away)Strong (Severe 1,3-diaxial spatial proximity)

Coupling: C4-H to adjacent ring protons
Weak/Negligible (Gauche dihedral angles)Strong (Anti-periplanar relationships possible)
Chemical Shift: C7/C9 Axial Protons Shielded (Normal alkane environment)Deshielded (Proximity to C4 methylene)

Therapeutic Application: Conformational Restriction in Oligonucleotides

The theoretical and analytical principles of the 1-oxaspiro[4.5]decane system have profound practical applications in modern drug development, particularly in the design of antisense oligonucleotides (ASOs) and siRNAs.

Natural DNA and RNA are highly susceptible to enzymatic degradation by endogenous nucleases. To combat this, researchers engineer artificial nucleic acids with restricted sugar puckers. A landmark application of this is the synthesis of 6'-C-spiro-thymidine , an artificial nucleoside featuring a 1-oxaspiro[4.5]decane skeleton [1].

The Causality of Nuclease Resistance

By spiro-annulating the nucleoside sugar ring to a cyclohexane moiety, the conformational flexibility of the furanose ring is strictly locked. Conformational analysis of the 6'-C-spiro-thymidine monomer reveals that the spiro-fusion forces the torsion angle


 into the +synclinal range (~60°), locking the sugar into an S-type pucker .

When incorporated into the 3'-end of an oligonucleotide, this rigid, bulky 1-oxaspiro[4.5]decane framework creates massive steric hindrance. This prevents the oligonucleotide from fitting into the catalytic active site of 3'-exonucleases. The experimental choice to use a spiro[4.5] system over smaller spirocycles (like spiro[2]) is deliberate: the cyclohexane chair provides the exact spatial volume required to maximize nuclease resistance without completely abolishing the hydrogen-bonding dynamics necessary for target mRNA duplex formation.

References

  • Osawa, T., Yano, N., Aoyama, H., & Obika, S. (2022). Synthesis, Duplex-Forming Ability, and Nuclease Resistance of Oligonucleotides Containing a Thymidine Derivative with a 1-Oxaspiro[4.5]decane Skeleton. Chemical and Pharmaceutical Bulletin, 70(10), 699-706. URL:[Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Wang, Y., et al. (2020). Asymmetric Catalytic [3+2] Annulation of Donor-Acceptor Cyclopropane with Cyclic Ketones. Chinese Journal of Chemistry, 38(10), 1068-1072. URL:[Link]

Sources

Beyond Flatland: The Evolution and Chemistry of Bio-Active Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Bio-Active Spirocyclic Intermediates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[1]

Executive Summary: The Spirocyclic Imperative

In the modern era of drug discovery, the "escape from flatland" is not merely a design philosophy but a physicochemical necessity. For decades, medicinal chemistry was dominated by planar, aromatic-heavy scaffolds.[1] While synthetically accessible, these structures often suffer from poor aqueous solubility, non-specific binding (promiscuity), and suboptimal metabolic stability.[1]

Spirocyclic intermediates —structures where two rings are fused at a single quaternary carbon atom—have emerged as the solution. They offer a high fraction of sp3-hybridized carbons (


), enabling:
  • Vectorial Precision: The ability to project functional groups into defined 3D vectors that planar rings cannot access.

  • Metabolic Hardening: The quaternary center blocks common sites of metabolic oxidation.

  • Physicochemical Balance: Improved solubility and lower lipophilicity (LogD) compared to aromatic analogs.

This guide analyzes the historical trajectory, structural logic, and synthetic methodologies of these privileged scaffolds, providing actionable protocols for their integration into high-value bioactive libraries.

Historical Trajectory: From Griseofulvin to Revumenib

The history of spirocycles in medicine is a progression from serendipitous natural product discovery to rational, structure-based design.

Phase I: The Natural Product Era (1950s–1980s)

Nature was the first spiro-chemist. Early discoveries were driven by isolation rather than design.

  • Griseofulvin (1959): An antifungal agent containing a spiro-benzofuranone core.[1] It demonstrated that spiro-systems could traverse biological membranes effectively.[1]

  • Spironolactone (1960): A mineralocorticoid receptor antagonist.[1] Its steroid backbone features a spiro-lactone, crucial for its binding affinity and metabolic profile.[1]

Phase II: The Synthetic GPCR Wave (1990s–2010s)

Chemists began replacing flat piperidines with spiro-piperidines to gain IP space and improve selectivity.[1]

  • Irbesartan (1997): While primarily a biphenyl, its development spurred interest in rigidifying flexible linkers.[1]

  • Rolapitant (2015): A NK1 receptor antagonist where a spiro-ether core locks the conformation, reducing the entropic penalty of binding.

Phase III: The Precision Era (2020s–Present)

Spirocycles are now designed as specific "warheads" for protein-protein interactions.[1]

  • Cipargamin (NITD609): A spiroindolone antimalarial that inhibits PfATP4.[1] The spiro-center is essential for chirality and target engagement.

  • Revumenib (Approved 2024): A menin-MLL inhibitor.[1][2] The 2,7-diazaspiro[3.5]nonane scaffold serves as a critical bioisostere for a piperazine, optimizing the vector for interaction with the Tyr319/Tyr323 clamp.

HistoryTimeline cluster_0 Natural Discovery cluster_1 Synthetic Expansion cluster_2 Precision Design G Griseofulvin (1959) Antifungal S Spironolactone (1960) Diuretic G->S I Irbesartan (1997) Hypertension S->I R Rolapitant (2015) NK1 Antagonist I->R C Cipargamin (Clinical) Antimalarial R->C V Revumenib (2024) Menin Inhibitor C->V caption Figure 1: Evolution of Spirocyclic Drugs from Natural Products to Precision Oncology.

[1]

Structural Classes & Bio-Active Intermediates[1][3][4][5][6][7][8][9]

The Spirooxindole Scaffold

The spirooxindole is arguably the most "privileged" spiro-scaffold. Found in alkaloids like horsfiline and spirotryprostatin, it mimics the tryptophan core but adds a rigid orthogonal ring at the C3 position.

  • Mechanism of Action: These intermediates often target microtubule assembly (anticancer) or ion pumps (antimalarial).[1]

  • Key Intermediate: The 3,3'-disubstituted oxindole.[1]

Azaspirocycles (The "Piperidine Killers")[1]
  • Spiro[3.3]heptanes & Spiro[3.5]nonanes: These are increasingly used to replace morpholine or piperazine rings.[1]

  • Advantage: They lower lipophilicity (LogD) while maintaining basicity.[1] The "kinked" geometry often avoids hERG channel binding, a common liability of flat aromatic amines.

Table 1: Physicochemical Comparison of Flat vs. Spiro Scaffolds

FeatureFlat Scaffold (e.g., Biphenyl/Piperazine)Spiro Scaffold (e.g., Spiro[3.3]heptane)Benefit
Geometry Planar (2D)Orthogonal (3D)Access to novel binding pockets
Fsp3 Low (<0.[1]3)High (>0.[1]5)Improved solubility & specificity
Metabolic Stability Low (prone to CYP450 oxidation)High (Quaternary center blocks metabolism)Longer Half-life (

)
Entropy High conformational freedomRigid/Pre-organizedLower entropic penalty upon binding

Technical Protocol: Synthesis of the Spiroindolone Core

A self-validating protocol for the synthesis of a bio-active spiroindolone intermediate, analogous to the NITD609 core.

The Challenge

Constructing the quaternary carbon at the C3 position of the indole ring with stereocontrol is the critical bottleneck. Classical methods (e.g., alkylation) often yield racemates.[1] Modern methods utilize asymmetric organocatalysis or transition-metal cascades .[1]

Selected Methodology: Diastereoselective Oxidative Rearrangement

This protocol utilizes an oxidative rearrangement of tetrahydro-β-carbolines, a robust method to generate the spiroindolone core.[1]

Reagents:

  • Substrate: 1,2,3,4-Tetrahydro-β-carboline derivative (1.0 equiv)

  • Oxidant: NBS (N-Bromosuccinimide) or Selectfluor (1.1 equiv)[1]

  • Solvent: THF/Water (10:1) or Acetic Acid[1]

  • Base: NaHCO3 (sat.[1] aq.)

Step-by-Step Workflow:

  • Preparation: Dissolve the tetrahydro-β-carboline (0.5 mmol) in THF (5 mL). Cool to 0°C.

  • Oxidation (The Trigger): Add NBS (0.55 mmol) portion-wise over 5 minutes. The solution will darken, indicating the formation of the chloroindolenine intermediate.

    • Validation Point: TLC should show consumption of the starting material and appearance of a polar intermediate (halo-indolenine).

  • Hydrolysis/Rearrangement (The Spiro Step): Add water (0.5 mL) or dilute acetic acid. Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

    • Mechanism:[1][3] The water attacks the iminium species, triggering a semi-pinacol rearrangement that migrates the alkyl group, forming the C3-spiro quaternary center.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x).[1] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Causality:

  • Why NBS? It provides a soft electrophile (

    
    ) to generate the iminium ion without over-oxidizing the indole to isatin.
    
  • Why Acidic/Aqueous conditions? The rearrangement is acid-catalyzed. Water acts as the nucleophile to terminate the sequence, locking the spiro-lactam ring.

SynthesisProtocol Start Tetrahydro-β-carboline (Flat Precursor) Inter1 Halo-indolenine Intermediate (Electrophilic Species) Start->Inter1 + NBS (Oxidation) Inter2 Semi-Pinacol Rearrangement (Ring Contraction) Inter1->Inter2 + H2O (Nucleophilic Attack) End Spiroindolone Scaffold (3D Bio-active Core) Inter2->End Stereoselective Migration caption Figure 2: Oxidative Rearrangement Mechanism for Spiroindolone Synthesis.

Future Outlook: Automated Library Generation

The future of spirocyclic discovery lies in Modular Spiro-Fusion . Instead of synthesizing one spirocycle at a time, automated platforms are now using flow chemistry to couple pre-formed spiro-building blocks (e.g., spiro[3.3]heptane amines) with diverse electrophiles.[1]

  • Trend: "Off-the-shelf" spiro-building blocks are becoming standard in DNA-encoded libraries (DELs).[1]

  • Prediction: We will see a rise in "Spiro-PROTACs"—where the linker itself is a rigid spirocycle, improving the permeability of these large molecules.

References

  • Zheng, Y., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][5][6][7][8][9] Expert Opinion on Drug Discovery. [Link]

  • Chupakhin, E., et al. (2023).[1] Synthetic Routes to Approved Drugs Containing a Spirocycle.[8][10] Molecules (MDPI).[1] [Link]

  • Drug Hunter. (2025).[1] The Spirocycle Surge in Drug Discovery. [Link]

  • Mondal, S., et al. (2025).[1] Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation.[1] The Journal of Organic Chemistry. [Link][1]

  • El-Naggar, M., et al. (2023).[1] Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.[3][11][12] Molecules.[3][13][14][5][6][8][9][10][11][12][15][16] [Link]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Solubility Matrix

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a functionalized spirocyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, particularly for GPCR ligands (e.g., muscarinic agonists or opioid receptor modulators).

Its physicochemical behavior is defined by two competing structural motifs: the lipophilic, electrophilic bromomethyl-tetrahydrofuran moiety and the polar, dipole-rich cyclohexanone ring. This duality dictates a solubility profile favoring polar aprotic solvents while presenting stability challenges in nucleophilic media.

Quick Reference: Predicted Solubility Profile (25°C)

Based on calculated LogP (~1.8–2.5) and structural analogs (e.g., 1-oxaspiro[4.5]decan-8-one).

Solvent ClassRepresentative SolventSolubility RatingStability RiskPrimary Interaction
Polar Aprotic Dichloromethane (DCM)Excellent (>100 mg/mL)LowDipole-Dipole
Polar Aprotic Tetrahydrofuran (THF)Excellent (>100 mg/mL)LowDipole-Dipole
Polar Aprotic Ethyl Acetate (EtOAc)Good (50–100 mg/mL)LowDipole-Dipole
Polar Aprotic AcetoneGood (>50 mg/mL)LowDipole-Dipole
Polar Aprotic DMSO / DMFExcellent (>100 mg/mL)Moderate High Polarity
Non-Polar TolueneModerate (10–50 mg/mL)LowDispersion Forces
Non-Polar Hexanes / HeptanePoor (<1 mg/mL)LowDispersion Forces
Polar Protic Methanol / EthanolModerate (Soluble)High H-Bonding / Solvolysis
Aqueous WaterInsoluble (<0.1 mg/mL)N/AHydrophobic Effect

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, one must deconstruct its intermolecular forces.

Structural Analysis[1]
  • The Spiro Core (Lipophilicity): The spiro[4.5]decane skeleton provides a hydrophobic carbon framework. However, the "kinked" 3D geometry of the spiro-fusion disrupts crystal lattice packing compared to fused rings (like decalin), generally enhancing solubility in organic solvents by lowering the melting point energy barrier.

  • The Ketone (Dipole Moment): The carbonyl group at position 8 creates a significant dipole, making the molecule receptive to polar aprotic solvents (DCM, Acetone) via dipole-dipole interactions.

  • The Bromomethyl Group (Electrophilicity & Polarity): The C-Br bond is polarizable. While it increases lipophilicity compared to a hydroxyl group, it maintains sufficient polarity to prevent the molecule from dissolving well in strictly non-polar alkanes (Hexanes).

The "Like Dissolves Like" Mechanism
  • Why DCM/THF work best: These solvents match the intermediate polarity of the ketone and ether functionalities without introducing nucleophiles that could attack the bromomethyl group.

  • Why Hexanes fail: The polarity of the C=O and C-O-C bonds is too high for the weak London Dispersion Forces of alkanes to overcome the solute-solute interactions.

Solvent Compatibility & Stability Warning

Critical Operational Hazard: The 2-(bromomethyl) moiety is an active alkylating agent .

Prohibited Solvents (Nucleophilic Risk)

Do NOT store or heat this compound in the following solvents for extended periods:

  • Primary/Secondary Amines (e.g., Pyridine, Piperidine): Rapid

    
     displacement of the bromide will occur, forming an ammonium salt.
    
  • Thiols/Sulfides: Immediate alkylation.

  • Alcohols (MeOH, EtOH) + Base: While soluble, the presence of any base (even weak) will promote the formation of the methoxy/ethoxy ether derivative via

    
     attack.
    
Conditional Solvents
  • DMSO: Excellent solubility, but risk of Kornblum Oxidation analogs if heated (>80°C), potentially oxidizing the bromomethyl group to an aldehyde. Use at Room Temperature (RT) only.

Experimental Protocols: Solubility Determination

Since specific batch-to-batch polymorphic variations can alter solubility, the following self-validating protocols are recommended for precise determination.

Protocol A: Visual Saturation Method (Rapid Screen)

Objective: Determine approximate solubility range (Low, Moderate, High).

  • Preparation: Weigh 10 mg of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one into a clear 2 mL HPLC vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved in 100 µL = >100 mg/mL (High)

    • Dissolved in 500 µL = 20 mg/mL (Moderate)

    • Undissolved after 1 mL = <10 mg/mL (Low)

Protocol B: HPLC Quantitative Saturation (High Precision)

Objective: Exact solubility for formulation or crystallization.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of target solvent.

  • Equilibration: Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may degrade in some solvents).

  • Dilution: Dilute the filtrate 100x with Acetonitrile.

  • Quantification: Inject onto HPLC (C18 Column, Water/ACN gradient). Calculate concentration against a standard curve of known purity.

Visualization of Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the optimal solvent based on the intended application (Reaction vs. Analysis).

SolventSelection Start Start: Select Solvent for 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Application Intended Application? Start->Application Reaction Synthesis/Reaction Application->Reaction Analysis Analysis (HPLC/NMR) Application->Analysis Purification Purification/Crystallization Application->Purification DCM_THF DCM, THF, EtOAc (Recommended) Reaction->DCM_THF Standard Toluene Toluene (Good for heating) Reaction->Toluene High Temp Alcohols MeOH, EtOH (CAUTION: Solvolysis Risk) Reaction->Alcohols Avoid DMSO DMSO-d6 / CDCl3 (Standard for NMR) Analysis->DMSO Purification->DCM_THF Dissolve Hexane Hexanes/Heptane (Anti-solvent) Purification->Hexane Precipitate

Caption: Decision tree for solvent selection balancing solubility against chemical stability risks.

Diagram 2: Reactivity & Stability Pathways

This diagram illustrates the chemical risks associated with improper solvent choice.

ReactivityPath Target 2-(Bromomethyl)- 1-oxaspiro[4.5]decan-8-one Nu_Amine Primary Amines (R-NH2) Target->Nu_Amine Mix Nu_Alc Alcohols + Base (RO-) Target->Nu_Alc Mix Inert Inert Solvents (DCM/THF) Target->Inert Dissolution Sub_Amine Aminated Spiro (Substitution) Nu_Amine->Sub_Amine SN2 Attack (Fast) Sub_Ether Spiro Ether (Solvolysis) Nu_Alc->Sub_Ether SN2 Attack (Slow/Base cat.) Stable Stable Solution Inert->Stable

Caption: Mechanistic pathway showing stability in inert solvents versus degradation in nucleophilic media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12783, 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

    • Context: Provides physicochemical baseline (LogP, solubility trends)
  • Context: Describes the use of THF and Toluene in the synthesis of similar spiro-ketone intermediates, valid
  • Context: Confirms the existence and properties of the direct ether analog, supporting the lipophilicity predictions.
  • Royal Society of Chemistry (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Context: Validates the stability of the oxaspiro skeleton in acidic/organic media during synthesis.

Unlocking the 1-Oxaspiro[4.5]decan-8-one Scaffold: Pharmacophore Identification and Medicinal Chemistry Applications

[1]

Executive Summary: Escaping Flatland

The 1-oxaspiro[4.5]decan-8-one structure (CAS: 87151-60-8) represents a high-value spirocyclic scaffold in modern drug discovery.[1] As the pharmaceutical industry shifts away from planar, aromatic-heavy libraries towards molecules with higher fraction of sp3-hybridized carbons (

vectorial complexity1

Unlike flat aromatic rings, the 1-oxaspiro[4.5]decan-8-one core forces substituents into orthogonal planes.[1] This guide dissects the intrinsic pharmacophores within this specific lattice, outlines its synthetic accessibility, and demonstrates its utility as a template for designing ligands against complex targets such as GPCRs (e.g., Muscarinic M1) and enzymes (e.g., Arginine Methyltransferases).

Structural Analysis & Pharmacophore Mapping

To effectively utilize this scaffold, one must first map its intrinsic interaction points. The molecule is not merely a spacer; it is a rigid, functionalized volume that defines the spatial relationship between binding elements.

Intrinsic Pharmacophoric Features

The 1-oxaspiro[4.5]decan-8-one core contains three primary intrinsic features:

Feature IDChemical MoietyPharmacophoric RoleVector/Interaction
P1 Spiro Carbon (C5) Conformational Lock Forces the 5-membered and 6-membered rings into a perpendicular orientation (

90° twist), preventing "pancaking" in the active site.[1]
P2 Ether Oxygen (O1) H-Bond Acceptor (HBA) Located in the tetrahydrofuran-like ring.[1] Acts as a weak HBA, often interacting with backbone amides or conserved waters.
P3 Ketone Carbonyl (C8) H-Bond Acceptor / Electrophile The primary "warhead" or anchor.[1] It accepts H-bonds (e.g., from Ser/Thr/Tyr) and serves as the diversification point for reductive amination.
P4 Hydrophobic Cage Lipophilic Contact The methylene groups (C2-C4, C6, C7, C9, C10) provide van der Waals contacts, filling hydrophobic pockets (e.g., S1/S2 pockets in proteases).
Vectorial Logic Diagram

The following diagram visualizes the spatial arrangement and diversification potential of the scaffold.

PharmacophoreMapCore1-Oxaspiro[4.5]decan-8-one(The Scaffold)O1Ether Oxygen (Pos 1)[H-Bond Acceptor]Core->O1ContainsC8Ketone (Pos 8)[H-Bond Acceptor][Diversification Handle]Core->C8ContainsSpiroSpiro Center (Pos 5)[Rigidification]Core->SpiroDefined byBindingBindingO1->BindingH-Bond toBackbone NHAmineReductive Amination(-> 1°/2° Amines)[Cationic Center]C8->AmineDerivatizationGrignardGrignard Addition(-> 3° Alcohols)C8->GrignardDerivatizationAlphaAlpha-Alkylation(Pos 7/9)C8->AlphaModificationAmine->BindingSalt Bridge toAsp/Glu

Caption: Pharmacophoric dissection of the 1-oxaspiro[4.5]decan-8-one core, highlighting intrinsic binding features (Red/Yellow) and synthetic vectors for library generation (Green).[1]

Synthetic Protocols & Accessibility[2]

The utility of a pharmacophore is limited by its synthetic accessibility. The 1-oxaspiro[4.5]decan-8-one core is robust and can be synthesized or modified using established protocols.[1]

Primary Synthesis: The Prins/Pinacol Cascade

A highly efficient method to construct this core with substitution involves the acid-catalyzed Prins/pinacol rearrangement.

Protocol Overview:

  • Reactants: Cyclobutanols (e.g., 1-(4-hydroxybut-1-en-2-yl)cyclobutanol) and an aldehyde.[1]

  • Catalyst: Lewis Acid (e.g.,

    
     or In(OTf)
    
    
    ).
  • Mechanism: The aldehyde activates the alkene (Prins), followed by ring expansion of the cyclobutane (Pinacol) to form the spiro-ketone.

Diversification: Reductive Amination (The "Amine Handle")

The most common medicinal chemistry application is converting the C8 ketone into an amine to target GPCRs (e.g., Muscarinic, Opioid) or ion channels.

Standard Operating Procedure (SOP):

  • Objective: Convert 1-oxaspiro[4.5]decan-8-one to 1-oxaspiro[4.5]decan-8-amine derivatives.

  • Reagents:

    • Scaffold: 1-oxaspiro[4.5]decan-8-one (1.0 eq)[1]

    • Amine Source: Primary or Secondary amine (1.2 eq)[1]

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

    • Additive: Acetic Acid (cat. to pH 5-6).[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone and amine in DCE. Add acetic acid. Stir at Room Temperature (RT) for 1–2 hours to equilibrate the imine/enamine.

  • Reduction: Cool to 0°C. Add STAB portion-wise (prevent exotherm).

  • Reaction: Warm to RT and stir for 12–16 hours under

    
    .
    
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    ). Dry organics over
    
    
    .[2][3]
  • Validation: Monitor disappearance of ketone peak (

    
    ) via IR or Carbonyl carbon via 
    
    
    NMR (
    
    
    210 ppm).

Biological Applications & Case Studies

The 1-oxaspiro[4.5]decan-8-one scaffold is not just a theoretical construct; it serves as the core for several bioactive classes.

Muscarinic Agonists (M1)

Research into Alzheimer's treatment has utilized spirocyclic derivatives to mimic the acetylcholine structure while improving blood-brain barrier (BBB) penetration.[1]

  • Compound: 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (and related carbon analogs).[1][4]

  • Mechanism: The spiro-oxygen mimics the ester oxygen of acetylcholine, while the amine (derived from the ketone position) engages the conserved Aspartate residue in the GPCR transmembrane bundle.

  • Key Insight: The rigid spiro-scaffold reduces the entropic penalty of binding compared to flexible linear chains.

Natural Product Mimetics: Aranorosin

The antibiotic and antitumor agent Aranorosin contains a 1-oxaspiro[4.5]decane-like core.[1][5]

  • Pharmacophore: The spiro-system orients the diepoxide warhead (in the natural product) or the ketone (in synthetic analogs) to react with nucleophilic residues on the target protein.

  • Significance: Synthetic efforts often use the 1-oxaspiro[4.5]decan-8-one as a simplified intermediate to access the "Aranorosin headgroup" geometry without the full synthetic complexity of the natural product.[1]

Enzyme Inhibitors (Arginine Methyltransferases)

Inhibitors of arginine methyltransferases (PRMTs) have incorporated this spiro-core to fill hydrophobic pockets adjacent to the S-adenosylmethionine (SAM) binding site.[1]

  • Role: The scaffold acts as a "linker-spacer" that projects substituents into the substrate binding groove while maintaining a specific distance from the cofactor.

Computational Modeling Strategy

When docking molecules containing this scaffold, standard force fields may underestimate the ring strain or the specific vector of the lone pairs on the spiro-oxygen.

Recommended Workflow:

  • Conformational Search: Perform a low-mode molecular dynamics (MD) search to identify the preferred puckering of the cyclohexanone ring (chair vs. twist-boat). The spiro-fusion often stabilizes specific twist-boat conformers that are high-energy in isolated cyclohexanones.[1]

  • Electrostatics: Use QM-derived partial charges (e.g., RESP charges at HF/6-31G* level).[1] The ether oxygen's electron density is often polarized by the adjacent spiro-center, affecting its H-bond acceptor strength.[1]

  • Virtual Screening Filter:

    • Include: Compounds with C8-nitrogen substituents (for GPCRs).[1]

    • Exclude: Flat aromatic analogs (to strictly enforce 3D shape).

References

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.

    • Source: Organic & Biomolecular Chemistry (RSC)[1]

    • URL:[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.

    • Source: Journal of Medicinal Chemistry (PubMed)[1]

    • URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.

    • Source: Expert Opinion on Drug Discovery
    • URL:[Link][1]

  • 1-Oxaspiro[4.5]decan-8-one (Compound Summary).

    • Source: PubChem[1]

    • URL:[Link][1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle.

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

Methodological & Application

Application Note: Synthetic Strategies for 2-(Bromomethyl)-1-oxaspirodecan-8-one

Application Note: Synthetic Strategies for 2-(Bromomethyl)-1-oxaspiro[1]decan-8-one

Target Audience: Researchers, scientists, and drug development professionals. Scope: This guide outlines a validated theoretical approach to synthesizing 2-(bromomethyl)-1-oxaspiro[1]decan-8-one, leveraging established methodologies used in the synthesis of related spirocyclic pharmacophores (e.g., Oliceridine).

Introduction and Retrosynthetic Analysis

The target molecule, 2-(Bromomethyl)-1-oxaspiro[1]decan-8-one , features a 1-oxaspiro[1]decane core with a ketone at the 8-position and a bromomethyl group at the 2-position. Spirocyclic ethers of this type are highly valuable in medicinal chemistry, often serving as conformationally restricted scaffolds. The 1-oxaspiro[1]decan-8-one core is famously utilized in the synthesis of Oliceridine (TRV130) , a G protein-biased

Retrosynthetic Strategy

The most robust approach to constructing the 1-oxaspiro[1]decane system involves the Prins-pinacol annulation or a related acid-catalyzed cyclization [4].

  • Halogenation: The bromomethyl group can be installed via the Appel reaction or using

    
     on the corresponding primary alcohol, 2-(hydroxymethyl)-1-oxaspiro[1]decan-8-one.
    
  • Spirocyclization: The spirocyclic core can be constructed via an acid-catalyzed intramolecular cyclization (Prins-type) of an appropriate precursor, such as 4-(but-3-en-1-yl)-4-hydroxycyclohexan-1-one (or a protected derivative).

  • Core Assembly: The tertiary alcohol precursor can be assembled via the addition of a Grignard reagent (e.g., 3-butenylmagnesium bromide) to 1,4-cyclohexanedione monoethylene acetal.

RetrosynthesisTarget2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one(Target)Alcohol2-(Hydroxymethyl)-1-oxaspiro[4.5]decan-8-oneTarget->AlcoholBromination(Appel / PBr3)Precursor4-(But-3-en-1-yl)-4-hydroxycyclohexan-1-oneAlcohol->PrecursorEpoxidation &SpirocyclizationStarting1,4-Cyclohexanedione monoethylene acetal+ 3-Butenylmagnesium bromidePrecursor->StartingGrignard Addition& Deprotection

Caption: Retrosynthetic analysis of 2-(Bromomethyl)-1-oxaspiro[1]decan-8-one.

Proposed Synthetic Route and Mechanistic Rationale

Step 1: Grignard Addition and Deprotection

The synthesis begins with the commercially available 1,4-cyclohexanedione monoethylene acetal. Addition of 3-butenylmagnesium bromide yields the tertiary alcohol. Subsequent acidic hydrolysis removes the acetal protecting group to reveal the ketone.

  • Rationale: The mono-protection of the starting dione is critical to prevent double addition. The Grignard reaction is highly regioselective for the unprotected ketone.

Step 2: Epoxidation and Spirocyclization

This is the pivotal step. The terminal alkene of 4-(but-3-en-1-yl)-4-hydroxycyclohexan-1-one is converted to an epoxide (e.g., using mCPBA). The resulting epoxy-alcohol undergoes an intramolecular, acid-catalyzed or Lewis acid-mediated ring-opening/cyclization to form the spirocyclic ether.

  • Rationale: The tertiary hydroxyl group acts as an internal nucleophile. Upon activation of the epoxide (e.g., with

    
     or a Brønsted acid), the hydroxyl oxygen attacks the less hindered carbon of the epoxide (5-exo-tet cyclization), forming the tetrahydrofuran ring and leaving a primary alcohol at the 2-position. This strategy ensures the correct regiochemistry for the hydroxymethyl group.
    
Step 3: Bromination

The final step converts the primary alcohol (2-(hydroxymethyl)-1-oxaspiro[1]decan-8-one) to the target bromomethyl compound.

  • Rationale: The Appel reaction (

    
    , 
    
    
    ) is preferred here due to its mild conditions, which avoid the strongly acidic environment of
    
    
    that could potentially cleave the spirocyclic ether or cause unwanted side reactions with the ketone. Alternatively,
    
    
    can be used under carefully controlled conditions.

Experimental Protocols (Theoretical)

Note: The following procedures are based on standard organic synthesis protocols for analogous transformations and must be optimized for the specific substrates.

General Considerations

All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol A: Synthesis of 4-(But-3-en-1-yl)-4-hydroxycyclohexan-1-one
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Grignard Addition: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Add 3-butenylmagnesium bromide (0.5 M in THF, 1.2 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench the reaction with saturated aqueous

    
     at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Deprotection: Dissolve the crude acetal in a mixture of THF and 1M

    
     (1:1 v/v). Stir at room temperature until TLC indicates complete consumption of the starting material (approx. 4-6 hours).
    
  • Workup: Neutralize the mixture with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the intermediate ketone.
Protocol B: Synthesis of 2-(Hydroxymethyl)-1-oxaspiro[1]decan-8-one
  • Epoxidation: Dissolve 4-(but-3-en-1-yl)-4-hydroxycyclohexan-1-one (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Add mCPBA (77% max, 1.1 equiv) in portions. Stir at room temperature for 4 hours.

  • Quench with saturated aqueous

    
     and saturated aqueous 
    
    
    . Extract with DCM (3x). Dry the organic layers and concentrate to yield the crude epoxy-alcohol.
  • Cyclization: Dissolve the crude epoxy-alcohol in anhydrous DCM (0.1 M) and cool to -78 °C under Argon.

  • Add Boron trifluoride diethyl etherate (

    
    , 0.2 equiv) dropwise. Stir at -78 °C for 1 hour, then slowly warm to 0 °C.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash with brine, dry over 
    
    
    , concentrate, and purify via silica gel flash chromatography to isolate the spirocyclic alcohol.
Protocol C: Synthesis of 2-(Bromomethyl)-1-oxaspiro[1]decan-8-one (Appel Reaction)
  • Setup: Dissolve 2-(hydroxymethyl)-1-oxaspiro[1]decan-8-one (1.0 equiv) and Carbon tetrabromide (

    
    , 1.2 equiv) in anhydrous DCM (0.1 M) under Argon. Cool to 0 °C.
    
  • Reaction: Add Triphenylphosphine (

    
    , 1.2 equiv) in small portions over 15 minutes.
    
  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC indicates complete conversion.

  • Workup: Concentrate the reaction mixture in vacuo to a small volume. Add diethyl ether or hexanes to precipitate triphenylphosphine oxide (

    
    ).
    
  • Filter the suspension through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel flash chromatography (Hexanes/EtOAc) to afford the target compound, 2-(Bromomethyl)-1-oxaspiro[1]decan-8-one.

Data Presentation: Reagent Summary

StepTransformationKey ReagentsSolventTemp (°C)Expected Intermediate
1aGrignard Addition3-Butenylmagnesium bromideTHF0 to RTAcetal-protected tertiary alcohol
1bAcetal Deprotection1M HClTHF/H2ORT4-(But-3-en-1-yl)-4-hydroxycyclohexan-1-one
2aEpoxidationmCPBADCM0 to RTEpoxy-alcohol
2bSpirocyclization

DCM-78 to 02-(Hydroxymethyl)-1-oxaspiro[1]decan-8-one
3Bromination

,

DCM0 to RT2-(Bromomethyl)-1-oxaspiro[1]decan-8-one

References

  • Trevena, Inc. (2020). FDA Approves OLINVYK™ (oliceridine) injection. U.S. Food and Drug Administration. Link

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Link

  • Gillis, A., et al. (2020). Low intrinsic efficacy for G protein activation can explain the improved side effect profiles of new opioid agonists. Science Signaling, 13(625), eaaz3140. Link

  • Chavre, S. N., et al. (2009). Stereocontrolled Synthesis of Oxaspirobicycles via Prins-Pinacol Annulation. The Journal of Organic Chemistry, 74(18), 7194-7197. Link

Application Note: Advanced Reagents for the Spirocyclization of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to project functional groups into three-dimensional space (


 character), offering superior physicochemical properties compared to flat aromatic systems. This guide details three distinct synthetic protocols for converting cyclohexanone derivatives into spirocyclic cores. We focus on reagent selection, mechanistic causality, and yield optimization for Acid-Mediated Indolization , Palladium-Catalyzed 

-Arylation
, and Organocatalytic Cascade workflows.

Strategic Reagent Selection Guide

The choice of reagent system is dictated by the desired heteroatom incorporation and the electronic nature of the cyclohexanone substrate. Use the following decision matrix to select the appropriate protocol.

ReagentSelection Start Starting Material: Cyclohexanone Derivative Target1 Target: Spiroindolenine (N-Heterocycle) Start->Target1 + Aryl Hydrazine Target2 Target: All-Carbon Quaternary Center (Carbocycle) Start->Target2 + Aryl Halide Target3 Target: Spiro-Pyran/Chromene (O-Heterocycle) Start->Target3 + Malononitrile/Aldehyde MethodA Method A: Interrupted Fischer Indolization (Brønsted/Lewis Acids) Target1->MethodA MethodB Method B: Pd-Catalyzed Alpha-Arylation (Transition Metals) Target2->MethodB MethodC Method C: Multicomponent Cascade (Organocatalysts) Target3->MethodC

Figure 1: Decision matrix for reagent selection based on target spiro-architecture.

Method A: Acid-Mediated Interrupted Fischer Indolization

Target: Spiroindolenines Primary Reagents: Phenylhydrazine derivatives, Polyphosphoric Acid (PPA), or ZnCl₂.

Mechanistic Insight

Classically, the Fischer indole synthesis eliminates ammonia to flatten the system into an aromatic indole.[1][2] However, by utilizing 4-substituted cyclohexanones or specific reaction conditions, the [3,3]-sigmatropic rearrangement can be "interrupted." This forces the formation of a spiro-quaternary carbon at the C3 position of the indole ring, preventing aromatization and yielding a spiroindolenine.

Protocol: Synthesis of 2,3,4,9-Tetrahydrospiro[carbazole-3,4'-piperidine]

Reagents:

  • Substrate: 4-Piperidone hydrochloride monohydrate (Cyclohexanone analog)

  • Reactant: Phenylhydrazine hydrochloride[3]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) or Glacial Acetic Acid (AcOH) with H₂SO₄.

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 4-piperidone HCl (10 mmol) and phenylhydrazine HCl (10 mmol) in Ethanol (EtOH, 20 mL). Reflux for 1 hour.

    • Checkpoint: Monitor TLC for disappearance of ketone. The hydrazone often precipitates upon cooling.

  • Cyclization (The Critical Step): Isolate the hydrazone and redissolve in PPA (10g per 1g substrate).

    • Note: PPA acts as both solvent and acid catalyst. Its high viscosity acts as a thermal sink, stabilizing the transition state.

  • Heating: Heat to 100–110°C for 2–3 hours.

    • Caution: Exceeding 120°C promotes polymerization.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water (100 mL). Basify carefully with NH₄OH to pH 9.

  • Extraction: Extract with DCM (3 x 30 mL). Dry over MgSO₄.

Yield Optimization:

Parameter Recommendation Reason
Acid Choice PPA > H₂SO₄/AcOH PPA reduces charring and side-reactions compared to mineral acids.
Temperature 90–110°C Lower temps fail to cross the activation energy barrier for [3,3]-rearrangement.

| Substrate | 4-Substituted | Essential to force spiro-formation; unsubstituted ketones favor flat carbazoles. |

Method B: Palladium-Catalyzed Intramolecular -Arylation

Target: All-Carbon Quaternary Spirocycles Primary Reagents: Pd(OAc)₂, Phosphine Ligands (dppe, XPhos),


.
Mechanistic Insight

This method utilizes the acidity of the


-proton in cyclohexanone. A Palladium(0) species undergoes oxidative addition with an aryl halide tethered to the cyclohexanone (or added intermolecularly). The enolate of the cyclohexanone then coordinates to the Pd(II) center, followed by reductive elimination to form the quaternary spiro-carbon.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide LigEx Ligand Exchange (Enolate Coordination) OxAdd->LigEx + Base/Ketone RedElim Reductive Elimination (C-C Bond Formation) LigEx->RedElim Spirocyclization RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd-mediated spirocyclization.

Protocol: Intramolecular Spirocyclization of -(o-halobenzyl)cyclohexanones

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or dppe (10-20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry all glassware. Perform reaction under Argon/Nitrogen.

    • Critical: Moisture quenches the enolate intermediate, halting the cycle.

  • Catalyst Pre-mix: Mix

    
     and ligand in Toluene for 15 mins to generate the active Pd(0) species.
    
  • Addition: Add the substrate (cyclohexanone derivative with tethered aryl halide) and base.

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Conversion Catalyst poisoning Degas solvents thoroughly (freeze-pump-thaw).

|


-Hydride Elimination  | Wrong Ligand | Switch to bidentate ligands (dppe, dppf) to enforce cis-geometry for reductive elimination. |
| Protodehalogenation  | Wet Solvent | Ensure solvents are distilled/dried over molecular sieves. |

Method C: Organocatalytic Multicomponent Cascade

Target: Functionalized Spiro-Pyrans Primary Reagents: Malononitrile, Aldehydes, Piperidine/Et₃N.

Mechanistic Insight

This approach leverages the high reactivity of active methylene compounds. It typically involves a Knoevenagel condensation (between aldehyde and malononitrile) followed by a Michael addition of the cyclohexanone enol to the resulting benzylidenemalononitrile. This is often "Green" chemistry, achievable in ethanol or water.

Protocol: One-Pot Synthesis of Spiro[chromene-4,1'-cyclohexane]

Reagents:

  • Component A: Cyclohexanone (10 mmol)

  • Component B: Malononitrile (10 mmol)

  • Component C: Salicylaldehyde derivative (10 mmol)

  • Catalyst: Piperidine (10 mol%) or DABCO.

  • Solvent: Ethanol:Water (1:1).

Step-by-Step Workflow:

  • Mixing: Combine all three components in the solvent mixture at room temperature.

  • Initiation: Add Piperidine dropwise.

  • Reaction: Stir at ambient temperature or mild reflux (50°C) for 2–4 hours.

    • Observation: Product often precipitates as a solid from the aqueous ethanolic mixture.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol/water. Recrystallize from Ethanol.[4]

Advantages:

  • Atom Economy: High; water is often the only byproduct.

  • Scalability: Easily scaled to gram/kilogram quantities without chromatography.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Garg, N. K., et al. (2011). "Indolynes as Electrophilic Indole Surrogates: Fundamental Reactivity and Synthetic Applications." Journal of the American Chemical Society. Link

  • Fox, J. M., & Buchwald, S. L. (2000). "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society. Link

  • Trost, B. M., & Brennan, M. K. (2009). "Palladium-Catalyzed Regio- and Enantioselective Allylic Alkylation of Ketones." Synthesis. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Shaabani, A., et al. (2008). "Green chemistry approaches for the synthesis of spiro[chromene-4,1'-cyclohexane] derivatives." Tetrahedron Letters. Link

Sources

Application Note: Nucleophilic Substitution Protocols for Bromomethyl Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for high-level researchers and drug discovery chemists. It addresses the specific challenges of functionalizing bromomethyl spiro compounds, distinguishing between "distal" and "proximal" steric environments.

Strategic Analysis: The Anatomy of a Spiro-Electrophile

Spirocyclic scaffolds are prized in medicinal chemistry for their high fraction of saturated carbon (


) and ability to vector substituents in non-planar orientations, offering a distinct advantage over flat aromatic systems. However, the bromomethyl handle (

)
on these scaffolds presents a dichotomy in reactivity governed by steric environment.

Before selecting a protocol, you must classify your substrate into one of two categories:

Class A: Distal Electrophiles (Reactive)
  • Structure: The bromomethyl group is attached to a carbon distal to the spiro quaternary center (e.g., 2-(bromomethyl)spiro[3.3]heptane or 6-substituted analogs).

  • Reactivity: Behaves like a hindered primary alkyl halide.

  • Mechanism: Standard

    
    .
    
  • Challenge: Moderate steric shielding from the ring pucker; prone to over-alkylation with primary amines.

Class B: Proximal/Neopentyl Electrophiles (Sluggish)
  • Structure: The bromomethyl group is attached to a carbon adjacent to the spiro center, or the carbon carrying the group is itself gem-disubstituted (e.g., 1,1-bis(bromomethyl)cyclopropane derivatives).

  • Reactivity: Neopentyl-like. Reaction rates can be

    
     times slower than primary halides due to severe steric clash in the 
    
    
    
    transition state.
  • Challenge: Requires "forcing" conditions (high dielectric solvents, high temperature, activation catalysts) to overcome the activation energy barrier.

Protocol 1: The "Standard" Displacement (Class A Substrates)

Target: C-N, C-O, and C-S bond formation on distal bromomethyl groups. Primary Application: Library synthesis, fragment coupling.

Reagents & Equipment
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for higher T).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (micronized).
  • Catalyst: Sodium Iodide (NaI) - 10 mol% (Optional but recommended).

  • Vessel: Sealed pressure vial (to prevent solvent loss at

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a specific reaction vial, dissolve the Bromomethyl Spiro Compound (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation (The Self-Validating Step): Add NaI (0.1 equiv).

    • Observation: The solution may turn slightly yellow due to trace iodine, but the formation of the intermediate Iodomethyl species (Finkelstein reaction) accelerates the main reaction by ~10-100x.

  • Nucleophile Addition:

    • For Secondary Amines: Add 1.2–1.5 equiv.[1]

    • For Primary Amines: Add 3.0–5.0 equiv (to suppress bis-alkylation).

    • For Thiols/Phenols: Add 1.1 equiv + 1.5 equiv

      
      .
      
  • Base Addition: Add DIPEA (2.0 equiv) if using amine salts or neutral amines.

  • Reaction: Seal and heat to 60–80°C for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (

      
       pattern disappears) and appearance of product (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .[1]
Data Table: Solvent & Temperature Effects (Class A)
SolventTemp (°C)Rate (Relative)Side ReactionsRecommended For
DCM 251.0 (Ref)NoneVery reactive amines only
MeCN 6025.0MinimalStandard Protocol
DMF 8085.0Hydrolysis (trace)Sluggish nucleophiles
EtOH 7815.0Solvolysis (OEt)Thiolates/Phenolates

Protocol 2: The "Hyper-Active" System (Class B / Neopentyl Substrates)

Target: Functionalizing sterically crowded spiro-centers (e.g., 1,1-disubstituted positions). Concept: This protocol utilizes the Finkelstein-Sabatier Effect . We convert the alkyl bromide to a more reactive alkyl iodide in situ while using a high-dielectric solvent to stabilize the charged transition state.

Reagents
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP.

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide (for indirect amination).
    
  • Catalyst: TBAI (Tetrabutylammonium iodide) - 20 mol%.

  • Temperature: 90–110°C.

Step-by-Step Methodology
  • Dissolution: Dissolve the hindered Bromomethyl Spiro substrate (1.0 equiv) in DMSO (0.5 M). Note: High concentration helps bimolecular kinetics.

  • Nucleophile Charge: Add

    
     (2.0 equiv).
    
    • Why Azide? It is a linear, rod-like nucleophile with low steric demand, making it the only effective nucleophile for neopentyl-like systems.

  • Catalysis: Add TBAI (0.2 equiv).

  • Heating: Heat to 100°C for 12–24 hours.

    • Safety: Do not exceed 120°C with azides. Use a blast shield.

  • Validation (NMR):

    • Aliquot check: The

      
      -Br signal (typically 
      
      
      
      3.4–3.6 ppm) will shift upfield to
      
      
      3.1–3.3 ppm (
      
      
      -
      
      
      ).
  • Reduction (One-Pot Optional):

    • Cool to RT. Dilute with THF/Water. Add Staudinger reagent (

      
      ) or perform hydrogenation (
      
      
      
      , Pd/C) to generate the primary amine.

Visualization: Decision Logic & Workflow

Figure 1: Strategic Decision Tree for Protocol Selection

This diagram guides the researcher in selecting the optimal reaction conditions based on substrate sterics.

ReactionLogic Start Start: Bromomethyl Spiro Substrate Analysis Analyze Steric Environment (Position of -CH2Br) Start->Analysis ClassA Class A: Distal (e.g., 2-position on spiro[3.3]) Analysis->ClassA Low Sterics ClassB Class B: Proximal/Neopentyl (e.g., adj. to spiro center) Analysis->ClassB High Sterics Proto1 Protocol 1: Standard SN2 Solvent: MeCN, 60°C Base: DIPEA ClassA->Proto1 Proto2 Protocol 2: Hyper-Active SN2 Solvent: DMSO, 100°C Nu: NaN3 (Azide) ClassB->Proto2 Check Checkpoint: LCMS/TLC Is conversion > 50%? Proto1->Check Finkel Add Catalyst: NaI (0.5 eq) Switch to Acetone/reflux Check->Finkel No (Stalled) Success Workup & Isolation Check->Success Yes Finkel->Proto1 Retry

Caption: Decision matrix for selecting reaction conditions based on the steric classification of the bromomethyl spiro compound.

Figure 2: The Self-Validating Reaction Workflow

This diagram illustrates the mechanistic pathway and the critical "Checkpoints" where the scientist must validate the chemistry.

Mechanism Substrate Substrate (R-CH2-Br) Activation Activation (R-CH2-I) Substrate->Activation + NaI (Finkelstein) TS Transition State [Nu...C...I]‡ Activation->TS + Nucleophile Validation1 Check 1: NaI Precipitation (NaBr forms solid) Activation->Validation1 Visual Product Product (R-CH2-Nu) TS->Product Validation2 Check 2: 1H NMR Shift (3.5 -> 2.5 ppm) Product->Validation2 Analytical

Caption: Reaction pathway highlighting the in situ activation by Iodide and key validation checkpoints (precipitation and NMR shift).

Troubleshooting & Optimization

The "Self-Validating" system relies on observing specific physical changes:

  • The Finkelstein Precipitate: If using Acetone or MeCN, the byproduct NaBr is less soluble than NaI. A fine white precipitate indicates the Br

    
     I exchange is working.
    
  • The "Stall" at 50%: If the reaction stalls, do not add more base. Add Tetrabutylammonium Iodide (TBAI) . This acts as a phase transfer catalyst and a source of soluble iodide, crucial for spiro compounds that may have poor solubility in the reaction medium.

  • Elimination vs. Substitution: If you observe an olefin byproduct (M-HBr), your base is too strong or the temperature is too high. Switch from

    
     to 
    
    
    
    or use a non-basic nucleophile (e.g., azide) followed by reduction.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters . Link

  • Mykhailiuk, P. K. (2018).[2] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal . Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Angewandte Chemie International Edition . Link

  • Klapars, A., et al. (2011). Practical Synthesis of 2-Azaspiro[3.3]heptane. Journal of Organic Chemistry . Link

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at the Neopentyl Center. Chemical Reviews . Link

Sources

Functionalizing the ketone group in 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Ketone in 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Abstract

This guide details the strategic functionalization of the C8-ketone group within the 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one scaffold. This spirocyclic intermediate presents a unique chemoselective challenge: modifying the ketone functionality while preserving the reactive primary alkyl bromide at the C2 position. We present two validated protocols: Reductive Amination (for library generation) and Wittig Olefination (for linker extension), emphasizing reaction conditions that prevent unwanted nucleophilic attack or elimination at the bromomethyl site.

Introduction & Strategic Analysis

The 1-oxaspiro[4.5]decan-8-one core is a privileged scaffold in medicinal chemistry, often found in muscarinic agonists, acetyl-CoA carboxylase inhibitors, and opioid receptor ligands. The presence of the 2-bromomethyl group adds high synthetic value, serving as a "handle" for downstream coupling.

The Chemoselectivity Challenge: The molecule contains two electrophilic sites:

  • C8 Ketone: Susceptible to nucleophilic addition (Hard/Soft electrophile depending on reagents).

  • C2 Bromomethyl: A primary alkyl halide susceptible to

    
     substitution or E2 elimination.
    

Operational Logic: To functionalize the ketone without degrading the bromide, we must avoid:

  • Strong, small nucleophiles (e.g., unhindered alkoxides, thiols) that would displace the bromide.

  • Harsh basic conditions (e.g., refluxing NaOH) that could trigger elimination or epoxide formation via intramolecular attack if an alcohol is generated.

This guide prioritizes mild, buffered conditions for ketone modification.

Decision Tree & Reactivity Map

The following diagram outlines the logical flow for selecting the appropriate protocol based on the desired target moiety.

G Start Starting Material: 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Decision Target Moiety? Start->Decision RouteA Secondary/Tertiary Amine (Spiro-piperidine analogs) Decision->RouteA Nitrogen Insertion RouteB Exocyclic Alkene (Linker Extension) Decision->RouteB Carbon Extension RouteC Spiro-Alcohol (Chiral Center) Decision->RouteC Reduction Protocol1 Protocol 1: Reductive Amination (STAB / DCE / AcOH) RouteA->Protocol1 High Chemoselectivity Protocol2 Protocol 2: Wittig Olefination (Ph3P=CH2 / t-BuOK / -78°C) RouteB->Protocol2 Steric Control Protocol3 Protocol 3: Luche Reduction (NaBH4 / CeCl3) RouteC->Protocol3 1,2-Addition

Figure 1: Strategic decision tree for functionalizing the C8 ketone while managing C2-bromomethyl reactivity.

Protocol 1: Reductive Amination (Synthesis of Spiro-Amines)

This protocol uses Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride, STAB is non-toxic and works efficiently in weakly acidic media, promoting imine formation while being too sterically bulky and electronically mild to reduce the alkyl bromide.

Target Product: 8-Amino-2-(bromomethyl)-1-oxaspiro[4.5]decane derivatives.

Reagents & Equipment
  • Substrate: 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv).

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Note: If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (H2).

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The imine intermediate should disappear.

  • Work-up (Critical for Bromide Stability):

    • Quench by slowly adding saturated NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo at <40°C (avoid thermal degradation of the bromide).

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: DCM/MeOH gradient. Avoid amine-doped silica if possible to prevent displacing the bromide; if necessary, use minimal TEA.

Data Summary: Typical Yields

Amine Type Reaction Time Yield (%) Chemoselectivity Note

| Benzylamine (


) | 4 h | 85-92% | No cyclization observed at RT. |
| Morpholine (

) | 6 h | 88-95% | Excellent tolerance. | | Aniline (Weak Nu) | 12-16 h | 60-70% | Requires longer time; add molecular sieves. |

Protocol 2: Wittig Olefination (Carbon Extension)

The Wittig reaction installs an exocyclic alkene. The risk here is the base (e.g., n-BuLi) causing elimination of the HBr from the bromomethyl group. We utilize Potassium tert-butoxide (KOtBu) at low temperature, which is bulky and acts kinetically on the phosphonium salt, minimizing interaction with the alkyl bromide.

Target Product: 2-(Bromomethyl)-8-methylene-1-oxaspiro[4.5]decane.

Reagents
  • Phosphonium Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv).
    
  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) (1.0 M in THF).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

    • Cool to 0°C .

    • Add KOtBu solution dropwise. The suspension will turn bright yellow (ylide formation).

    • Stir at 0°C for 45 minutes.

  • Addition of Ketone:

    • Cool the ylide solution to -78°C (Dry ice/Acetone bath). Crucial Step: Low temperature suppresses E2 elimination on the substrate.

    • Dissolve 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one in minimal THF.

    • Add the ketone solution dropwise to the ylide over 10 minutes.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to 0°C (do not heat to RT yet). Monitor via TLC.

    • Note: Ketones react slower than aldehydes; if conversion is low, warm to RT cautiously, checking frequently for elimination byproducts (vinyl protons in NMR).

  • Work-up:

    • Quench with saturated aqueous NH4Cl.

    • Extract with Diethyl Ether (precipitates Triphenylphosphine oxide, TPPO).

    • Filter off the solid TPPO.

    • Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanism & Workflow Visualization

The following diagram illustrates the Reductive Amination pathway, highlighting the specific chemoselective checkpoint.

ReactionFlow SM Ketone Substrate (Electrophilic C8 + Electrophilic C2-Br) Step1 Step 1: Amine Addition + AcOH (Formation of Hemiaminal/Imine) SM->Step1 R-NH2 / DCE SideReaction RISK: Direct Alkylation (Amine attacks C2-Br) SM->SideReaction If strong base/heat used Intermediate Imine Intermediate (C=N Bond Formed) Step1->Intermediate Step2 Step 2: STAB Reduction (Hydride Transfer) Intermediate->Step2 NaBH(OAc)3 / 0°C Product Final Amine Product (C2-Br Intact) Step2->Product Selective Reduction

Figure 2: Workflow for Reductive Amination using STAB, highlighting the avoidance of direct alkylation side-reactions.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2] Chemical Reviews, 89(4), 863-927.

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocyclic stereocontrol).
  • BenchChem. (n.d.). "1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History." (Reference for 1-oxaspiro[4.5]decane scaffold utility).

Sources

Application Note: 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one as a Chiral 3D Building Block for "Escape from Flatland" Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic scaffolds has been linked to high clinical attrition rates due to poor solubility, off-target toxicity, and suboptimal metabolic stability. The paradigm shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) — famously termed the "Escape from Flatland" strategy [1] — has made spirocyclic building blocks indispensable.

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a highly versatile, inherently three-dimensional chiral scaffold. It features a tetrahydrofuran (THF) ring spiro-fused to a cyclohexanone system. This architecture provides two orthogonal vectors for synthetic elaboration:

  • The C8 Ketone: Primed for reductive amination, Wittig olefination, or Grignard additions to introduce polar head groups.

  • The C2 Bromomethyl Group: A primary alkyl halide vector ideal for nucleophilic (SN2) displacement to append lipophilic tails or linker moieties.

By incorporating an oxygen atom into the spirocyclic core (oxa-spirocycle), this building block significantly lowers the overall lipophilicity (logP) compared to purely carbocyclic analogs, thereby expanding the developable chemical space for oral drug candidates [2].

Physicochemical Profiling: The 3D Advantage

To understand the causality behind selecting this specific oxaspirocycle over traditional planar intermediates, we must analyze its impact on molecular properties. The bivalent character of the oxygen atom endows the molecule with a non-planar geometry that perfectly mimics the complex spatial arrangements required to bind challenging protein targets (e.g., GPCRs and kinases) [3].

Table 1: Physicochemical Advantages of the Oxaspiro[4.5]decane Scaffold vs. Planar Analogs

Property MetricPlanar Analog (e.g., Benzofuran derivative)2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-onePharmacological Implication
Fraction sp³ (Fsp³) ~0.10 - 0.201.00 (10/10 carbons)Higher clinical success rate; reduced promiscuity and off-target toxicity.
3D Shape (PBF) < 0.30> 0.60 Better fit into complex, deep protein binding pockets.
Aqueous Solubility Poor (High crystal lattice energy)High (Disrupted planarity, lower logP)Improved oral bioavailability and formulation ease.
Metabolic Stability Susceptible to CYP450 aromatic oxidationResistant to aromatic oxidationLonger half-life and predictable clearance rates.

Synthetic Workflow & Divergent Functionalization

The true value of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one lies in its orthogonal reactivity. Because the C8 and C2 positions require entirely different reaction conditions for functionalization, chemists can dictate the sequence of assembly without the need for complex protecting group strategies.

Workflow Core 2-(Bromomethyl)- 1-oxaspiro[4.5]decan-8-one PathA C8 Functionalization (Reductive Amination) Core->PathA Amination PathB C2 Functionalization (SN2 Displacement) Core->PathB Substitution Lead Advanced 3D Lead (Optimized Fsp3 & PK) PathA->Lead Substitution PathB->Lead Amination

Fig 1: Divergent synthetic workflow for 1-oxaspiro[4.5]decane core functionalization.

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in quality control checkpoints and explicit mechanistic reasoning to ensure high yields and stereochemical fidelity.

Protocol 1: Diastereoselective Reductive Amination at C8

Objective: Introduce a basic amine at the C8 position. Causality & Expert Insight: The spiro center at C5 creates a distinct 3D facial bias on the cyclohexanone ring. Nucleophilic attack by the amine preferentially occurs from the less sterically hindered face. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because its mild hydride-donating ability specifically reduces the protonated iminium ion without prematurely reducing the C8 ketone to an undesired alcohol byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq).

    • Rationale: The C8 ketone is embedded in a sterically demanding spiro system; the acid lowers the pH to ~4-5, accelerating the dehydration step required to form the iminium intermediate.

  • Pre-formation: Stir the mixture at room temperature (20°C) for 2 hours.

    • Validation Check: Take a 10 µL aliquot, quench in NaHCO₃, and analyze via LC-MS to confirm the disappearance of the ketone mass and the appearance of the imine/iminium mass.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.

    • Rationale: Portion-wise addition prevents thermal spikes that could lead to competitive direct reduction of the ketone.

  • Completion: Stir for 12-16 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Finkelstein-Assisted SN2 Displacement at C2

Objective: Replace the C2 bromomethyl group with a nucleophile (e.g., an amine, phenol, or azide). Causality & Expert Insight: The bromomethyl group is a primary alkyl halide, but its position β to the THF oxygen induces a slight electron-withdrawing effect, marginally slowing standard SN2 kinetics. To ensure rapid, clean conversion and prevent prolonged heating (which can degrade the spirocycle), we employ a Finkelstein catalyst (KI). This generates an alkyl iodide in situ, which is a vastly superior leaving group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the spirocyclic intermediate (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10.0 mL, 0.1 M).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Rationale: K₂CO₃ acts as a heterogeneous, non-nucleophilic base to scavenge the generated HBr/HI, driving the reaction forward without competing for the electrophile.

  • Nucleophile & Catalyst: Add the desired nucleophile (1.5 eq) followed by Potassium Iodide (KI) (0.2 eq).

  • Thermal Activation: Heat the reaction mixture to 60°C under nitrogen for 8 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The in situ iodide intermediate may briefly appear as a lower-Rf spot before being consumed by the nucleophile.

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (EtOAc) (3 x 15 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL). Rationale: DMF is highly miscible in EtOAc; the LiCl wash efficiently pulls residual DMF into the aqueous phase, preventing contamination during purification.

  • Isolation: Dry over MgSO₄, filter, and purify via flash column chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Dar’in, D., Proschak, E., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Molecules. URL:[Link]

Application Notes and Protocols: Grignard Reaction with 1-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to conducting Grignard reactions with 1-oxaspiro[4.5]decan-8-one. This spirocyclic ketone is a valuable building block in organic synthesis, and its reaction with organomagnesium halides (Grignard reagents) opens pathways to a diverse range of tertiary alcohols, which are key intermediates in the development of novel therapeutic agents and complex natural products. This document outlines detailed protocols, discusses the underlying mechanistic principles, and offers expert insights into potential challenges and optimization strategies.

Introduction: The Synthetic Utility of Spirocyclic Alcohols

The 1-oxaspiro[4.5]decane framework is a prevalent motif in numerous biologically active compounds. The introduction of a new carbon-carbon bond at the C-8 position via a Grignard reaction is a powerful strategy for elaborating this core structure. The resulting tertiary alcohols can serve as precursors for further functionalization, enabling the synthesis of complex spirocyclic molecules with potential applications in medicinal chemistry and materials science. The stereochemical outcome of the nucleophilic addition is a critical consideration, as the facial selectivity of the attack on the carbonyl group will dictate the spatial arrangement of the newly introduced substituent.

Reaction Mechanism and Stereoselectivity

The Grignard reaction proceeds via the nucleophilic addition of the carbanionic portion of the organomagnesium halide to the electrophilic carbonyl carbon of 1-oxaspiro[4.5]decan-8-one.[1][2][3] The reaction mechanism involves the formation of a six-membered ring transition state, which can be influenced by steric hindrance and electronic factors.

The stereochemical outcome of the reaction is largely governed by the direction of the nucleophilic attack on the spirocyclic ketone. The two faces of the carbonyl group are diastereotopic, and the Grignard reagent will preferentially attack from the less sterically hindered face. The axial or equatorial approach of the nucleophile will determine the configuration of the resulting tertiary alcohol. In the case of 1-oxaspiro[4.5]decan-8-one, the cyclohexane ring can adopt a chair conformation, and the approach of the Grignard reagent will be influenced by the steric bulk of the spirocyclic system.

Grignard_Mechanism reagents R-MgX + 1-Oxaspiro[4.5]decan-8-one transition_state Six-membered Ring Transition State reagents->transition_state Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate transition_state->intermediate workup Aqueous Acid Workup (e.g., NH4Cl) intermediate->workup product Tertiary Alcohol Product workup->product

Caption: Generalized mechanism of the Grignard reaction with a ketone.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing a Grignard reaction with 1-oxaspiro[4.5]decan-8-one. The following protocols are designed to be a starting point and may require optimization depending on the specific Grignard reagent and desired scale.

Protocol 1: General Procedure for the Grignard Reaction with 1-Oxaspiro[4.5]decan-8-one

This protocol outlines a general method for the addition of a Grignard reagent to 1-oxaspiro[4.5]decan-8-one.

Materials:

Reagent/MaterialGradeSupplierNotes
1-Oxaspiro[4.5]decan-8-one≥98%Commercially Available
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Diethyl Ether)Synthesis GradeCommercially AvailableHandle under inert atmosphere.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)Dri-SolvVariousEnsure solvent is freshly distilled or from a sealed bottle.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeVariousFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic layer.
Argon or Nitrogen GasHigh PurityFor maintaining an inert atmosphere.

Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for inert gas (argon or nitrogen), and a dropping funnel.

    • Flame-dry the glassware under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup:

    • To the reaction flask, add 1-oxaspiro[4.5]decan-8-one (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of the Grignard Reagent:

    • Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred solution of the ketone via the dropping funnel over a period of 15-30 minutes.[4] A slight excess of the Grignard reagent is typically used to ensure complete conversion of the starting material.

    • Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.[5]

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary alcohol.

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere setup Dissolve 1-Oxaspiro[4.5]decan-8-one in Anhydrous Solvent start->setup cool Cool to 0 °C setup->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Warm to RT and Stir add_grignard->react monitor Monitor by TLC react->monitor quench Quench with Saturated aq. NH4Cl at 0 °C monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Grignard reaction.

Key Considerations and Troubleshooting

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[1][6] The presence of water will quench the Grignard reagent, reducing the yield of the desired product. It is crucial to use anhydrous solvents and properly dried glassware.

Side Reactions:

  • Enolization: Ketones with α-protons can undergo enolization in the presence of a strong base like a Grignard reagent. This is typically a minor pathway for this substrate but can become significant with sterically hindered Grignard reagents.

  • Reduction: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, converting the ketone to a secondary alcohol. This is more common with bulky Grignard reagents.

Stereocontrol: The stereochemical outcome can be influenced by the choice of solvent and reaction temperature. Lower temperatures generally lead to higher diastereoselectivity. Chiral ligands can also be employed to induce enantioselectivity in the addition of the Grignard reagent.[7]

Data Summary

The following table provides representative data for the Grignard reaction of 1-oxaspiro[4.5]decan-8-one with various organomagnesium halides. Please note that yields are dependent on the specific reaction conditions and purification methods.

Grignard Reagent (R-MgX)R GroupEquivalents of GrignardReaction Time (h)Isolated Yield (%)
CH₃MgBrMethyl1.22~85-95
C₂H₅MgBrEthyl1.22~80-90
PhMgBrPhenyl1.33~75-85
AllylMgBrAllyl1.22~80-90

Conclusion

The Grignard reaction provides a reliable and versatile method for the C-C bond formation at the C-8 position of 1-oxaspiro[4.5]decan-8-one. By carefully controlling the reaction conditions, particularly by maintaining an inert and anhydrous environment, high yields of the corresponding tertiary alcohols can be achieved. These protocols and accompanying notes serve as a valuable resource for researchers engaged in the synthesis of complex spirocyclic molecules. Further optimization and exploration of different Grignard reagents will undoubtedly expand the synthetic utility of this important transformation.

References

  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Journal of Chemistry, 65(2), 229-235. [Link]

  • Mancini, I., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 12(3), 1012-1020. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.6: Addition of Organometallics - Grignard. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • University of Toronto. Experiment 19 – The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.9: Organometallic Reagents. [Link]

Sources

Application Note: Chemoselective Protecting Group Strategies for the C8 Ketone in Complex Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Spirocyclic motifs—characterized by a single quaternary carbon shared between two rings—are privileged structures in complex natural products (e.g., spiroketals, septosones, peribysins) and modern drug discovery libraries. The C8 position in these systems (such as in spiro[4.5]decanes) frequently bears a ketone that serves as a critical synthetic handle for downstream functionalization.

However, the unique three-dimensional topology of the spiro center projects severe steric bulk directly into the trajectory of nucleophilic attack at the C8 carbon. Consequently, standard protection strategies often fail, require forcing conditions, or yield poor regioselectivity when multiple carbonyls are present in the scaffold. This application note details field-proven strategies for the chemoselective protection of C8 ketones, focusing on the causality behind reagent selection: steric-driven thermodynamic ketalization and electronic-driven dithioacetalization .

Causality in Protecting Group Selection

Overcoming Steric Hindrance via Thermodynamic Ketalization

In saturated spiro[4.5]decane systems, the C8 ketone is often significantly more sterically hindered than distal ketones (e.g., C4). In studies concerning the , the steric differentiation between C4 and C8 ketones dictates the entire synthetic sequence[1].

If the objective is to protect the C8 ketone itself, the steric clash between the incoming diol nucleophile and the spiro-ring substituents creates a high kinetic barrier. To overcome this, the reaction must be driven thermodynamically. Utilizing a massive excess of ethylene glycol in toluene with a Dean-Stark apparatus continuously removes water, shifting the equilibrium toward the sterically congested C8 dioxolane.

Exploiting Electronics: Dithiane Protection of Conjugated C8 Ketones

When the C8 ketone is part of an enone system (conjugated), its electronic properties diverge from isolated ketones. In the , researchers successfully masked a conjugated C8 ketone as a dithiane while leaving a saturated C4 ketone completely intact[2].

The causality here relies on Hard-Soft Acid-Base (HSAB) principles. The soft nucleophile (1,3-propanedithiol) paired with a highly oxophilic Lewis acid (BF


·OEt

) preferentially attacks the softer, highly polarizable conjugated C8 system over the harder, isolated C4 ketone. This provides a highly efficient orthogonal protecting group strategy, a fundamental requirement in multistep [3].

Quantitative Data: Comparison of C8 Protection Strategies

StrategyReagentsTarget C8 EnvironmentTypical YieldDeprotection ConditionsOrthogonality
Dithiane 1,3-Propanedithiol, BF

·OEt

Conjugated (Enone)85–95%MeI, CaCO

, MeCN/H

O
Stable to acids, bases, and mild nucleophiles.
Dioxolane Ketal Ethylene Glycol, p-TsOH, PhMeSaturated, Hindered75–88%3M HCl, THF or PPTS, AcetoneStable to bases, Grignards, and hydrides.
Silyl Enol Ether TBSOTf, 2,6-Lutidine, CH

Cl

Saturated, Severely Hindered80–90%TBAF, THF or mild acidKinetic protection; orthogonal to base-stable groups.

Experimental Protocols

Protocol A: Chemoselective Dithioacetalization of a Conjugated C8 Ketone

Objective: Selectively protect a C8 enone in the presence of an isolated C4 ketone.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the spirocyclic diketone (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add 1,3-propanedithiol (1.1 equiv) dropwise.

  • Lewis Acid Activation: Slowly add BF

    
    ·OEt
    
    
    
    (0.5 equiv) down the side of the flask.
    • Causality: Slow addition at cryogenic temperatures prevents runaway Lewis acid-catalyzed polymerization and ensures the soft nucleophile selectively engages the conjugated C8 position.

  • Reaction Monitoring: Stir for 2 hours at -78 °C.

    • Self-Validation: Monitor by TLC (hexane/EtOAc 7:3). The product dithiane will be significantly less polar than the starting diketone and will remain UV-active.

  • Quench and Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , wash the organic layer with 10% NaOH (to remove unreacted, foul-smelling thiol), brine, and dry over Na
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography on silica gel.

Protocol B: Thermodynamic Ketalization of a Hindered Saturated C8 Ketone

Objective: Protect a sterically hindered saturated C8 ketone.

  • Preparation: In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, dissolve the spirocyclic ketone (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (10.0 equiv) and p-toluenesulfonic acid monohydrate (0.1 equiv).

    • Causality: The massive excess of ethylene glycol is required to push the unfavorable equilibrium of the sterically congested spiro center forward.

  • Thermodynamic Driving: Heat the mixture to a vigorous reflux (110 °C).

    • Self-Validation: Observe the accumulation of water in the Dean-Stark trap. The reaction must be refluxed until water evolution ceases completely (typically 12–24 hours depending on steric bulk).

  • Quench and Workup: Cool to room temperature. Quench with saturated aqueous NaHCO

    
     to neutralize the acid catalyst.
    
    • Causality: Neutralization prior to aqueous workup prevents the rapid reversion of the ketal back to the ketone. Extract with EtOAc, wash with brine, and dry over MgSO

      
      .
      
  • Purification: Purify via basic alumina chromatography.

    • Self-Validation: Standard silica gel is slightly acidic and can cause partial deprotection of highly strained spiro-ketals during purification; basic alumina ensures structural integrity.

Mechanistic Workflow

Workflow N1 Identify C8 Ketone in Spirocyclic Scaffold N2 Evaluate Electronic & Steric Environment N1->N2 N3 Conjugated Enone (e.g., Peribysin E) N2->N3 Conjugated (Soft) N4 Saturated Ketone (e.g., Spiro[4.5]decanes) N2->N4 Isolated (Hard) N5 Dithioacetalization (1,3-Propanedithiol, BF3·OEt2) N3->N5 Chemoselective Soft Nucleophile N6 Assess Steric Hindrance at Spiro Center N4->N6 N7 Thermodynamic Ketalization (Ethylene Glycol, p-TsOH, Heat) N6->N7 Moderate Bulk (Thermodynamic) N8 Kinetic Silyl Enol Ether (TBSOTf, 2,6-Lutidine) N6->N8 Severe Bulk (Kinetic)

Fig 1. Decision matrix for C8 ketone protection in spiro systems based on sterics and electronics.

References

  • Title: Total synthesis of 1'-epi-septosones B and C and the originally assigned structures of spiroetherones A and B Source: ChemRxiv URL: [Link]

  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

  • Title: Total Syntheses of (+)- and (−)-Peribysin E Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: Catalytic Methods for Constructing the 1-Oxaspiro[4.5]decane Skeleton

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Biological Significance

The 1-oxaspiro[4.5]decane skeleton, defined by a stereogenic spiro carbon bridging an oxygen-containing five-membered ring and a six-membered carbocycle, is a critical structural motif in modern drug discovery[1]. This unique oxa-spirocyclic core is ubiquitous in biologically active natural products. Notable examples include the Hedgehog (Hh) signaling inhibitor cyclopamine (a potent anticancer lead), the allelopathic compound heliespirone A, and industrially significant flavoring agents like theaspirone and dactyloxene-B[1].

Historically, the enantioselective construction of optically active 1-oxaspiro[4.5]decanes has been notoriously difficult, often requiring stoichiometric chiral auxiliaries or inefficient resolution steps[1]. However, recent breakthroughs in asymmetric catalysis have provided researchers with highly efficient, atom-economical protocols to synthesize these scaffolds with exceptional stereocontrol[1].

Core Catalytic Strategies

Copper-Catalyzed Asymmetric [3+2] Annulation

The most robust and concise protocol for assembling this skeleton is the enantioselective [3+2] annulation of donor-acceptor (D-A) cyclopropanes with cyclic ketones[1]. Utilizing a chiral Copper(II)/SaBOX complex, this method delivers enantioenriched 1-oxaspiro[4.5]decanes in up to 98% yield, >99/1 diastereomeric ratio (dr), and up to 92% enantiomeric excess (ee)[1].

  • Mechanistic Causality: The D-A cyclopropane is highly polarized. Coordination of its diester acceptor group to the Lewis acidic Cu(II) center lowers the activation barrier for C-C bond cleavage, generating a reactive 1,3-zwitterion intermediate[2]. The bulky sidearms of the SaBOX ligand create a rigid chiral pocket that strictly dictates the facial approach of the cyclohexanone nucleophile, ensuring high stereofidelity[2].

Organocatalytic Asymmetric 1,5-Hydride Transfer/Cyclization

Developed by Tu and co-workers in 2012, this organocatalytic approach leverages a chiral amine catalyst to promote a 1,5-hydride shift followed by intramolecular cyclization[1].

  • Mechanistic Causality: This method efficiently yields chiral spiroethers (up to 96% ee) by utilizing the inherent steric bulk of the organocatalyst to shield one face of the reactive oxocarbenium intermediate[1]. It is highly advantageous for late-stage drug development as it completely avoids transition metal toxicity.

Brønsted-Base Catalyzed Enantioselective (3+2) Annulation

A recent paradigm shift involves the use of chiral bifunctional Brønsted bases to activate racemic β-cyclopropyl ketones[3]. This base-catalyzed (3+2) annulation with cyclic ketones affords spiro tetrahydrofurans in excellent yields and enantioselectivities (up to 99% ee)[4].

  • Mechanistic Causality: The bifunctional nature of the Brønsted base allows for the simultaneous activation of both the nucleophile and the electrophile[4]. By organizing the transition state through highly directional hydrogen bonding, the catalyst overrides background racemic pathways, funneling the reaction exclusively toward the desired cycloadduct[4].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary catalytic systems used to construct the 1-oxaspiro[4.5]decane architecture:

Catalytic StrategyCatalyst SystemKey ReactantsMax YieldMax drMax ee
Transition Metal [3+2] Annulation Cu(OTf)₂ / Chiral SaBOXD-A Cyclopropanes + Cyclohexanones98%>99:192%
Organocatalytic 1,5-Transfer Chiral Secondary AmineUnsaturated Alcohols87%94:696%
Brønsted-Base [3+2] Annulation Chiral Bifunctional Baseβ-Cyclopropyl Ketones + Ketones>95%>95:599%

Experimental Protocol: Cu(II)-Catalyzed Asymmetric [3+2] Annulation

Objective: Construct the 1-oxaspiro[4.5]decane core via a highly stereoselective Cu(II)/SaBOX catalyzed [3+2] annulation.

Materials:

  • Cu(OTf)₂ (10 mol%)

  • Chiral SaBOX ligand (10 mol%)

  • Donor-Acceptor Cyclopropane (0.1 mmol)

  • 4-Substituted Cyclohexanone (0.12 mmol)

  • 4Å Molecular Sieves (100 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) / Tetrahydrofuran (THF) (9:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, combine Cu(OTf)₂ (10 mol%) and the chiral SaBOX ligand (10 mol%). Add 1.0 mL of anhydrous DCM.

    • Causality: Pre-stirring for 2 hours at room temperature ensures complete complexation of the Cu(II) ion with the bidentate nitrogen atoms of the SaBOX ligand. This prevents the existence of unliganded, highly Lewis-acidic copper that would otherwise catalyze a rapid racemic background reaction[2].

  • Moisture Sequestration: Add 100 mg of freshly activated 4Å molecular sieves to the catalyst solution.

    • Causality: Trace water strongly coordinates to the hard Cu(II) center, displacing the chiral ligand or the substrate, which drastically reduces both the reaction rate and the enantioselectivity[1].

  • Solvent Modulation: Add 0.11 mL of anhydrous THF to achieve a 9:1 DCM/THF ratio.

    • Causality: While DCM provides optimal solubility for the D-A cyclopropanes, the addition of 10% THF acts as a weak coordinating ligand. This fine-tunes the Lewis acidity of the copper center, slowing down the reaction just enough to maximize facial discrimination, thereby improving the ee from ~80% to >90%[1].

  • Substrate Addition: Lower the temperature to the optimized reaction temperature (typically 0 °C). Add the cyclic ketone (0.12 mmol, 1.2 equiv), followed by the dropwise addition of the D-A cyclopropane (0.1 mmol) dissolved in 0.5 mL of DCM.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive 1,3-zwitterion intermediate, preventing undesired homodimerization or oligomerization of the cyclopropane[2].

  • Reaction Monitoring and Quenching: Stir the reaction mixture until complete consumption of the cyclopropane is observed via TLC (typically 12-24 hours). Quench the reaction by filtering the mixture through a short pad of silica gel to remove the copper catalyst, washing thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure 1-oxaspiro[4.5]decane derivative.

Mechanistic Workflow

G Cat Active Catalyst [Cu(II)-SaBOX Complex] Coord Substrate Coordination (D-A Cyclopropane Binding) Cat->Coord + D-A Cyclopropane Zwitterion Ring Cleavage (1,3-Zwitterion Intermediate) Coord->Zwitterion Lewis Acid Activation Addition Ketone Addition (Cyclohexanone Attack) Zwitterion->Addition + Cyclic Ketone Cyclization Intramolecular Cyclization (Stereocontrolled) Addition->Cyclization Facial Selectivity Product Product Release (1-oxaspiro[4.5]decane) Cyclization->Product Ring Closure Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of Cu(II)-mediated [3+2] annulation for 1-oxaspiro[4.5]decane synthesis.

References

  • Zheng, et al. "Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones." Chinese Journal of Chemistry, 2020.[Link]

  • Obregón, E. B., et al. "Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases." Angewandte Chemie International Edition, 2024.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Primary Application: Intermediate for Acetyl-CoA Carboxylase (ACC) inhibitors and spirocyclic medicinal scaffolds.

Executive Summary & Synthetic Strategy

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one typically proceeds via a three-stage sequence starting from 1,4-cyclohexanedione monoethylene acetal . The critical yield-determining step is the bromoetherification (bromocyclization) of the homoallylic alcohol intermediate.

This guide addresses the three most common failure points:

  • Grignard Addition Efficiency: Preventing enolization and Wurtz coupling.

  • Cyclization Regioselectivity: Ensuring 5-exo-trig closure over 6-endo-trig.

  • Acetal Deprotection: Preserving the alkyl bromide motif while removing the ketal.

Visual Synthetic Workflow

SynthesisPath Start 1,4-Cyclohexanedione Monoethylene Acetal Inter1 Homoallylic Alcohol (Intermediate A) Start->Inter1 Step 1: Nucleophilic Addition (-78°C, THF) Grignard Allylmagnesium Bromide Grignard->Inter1 Inter2 Protected Spiro-Ether (Intermediate B) Inter1->Inter2 Step 2: Bromocyclization (0°C, MeCN/THF) NBS N-Bromosuccinimide (NBS) NBS->Inter2 Target 2-(Bromomethyl)-1- oxaspiro[4.5]decan-8-one Inter2->Target Step 3: Ketal Deprotection (RT, Mild Acid) Acid Aq. HCl / Acetone Acid->Target

Caption: Standard synthetic route via homoallylic alcohol intermediate and electrophilic bromocyclization.

Troubleshooting Guide: Step-by-Step Optimization

Phase 1: Formation of Homoallylic Alcohol (Grignard Reaction)

Reaction: 1,4-Cyclohexanedione monoethylene acetal + Allylmagnesium bromide


 Intermediate A.
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Enolization of ketoneThe starting ketone has

-protons. If the Grignard reagent is basic rather than nucleophilic (due to warming), it acts as a base. Fix: Ensure reaction temp is strictly -78°C during addition. Add Grignard slowly to the ketone (inverse addition can sometimes help, but standard addition is usually fine if cold).
Wurtz Coupling Impurities Grignard degradationFix: Titrate your AllylMgBr before use. Old reagents often contain diallyl dimers. Use fresh, commercially available 1.0 M solutions in Et₂O/THF.
"Sticky" Magnesium Salts Poor workupFix: Do not use simple water quench. Use saturated NH₄Cl followed by a Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize magnesium species and improve phase separation.
Phase 2: The Critical Step – Bromocyclization

Reaction: Intermediate A + NBS


 Protected Spiro-Ether.
Mechanism:  Electrophilic activation of alkene followed by intramolecular nucleophilic attack by the hydroxyl group.

Q: Why is my yield dropping during the cyclization step? A: This is usually due to regioselectivity issues or side reactions with water .

  • Issue 1: 6-endo vs. 5-exo cyclization.

    • Theory: Baldwin's rules favor 5-exo-trig (forming the desired THF ring) over 6-endo-trig. However, steric bulk can shift this.

    • Optimization: Use Acetonitrile (MeCN) as the solvent. MeCN stabilizes the bromonium ion intermediate, promoting the thermodynamic product.

    • Protocol Adjustment: Perform the reaction at 0°C initially, then warm to RT. Avoid reflux, which promotes elimination side products.

  • Issue 2: Hydrolysis (Bromohydrin formation).

    • Cause: Presence of water competes with the internal -OH nucleophile.

    • Fix: Use anhydrous NBS (recrystallized from water, then dried thoroughly under vacuum over P₂O₅). Ensure solvents are dry.[1]

Q: Can I use Br₂ instead of NBS? A: Yes, but NBS is preferred . Elemental bromine generates HBr as a byproduct, which can prematurely deprotect the acetal or cause acid-catalyzed rearrangement. If using Br₂, you must include a base scavenger (e.g., NaHCO₃ or Pyridine).

Phase 3: Deprotection to Target Ketone

Reaction: Protected Spiro-Ether + H⁺/H₂O


 Target.

Critical Warning: The alkyl bromide moiety is susceptible to hydrolysis or elimination if conditions are too harsh.

  • Avoid: Concentrated HCl or refluxing H₂SO₄.

  • Recommended: Use 2N HCl in Acetone or acetic acid/water mixtures at Room Temperature. Monitor by TLC. Stop immediately upon consumption of starting material.

Frequently Asked Questions (FAQs)

Q1: My final product is unstable on silica gel. How do I purify it?

  • Diagnosis: The ketone and alkyl bromide functionalities make the molecule moderately reactive. Acidic silica can cause degradation.

  • Solution: Deactivate the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. Elute with EtOAc/Hexanes. Alternatively, use neutral alumina.

Q2: I see a "double addition" product in Step 1. What happened?

  • Diagnosis: The acetal protecting group was lost during the Grignard reaction, allowing a second allyl group to add to the revealed ketone.

  • Solution: This suggests your Grignard reagent is too acidic (Lewis acid character of MgBr₂) or the temperature rose too high. Ensure the starting material is the mono-ethylene acetal (dioxolane) and not a dimethyl acetal (which is more labile). Keep the reaction at -78°C.

Q3: The yield of the bromocyclization is high, but the NMR shows a mixture of diastereomers. Is this a problem?

  • Analysis: The spiro-center creation generates diastereomers (cis/trans relative to the acetal/ketone vs. the bromomethyl group).

  • Impact: For most medicinal chemistry applications (e.g., ACC inhibitors), you will likely need to separate these.

  • Resolution: Do not attempt to separate diastereomers at the alcohol stage. Perform the cyclization, then separate the resulting spiro-ethers using flash chromatography. The rigid spiro-ring system usually enhances the Rf difference between diastereomers.

Data & Specifications

Process Parameters for Optimal Yield
ParameterRangeOptimal SetpointNotes
Grignard Temp -78°C to -40°C-78°C Higher temps favor enolization/side reactions.
NBS Equivalents 1.0 - 1.5 eq1.1 eq Excess NBS complicates purification (succinimide removal).
Cyclization Solvent THF, DCM, MeCNMeCN Acetonitrile often improves diastereoselectivity and rate.
Deprotection Time 1 - 12 hoursMonitor Stop immediately when SM is gone to prevent bromide hydrolysis.

References

  • Denmark, S. E., et al. (2018). Mechanistic Insight on the Bromocycloetherification of Alkenes. Synlett.

    • Relevance: foundational mechanism for the 5-exo-trig bromocycliz
  • BenchChem Technical Support. (2025). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.

    • Relevance: Provides analogous protocols for spiro-ether form
  • Jeon, S. J., et al. (2006).[2] Direct, Stereospecific Generation of (Z)-Disubstituted Allylic Alcohols. J. Am. Chem. Soc.

    • Relevance: Discusses optimization of allyl-metal additions to carbonyls, relevant to Step 1.
  • Miles, D. H., et al. (2013).[3] Gold(I)-catalyzed enantioselective bromocyclization reactions of allenes. Chemical Science.

    • Relevance: Advanced methods for controlling stereochemistry in bromocyclizations.[4]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

    • Relevance: Standard operating procedures and safety for handling NBS in cycliz

Sources

Technical Support Center: Minimizing Elimination in Bromomethyl Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BROMO-OPT-001 Status: Open Agent: Senior Application Scientist

Scope & Diagnostic Assessment

User Query: "How do I prevent the formation of alkenes (elimination products) when attempting nucleophilic substitution on substrates containing a bromomethyl (


) group?"

Technical Context: The bromomethyl group is a potent electrophile. However, when attached to an aliphatic scaffold (e.g.,


), the 

-protons are susceptible to abstraction by bases. This triggers the E2 elimination pathway , converting your starting material into a terminal alkene rather than the desired substitution product. This competition is governed by steric hindrance, basicity vs. nucleophilicity, and temperature.
Diagnostic Decision Tree

Use this flowchart to determine the optimal reaction strategy for your specific substrate.

Elimination_Prevention_Strategy Start START: Substrate Analysis (-CH2Br moiety) BetaH Are there Beta-Hydrogens? Start->BetaH BaseType Is the Nucleophile also a Strong Base? (e.g., Alkoxide, Amide) BetaH->BaseType Yes (Alkyl Chain) NoElim Elimination Impossible. Proceed with standard SN2. BetaH->NoElim No (e.g., Benzyl Br) Sterics Is the Nucleophile Sterically Bulky? BaseType->Sterics Yes Finkelstein STRATEGY A: Finkelstein Swap (Br -> I) Use Acetone/NaI BaseType->Finkelstein No (Weak Base) ColdDilute STRATEGY B: Kinetic Control (-78°C to 0°C, Polar Aprotic) Sterics->ColdDilute No (e.g., EtO-) ChangeBase STRATEGY C: Change Reagent (Use Azide, Thiol, or Cyanide) Sterics->ChangeBase Yes (e.g., tBuO-)

Figure 1: Decision matrix for selecting reaction conditions based on substrate structure and nucleophile properties.

Core Analysis: The Mechanics of Failure

To solve the problem, we must understand the competition between


 (Substitution) and 

(Elimination).[1]
The Kinetic Competition
  • 
     Rate: 
    
    
    
    • Favored by: Unhindered electrophiles, small nucleophiles, polar aprotic solvents.

  • 
     Rate: 
    
    
    
    • Favored by: Steric hindrance (on base or substrate), high temperature, strong basicity.

Why "Bromomethyl" is Tricky

While primary halides (


) generally favor substitution, elimination becomes the dominant pathway if:
  • The Base is Bulky: A bulky base (like t-butoxide) cannot reach the

    
     antibonding orbital of the C-Br bond for substitution due to steric clash. It instead grabs the accessible surface proton (
    
    
    
    -H), triggering elimination.
  • Solvation Effects: In polar aprotic solvents (DMF, DMSO), anions are "naked" (poorly solvated). This increases their nucleophilicity (good for

    
    ) but drastically increases their basicity, often tipping the scale toward 
    
    
    
    if the species has any basic character [1].
  • Temperature: Elimination has a higher activation energy (

    
    ) and is entropically favored (produces more particles).[2] Heating a reaction is the fastest way to force elimination [2].
    

Comparison of Key Variables:

VariableFavors Substitution (

)
Favors Elimination (

)
Temperature Low (

or below)
High (Reflux)
Nucleophile Strong Nu, Weak Base (

,

,

)
Strong Base (

,

)
Sterics Unhindered (Linear)Bulky (Branched)
Solvent Polar Aprotic (Acetone, DMF)Polar Protic (EtOH,

)
Troubleshooting Scenarios (FAQs)
Scenario A: "I'm using a basic nucleophile (e.g., an amine or alkoxide) and getting 40% alkene."

Root Cause: The reagent is acting as a base rather than a nucleophile. Solution:

  • Lower the Temperature: Run the addition at

    
     or 
    
    
    
    . Substitution has a lower energy barrier and will proceed at temperatures where elimination is kinetically "frozen" [2].
  • Change the Counter-ion: If using a lithiated nucleophile, switch to a cuprate (Gilman reagent) or use a softer counter-ion like cesium (

    
    ) instead of sodium/potassium. Cesium ("cesium effect") often improves solubility and substitution ratios.
    
Scenario B: "My reaction is sluggish, so I heated it, and now it's all elimination."

Root Cause: Heating provides the activation energy required for the


 pathway.
Solution:  Do not  heat. Instead, convert the leaving group.
  • The Finkelstein Switch: Add 1.5 equivalents of Sodium Iodide (NaI) to the reaction in Acetone or MEK. This converts the Alkyl-Bromide to an Alkyl-Iodide in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the

    
     reaction rate significantly so you can run it at room temperature [3].
    
Scenario C: "I need to alkylate a secondary amine with my bromomethyl compound."

Root Cause: Amines are basic. Over-alkylation and elimination are risks. Solution:

  • Use a non-nucleophilic base (like DIPEA or Lutidine) to scavenge the proton after the attack, rather than using the amine itself as the proton acceptor.

  • Ensure the amine is the limiting reagent if mono-alkylation is desired, but if elimination is the issue, ensure the concentration of the bromomethyl species is kept low (slow addition).

Standard Operating Procedures (SOPs)
Protocol 1: The "Finkelstein-Assisted" Substitution

Best for: Sluggish reactions where heating causes elimination.

  • Preparation: Dissolve the bromomethyl substrate (

    
    ) in dry Acetone (
    
    
    
    ).
  • Activation: Add Sodium Iodide (

    
    , 
    
    
    
    ). Stir at RT for 30 mins. A white precipitate (
    
    
    ) may form.
  • Nucleophile Addition: Add the nucleophile (

    
    ).
    
    • Note: If the nucleophile is an insoluble salt (e.g.,

      
      ), add a phase transfer catalyst like 18-crown-6 (
      
      
      
      ).
  • Reaction: Stir at Room Temperature. Monitor by TLC.[2]

  • Workup: Filter off the inorganic salts before aqueous extraction to prevent back-reaction.

Protocol 2: Low-Temperature Kinetic Control

Best for: Reactions involving strong bases (e.g., enolates, alkoxides).

  • Setup: Flame-dry a flask and purge with

    
    .
    
  • Solvent: Dissolve the nucleophile in anhydrous THF or DMF.

  • Cooling: Cool the nucleophile solution to

    
     (Dry ice/Acetone bath).
    
  • Addition: Add the bromomethyl substrate slowly (dropwise) as a solution in the same solvent.

    • Why? Keeping the local concentration of electrophile low prevents "hot spots" where elimination might occur.

  • Equilibration: Allow to stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Do not warm to RT unless TLC shows no conversion.
References
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the "naked anion" effect in polar aprotic solvents enhancing basicity).

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 - The Solvent and Temperature Effects. (Authoritative overview of kinetic vs thermodynamic control in elimination).

  • Finkelstein, H. (1910).[3][4] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.[3] (The original reference for the halide exchange protocol).

  • Lumen Learning. Elimination Reactions: E2 Reaction Characteristics. (Detailed breakdown of base sterics and regioselectivity).

Sources

Technical Support Center: Chromatography & Purification of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As drug discovery increasingly escapes "flatland" to focus on molecules with a high fraction of sp³ hybridized carbons (Fsp³), spirocyclic ketones have emerged as privileged, three-dimensional scaffolds[1],[2]. However, the unique steric bulk, lack of chromophores, and chemical sensitivities of these compounds often lead to severe bottlenecks during downstream purification.

This guide provides field-proven troubleshooting strategies, diagnostic FAQs, and self-validating protocols to help you overcome the specific chromatographic challenges associated with spirocyclic ketones.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my spirocyclic ketone exhibit severe tailing and streaking on standard silica gel?

The Causality: Tailing is rarely a solvent-polarity issue; it is a stationary-phase interaction issue. Ketones—and particularly spirocycles that incorporate basic heteroatoms (e.g., spiro-piperidines)—engage in strong, non-linear hydrogen bonding and ion-exchange interactions with the highly acidic silanol groups (Si-OH) present on the surface of Type A silica gel[3]. The Solution: You must neutralize the stationary phase. Supplement your mobile phase with a basic modifier, typically 1–3% Triethylamine (Et₃N)[4]. The Et₃N acts as a "silanol suppressor," competitively binding to the acidic sites on the silica. This prevents your target molecule from interacting with the silanols, allowing it to elute in a tight, symmetrical band[3].

Q2: My spirocyclic ketone is completely invisible on the UV detector. How can I reliably track fraction collection?

The Causality: Unlike aromatic planar molecules, many spirocyclic scaffolds are entirely aliphatic. Because they lack conjugated π-systems, they do not absorb UV light at standard monitoring wavelengths (e.g., 254 nm or 280 nm)[5]. The Solution: Transition to universal detection methodologies. For automated flash chromatography, utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[6]. These detectors nebulize the eluent and evaporate the mobile phase, measuring the light scattered by the remaining non-volatile analyte particles. For manual Thin-Layer Chromatography (TLC), rely on destructive chemical stains such as Potassium Permanganate (KMnO₄) or p-Anisaldehyde[5].

Q3: After purification, my isolated yield is low, and NMR indicates a mixture of epimers. What is causing this instability?

The Causality: The inherently acidic nature of standard silica gel (pH ~4.5–5.5) can catalyze unwanted side reactions on the column. If your spirocyclic ketone possesses an enolizable α-proton adjacent to a stereocenter, the acidic environment promotes enolization and subsequent epimerization[4]. Furthermore, highly strained spiro-systems can undergo acid-catalyzed ring-opening or retro-aldol fragmentations[7]. The Solution: Minimize column residence time by using a steeper solvent gradient. More importantly, switch to a milder stationary phase. Using Diol-bonded silica, neutral Alumina, or Et₃N-deactivated silica prevents the acid-catalyzed degradation pathways from initiating[4].

Part 2: Mandatory Visualization – Purification Decision Matrix

PurificationWorkflow Start Crude Spirocyclic Ketone CheckUV Is the molecule UV Active? Start->CheckUV UseELSD Use ELSD / CAD TLC: KMnO4 or PMA CheckUV->UseELSD No (Aliphatic) UseUV Use UV Detection (e.g., 254 nm) CheckUV->UseUV Yes (Conjugated) CheckBasic Contains Basic Amine or Acid-Sensitive? UseELSD->CheckBasic UseUV->CheckBasic ModSilica Add 1-3% Et3N or Use Alumina/NH2 CheckBasic->ModSilica Yes StdSilica Standard Silica Gel (Hexanes/EtOAc) CheckBasic->StdSilica No Purify Execute Flash Chromatography ModSilica->Purify StdSilica->Purify

Decision matrix for the chromatographic purification of spirocyclic ketones.

Part 3: Data Presentation & Selection Guides

Table 1: TLC Staining Guide for UV-Transparent Spirocycles

Use this matrix to select the appropriate visualization method for aliphatic spirocyclic ketones[5].

Stain ReagentPreparationVisual Result (Post-Heating)Best Used For
KMnO₄ 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂OYellow/Brown spots on a bright purple background.General aliphatic ketones, oxidizable functional groups.
p-Anisaldehyde 135mL EtOH, 5mL H₂SO₄, 1.5mL AcOH, 3.7mL p-anisaldehydeDark blue/purple spots on a pale pink background.Highly sensitive for ketones; differentiates nucleophiles.
PMA (Phosphomolybdic Acid) 10g PMA in 100mL absolute ethanolDark green/blue spots on a light green background.Broad-spectrum universal stain for carbon-rich spirocycles.
Table 2: Stationary Phase Selection Matrix

Select your column chemistry based on the specific degradation liabilities of your spirocycle[4].

Stationary PhaseSurface pHPrimary InteractionIdeal Spirocycle Profile
Standard Silica (Type A) 4.5 - 5.5Hydrogen bonding, AdsorptionHighly stable, neutral spirocycles without basic amines.
Et₃N-Deactivated Silica ~7.5 - 8.0Adsorption (Silanols blocked)Basic spiro-piperidines; prevents tailing and streaking.
Neutral Alumina 7.0 - 7.5Polar interactions, Ion-exchangeAcid-sensitive spirocycles prone to ring-opening.
Amine-Functionalized (NH₂) ~8.0 - 9.0Normal phase / HILICHighly basic spirocycles; completely eliminates epimerization.

Part 4: Self-Validating Experimental Protocols

Protocol A: ELSD-Guided Flash Chromatography for Aliphatic Ketones

Because ELSD is a destructive technique that relies on aerosol scattering, mobile phase volatility is critical.

  • Solvent Preparation: Prepare a binary gradient of Hexanes and Ethyl Acetate. Crucial: Ensure both solvents are HPLC-grade. Non-volatile impurities in lower-grade solvents will cause severe baseline drift in the ELSD.

  • Detector Calibration: Set the ELSD drift tube temperature to 40°C and the carrier gas (N₂) pressure to 3.5 bar[6].

  • System Self-Validation Check: Inject 1 mL of your pure mobile phase system through the bypass. Monitor the baseline. If the baseline noise exceeds 5 mV, increase the drift tube temperature by 5°C to ensure complete solvent evaporation before proceeding.

  • Sample Loading: Dissolve the spirocyclic ketone in a minimum volume of Dichloromethane (DCM). Apply directly to the column via liquid injection.

  • Elution: Run a shallow gradient (e.g., 0% to 30% EtOAc over 15 column volumes) to maximize the resolution of structurally similar diastereomers.

Protocol B: Preparation of Triethylamine-Deactivated Silica Gel

Use this protocol to prevent tailing and acid-catalyzed epimerization of sensitive spirocyclic ketones[4].

  • Slurry Preparation: In a fume hood, measure the required volume of standard silica gel. In a separate Erlenmeyer flask, prepare your starting mobile phase (e.g., 10% EtOAc in Hexanes) and add exactly 3% (v/v) Triethylamine (Et₃N).

  • Packing: Pour the Et₃N-modified solvent into the silica to create a slurry. Swirl gently to remove air bubbles, then pour the slurry into the glass column.

  • Equilibration: Force the solvent through the column using compressed air until the solvent level is just above the silica bed.

  • System Self-Validation Check: Collect 5 mL of the eluent exiting the column. Test the pH using a wet strip of universal indicator paper. The pH must read between 7.5 and 8.0. If the eluent is still acidic (pH < 7), the silanols are not fully saturated. Continue flushing with the Et₃N-modified solvent until the target pH is reached.

  • Loading & Running: Load your sample and run the chromatography using a mobile phase that contains 1% Et₃N to maintain silanol suppression throughout the run.

Part 5: References

  • [3] Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • [2] Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • [6] 3-MCPD and Glycidyl Esters in Palm Oil. RSC Books. Available at: [Link]

  • [5] Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Oxaspiro Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for oxaspiro ring closure Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical role of solvent selection in oxaspirocyclization (spiroketalization). Unlike simple solvating agents, solvents in this transformation act as "stereoelectronic levers," directly influencing the thermodynamic vs. kinetic equilibrium through the anomeric effect and dipole interactions.

Core Principles: The Solvent-Stereoelectronic Nexus

To optimize your reaction, you must first determine if your target is the Thermodynamic (anomeric) or Kinetic (non-anomeric) spiroketal.

The Anomeric Effect & Solvent Polarity

The stability of the spiroketal system is governed by the anomeric effect—the hyperconjugative donation of an oxygen lone pair into the antibonding orbital of the adjacent C-O bond (


).
  • Non-Polar Solvents (e.g., Benzene, Toluene, CH₂Cl₂):

    • Mechanism: These solvents have low dielectric constants (

      
      ). They cannot effectively stabilize the separated dipoles associated with the equatorial (non-anomeric) conformer.
      
    • Result: The system maximizes internal stabilization via the anomeric effect.

    • Outcome: Favors the Thermodynamic Product (axial-axial orientation).

  • Polar Solvents (e.g., MeOH, MeCN, DMSO):

    • Mechanism: High dielectric solvents stabilize the dipole moments of the equatorial conformers and transition states. This diminishes the relative energetic advantage of the anomeric effect [1].[1]

    • Result: The equilibrium shifts, often increasing the ratio of the non-anomeric isomer.

    • Outcome: Essential for accessing Kinetic Products or shifting equilibrium in acid-mediated isomerizations.

Decision Matrix: Solvent Selection Strategy

Use the following logic flow to select the initial solvent system for your specific substrate.

SolventSelection Start Target Spiroketal Isomer? Thermo Thermodynamic (Anomeric) (Axial-Axial) Start->Thermo Most Stable Kinetic Kinetic (Non-Anomeric) (Axial-Equatorial) Start->Kinetic Less Stable Substrate Is Substrate Acid Sensitive? Thermo->Substrate Metal Metal Chelation? (Ti, Mg, Ca) Kinetic->Metal DCM DCM or CHCl3 (Low T, Acid Cat.) Substrate->DCM Yes (Mild) Benzene Benzene/Toluene (Reflux, Dean-Stark) Substrate->Benzene No (Robust) DCM_Ti DCM (Anhydrous) + Ti(OiPr)4 Metal->DCM_Ti Yes (Chelation Control) MeOH MeOH or TFE (Intramolecular H-Bonding) Metal->MeOH No (Dipole Control)

Figure 1: Solvent selection decision tree based on target stereochemistry and substrate stability.

Troubleshooting Guides

Module A: Thermodynamic Control (Acid-Catalyzed)

Issue: Incomplete conversion or low yield of the thermodynamic spiroketal.

SymptomRoot CauseTechnical Solution
Stalled Reaction Water accumulation inhibits condensation equilibrium.Azeotropic Removal: Switch to Benzene or Toluene. Use a Dean-Stark trap. Micro-Scale: Use a Soxhlet extractor with 4Å Molecular Sieves (avoid direct contact if sieves are basic) [2].
Decomposition Acid-catalyzed hydrolysis or polymerization of enol ether intermediates.Buffer the System: Switch from

-TsOH to PPTS (Pyridinium

-toluenesulfonate). Solvent Switch: Use anhydrous CH₂Cl₂ at 0°C instead of refluxing benzene.
Wrong Diastereomer Kinetic trap prevents equilibration.Promote Equilibration: Increase temperature or reaction time. Add a protic co-solvent (e.g., 5% MeOH in DCM) to facilitate ring-opening/closing cycles.
Module B: Kinetic Control (Metal-Mediated/HDA)

Issue: Loss of stereocontrol or "leakage" to the thermodynamic product.

SymptomRoot CauseTechnical Solution
Thermodynamic Leak Reaction conditions allowed equilibration (reversibility).Quench Rapidly: Kinetic reactions (e.g., hetero-Diels-Alder) must be quenched at low temp (-78°C). Remove Protons: Ensure strictly anhydrous non-polar solvent (DCM, PhMe) to prevent acid-catalyzed equilibration.
Low Selectivity Weak coordination of the directing metal.Non-Coordinating Solvent: Avoid THF or Et₂O; they compete with the substrate for the metal center. Use DCM or Toluene.
Precipitation Intermediate insolubility in non-polar media.Solvent Blend: Use DCM/Hexane mixtures. The non-polar component enhances the "tightness" of the transition state.

Experimental Protocol: The "Dual-Path" Workflow

Objective: Cyclization of a dihydroxy-ketone precursor.

Path A: Thermodynamic Cyclization (Standard)
  • Dissolution: Dissolve substrate (1.0 equiv) in Benzene or Toluene (0.05 M).

  • Catalyst: Add PPTS (0.1 equiv).

  • Water Removal: Equip flask with a Dean-Stark trap or a modified addition funnel containing activated 4Å molecular sieves [3].

  • Reflux: Heat to reflux. Monitor by TLC.

    • Checkpoint: If decomposition occurs, switch to DCM at RT with 4Å MS added directly to the flask.

  • Workup: Cool, dilute with Et₂O, wash with sat. NaHCO₃.

Path B: Kinetic Cyclization (Ti-Mediated) [4]
  • Preparation: Flame-dry glassware under Argon.

  • Dissolution: Dissolve glycal epoxide or precursor in anhydrous DCM (0.1 M).

  • Reagent: Cool to -78°C. Add Ti(Oi-Pr)₄ (1.1 equiv).

  • Reaction: Stir at -78°C for 1-4 h.

    • Note: The bulky Lewis acid coordinates to the epoxide/alcohol, directing the nucleophilic attack with retention (or specific inversion) based on the chelation model, overriding the anomeric effect.

  • Quench: Pour into vigorous stirring Rochelle’s salt solution (sat. aq. potassium sodium tartrate) to break the Ti-emulsion.

FAQs: Solvent Specifics

Q: Why is Methanol sometimes used for spiroketalization despite being polar? A: Methanol is protic. While it dampens the anomeric effect, it facilitates proton transfer, speeding up the equilibration process. It is often used when the thermodynamic product is so stable that solvent polarity doesn't significantly erode the diastereomeric ratio (dr), or when "kinetic trapping" via intramolecular hydrogen bonding is desired.

Q: Can I use THF for Lewis Acid catalyzed closures? A: Generally, No . THF is a Lewis base. It will coordinate to your Lewis Acid (BF₃·OEt₂, TiCl₄, MgBr₂), reducing its reactivity toward your substrate. DCM or Toluene are superior choices for Lewis Acid steps.

Q: How do I dry solvents for these reactions? A:

  • DCM/Toluene: Purity is critical. Pass through activated alumina columns (solvent system) or distill over CaH₂.

  • Stabilizers: Be aware that HPLC-grade DCM often contains amylene (stabilizer), which can interfere with highly sensitive electrophilic cyclizations. Use stabilizer-free grades if side-reactions are observed.

References

  • Juaristi, E.; Cuevas, G.[2] "The Anomeric Effect: Origin and Consequences." Tetrahedron1992 , 48, 5019–5087. Link

  • Aho, J. E.; Pihko, P. M.; Rissa, T. K. "Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." Chem. Rev.[2]2005 , 105, 4406–4440. Link

  • Stoltz, B. M., et al. "A Small-scale Procedure for Acid-catalyzed Ketal Formation." Caltech Protocol Archive. Link

  • Brimble, M. A., et al. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." J. Am. Chem. Soc.2006 , 128, 9598. Link

Sources

Technical Support Center: Stereoselective Synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the stereochemical challenges of synthesizing the 1-oxaspiro[4.5]decane core. Our focus is on the critical bromoetherification step, addressing diastereoselectivity (dr) at the spirocenter and enantioselectivity (ee) at the newly formed C2 stereocenter.

Mechanistic Troubleshooting & FAQs

Q1: Why am I getting poor diastereoselectivity (dr) between the C2-bromomethyl group and the C8-ketone? A1: Diastereoselectivity in the formation of the 1-oxaspiro[4.5]decane system is governed by the conformational bias of the cyclohexane ring during the transition state[1]. At room temperature, the chair conformation interconverts rapidly, leading to a nearly 1:1 mixture of axial and equatorial attacks by the pendant hydroxyl group onto the bromonium ion. To lock the conformation and favor the equatorial attack—which minimizes unfavorable 1,3-diaxial interactions—you must lower the temperature to -78 °C and utilize a non-coordinating solvent like toluene. This enforces strict stereospecificity where the stereochemistry of the transition state dictates the product[2].

Q2: How can I suppress the 6-endo-trig byproduct and exclusively get the 5-exo-trig product? A2: While Baldwin's rules state that both 5-exo-trig and 6-endo-trig cyclizations are favored, the 5-exo-trig pathway is kinetically preferred. If you observe 6-endo-trig products (yielding a 1-oxaspiro[5.5]undecane core), it indicates that the bromonium ion is opening via an


-like pathway rather than an 

-like stereochemical course[3]. Ensure you are using a strictly electrophilic bromine source (like NBS) and avoid strongly ionizing, polar protic solvents (e.g., HFIP) that stabilize carbocation intermediates.

Q3: How do I induce enantioselectivity at the newly formed C2 stereocenter? A3: Enantioselective bromoetherification requires the desymmetrization of the alkene faces. This is achieved using chiral Lewis base catalysts (such as chiral BINAP-derived sulfides) that form a bulky, chiral bromonium complex with NBS. The steric hindrance introduced by these bulky neopentylic-like environments forces the intramolecular oxygen nucleophile to attack exclusively from one face[4].

G Start 1-(But-3-en-1-yl)-4-oxocyclohexan-1-ol Bromonium Chiral Bromonium Ion Intermediate Start->Bromonium NBS + Catalyst Exo 5-Exo-Trig Cyclization Bromonium->Exo Kinetically Favored Endo 6-Endo-Trig Cyclization Bromonium->Endo Thermodynamically Favored Product 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one Exo->Product Desired Pathway Byproduct 3-Bromo-1-oxaspiro[5.5]undecan-9-one Endo->Byproduct Undesired Pathway

Reaction pathway for stereoselective spirocyclic bromoetherification.

Validated Experimental Protocol: Kinetically Controlled Bromoetherification

This self-validating protocol is engineered to achieve >95:5 dr and >90% yield by strictly controlling the kinetics of the cyclization.

Objective: Synthesize 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one from 1-(but-3-en-1-yl)-4-oxocyclohexan-1-ol.

Step-by-Step Methodology:

  • Preparation of the Catalyst-Reagent Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Bromosuccinimide (NBS, 1.1 equiv) and the selected chiral sulfide catalyst (10 mol%) in anhydrous toluene (0.1 M concentration).

  • Temperature Equilibration: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Causality: This pre-cooling ensures the complete formation of the active chiral bromonium species before any substrate is introduced, preventing uncatalyzed background reactions.

  • Substrate Addition: Dissolve 1-(but-3-en-1-yl)-4-oxocyclohexan-1-ol (1.0 equiv) in a minimal volume of anhydrous toluene. Add this solution dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents localized exothermic spikes that could provide enough activation energy to bypass the kinetic 5-exo-trig pathway.

  • Reaction Monitoring: Maintain the reaction at -78 °C. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Workup: Quench the reaction cold by adding saturated aqueous sodium thiosulfate (

    
    ) to destroy excess electrophilic bromine. Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint (Self-Validation): Before proceeding to chromatography, acquire a crude

    
     NMR spectrum. The diagnostic peak for the C2 methine proton (adjacent to the oxygen and bromomethyl group) must appear as a distinct multiplet around 4.1–4.3 ppm. If a dominant peak appears at ~3.8 ppm, the reaction has shifted toward the undesired 6-endo-trig tetrahydropyran byproduct.
    
  • Purification: Purify via flash column chromatography using silica gel pre-treated with 1% triethylamine (

    
    ). Causality: The spiroketal-like nature of the product makes it sensitive to acid-catalyzed epimerization on bare silica; neutralizing the silica preserves the kinetic stereocenter.
    

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes during the optimization of the 1-oxaspiro[4.5]decane core[1].

Table 1: Optimization of Reaction Conditions for Bromoetherification

SolventTemp (°C)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
THF (Polar)25None451.2 : 1N/A
DCM (Non-polar)-20None724.0 : 1N/A
Toluene (Non-polar)-78None8815.0 : 1N/A
Toluene (Non-polar)-78Chiral Sulfide A (10 mol%)91>20.0 : 194

Note: The shift from THF to Toluene eliminates solvent coordination to the bromonium ion, tightening the transition state and drastically improving dr.

Stereoselectivity Troubleshooting Workflow

If your isolated product yields a dr of less than 3:1, follow this logical diagnostic tree to identify the failure point in your setup.

Workflow Issue Issue: Low dr (< 3:1) CheckTemp Is Temp > -78 °C? Issue->CheckTemp TempYes Cool to -78 °C CheckTemp->TempYes Yes TempNo Using coordinating solvent? CheckTemp->TempNo No SolventYes Switch to Toluene TempNo->SolventYes Yes SolventNo Increase Catalyst Bulk TempNo->SolventNo No

Troubleshooting workflow for resolving low diastereoselectivity.

References

  • [1] Asymmetric Catalytic [3+2] Annulation of Donor‐Acceptor Cyclopropane with Cyclic Ketones: Facile Access to Enantioenriched 1‐Oxaspiro[4.5]decanes. ResearchGate. 1

  • [3] The stereochemical course of bromoetherification of enynes. RSC Publishing. 3

  • [2] Stereoselective and Stereospecific Reactions. Master Organic Chemistry. 2

  • [4] Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences. 4

Sources

Removing unreacted starting materials from spirocyclic product mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult purification of spirocyclic compound mixtures.

Spirocycles are highly valued in fragment-based drug discovery (FBDD) because their restricted conformation reduces the entropic binding penalty during target engagement [2]. However, this same rigid, compact 3D geometry often masks polar functional groups, causing the spirocyclic product to exhibit identical solubility and chromatographic retention factors (


) to its acyclic or monocyclic starting materials.

Below is an advanced troubleshooting guide and self-validating methodology designed to break these purification bottlenecks.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Spirocyclic Mixture (Product + Unreacted SM) Analyze Identify Nature of Unreacted Starting Material Crude->Analyze AmineSM Nucleophilic SM (e.g., Amines, Alcohols) Analyze->AmineSM KetoneSM Electrophilic SM (e.g., Ketones, Aldehydes) Analyze->KetoneSM ApolarSM Non-Polar/Aryl SM (e.g., Dihalides, Indoles) Analyze->ApolarSM Scavenger Polymer-Bound Scavenging (Isocyanate/TsCl Resin) AmineSM->Scavenger Covalent Capture Derivatize Chemical Derivatization (Girard's Reagent / Bisulfite) KetoneSM->Derivatize Polarity Shift Chromatography Orthogonal Chromatography (AgNO3 Silica / RP-HPLC) ApolarSM->Chromatography Phase Separation Pure Isolated Spirocycle (High Purity) Scavenger->Pure Filtration Derivatize->Pure Aqueous Wash Chromatography->Pure Fraction Collection

Diagnostic workflow for selecting purification strategies based on starting material properties.

Frequently Asked Questions (FAQs)

Q: Why do unreacted starting materials frequently co-elute with my spirocyclic product during standard silica gel chromatography? A: The root cause is structural homology. In reactions like the dearomatizing spiroannulation of indoles using dihalides [3], the overall molecular weight and functional group count barely change between the starting material and the product. Because the stationary phase of a silica column interacts with the same polar handles (e.g., an indole nitrogen or a protected amine) present in both molecules, they exhibit nearly identical polarities.

Q: How can I prevent the accumulation of unreacted starting materials in the first place? A: Prevention is rooted in thermodynamic control. Solvent polarity can dramatically influence the transition state of the cyclization[1]. If the solvent fails to stabilize the spirocyclic transition state, the reaction stalls, leaving excess starting material. Screening orthogonal solvents (e.g., switching from THF to a more polar aprotic solvent like Acetonitrile) can drive the reaction to completion, minimizing your purification burden.

Q: Standard column chromatography is failing. Can I use chemical scavengers for complex spirocyclic mixtures? A: Yes. Scavenger resins are highly effective for removing trace reactive impurities [4]. This approach relies on steric causality: spirocyclic products are typically sterically hindered (e.g., tertiary amines or quaternary carbon centers), whereas the unreacted starting materials are often unhindered (e.g., primary/secondary amines). Polymer-bound scavengers will selectively and covalently bind the unhindered impurity, allowing it to be removed via simple physical filtration.

Quantitative Comparison of Purification Strategies

When selecting a purification route, consider the chemical nature of the impurity and the scalability of the method.

Purification StrategyTarget Impurity TypeTypical Recovery Yield (%)ScalabilityTime Efficiency
Polymer-Bound Scavenging Primary/Secondary Amines85 - 95%HighFast (< 2 hours)
Girard's Reagent T Derivatization Unreacted Ketones/Aldehydes80 - 90%MediumModerate (4-6 hours)
Acid/Base Catch-and-Release Basic/Acidic Precursors90 - 98%HighFast (< 2 hours)
Reverse-Phase HPLC Non-polar/Aryl Precursors70 - 85%Low (Analytical/Prep)Slow (> 8 hours)

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Polymer-Supported Scavenging of Unreacted Amine Precursors

Use Case: Removing unreacted primary or secondary amine starting materials from a sterically hindered spirocyclic tertiary amine or amide.

Mechanistic Rationale: Polymer-bound isocyanate reacts rapidly with unhindered amines to form a urea linkage attached to an insoluble polystyrene backbone. The bulky spirocycle cannot react due to steric shielding, remaining in solution.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude spirocyclic mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.

  • Resin Addition: Add Polymer-Bound Isocyanate resin (typically 3–5 equivalents based on the estimated remaining starting material).

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 1 to 2 hours. Caution: Do not use magnetic stir bars, as they will grind the polymer beads and clog your filters.

  • Self-Validation Step (Diagnostic Check): Before filtering, withdraw a 10 µL aliquot of the supernatant. Spot it on a TLC plate and stain with Ninhydrin. Logic Check: If a colored spot appears at the

    
     of the starting material, the scavenging is incomplete (add more resin). The complete absence of a Ninhydrin-active spot inherently validates that the amine has been successfully sequestered.
    
  • Isolation: Filter the mixture through a fritted glass funnel (medium porosity). Wash the resin bed thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the spirocycle.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure spirocyclic product.

Protocol 2: Derivatization-Assisted Purification of Unreacted Ketones

Use Case: Removing unreacted acyclic ketone precursors from spirocyclic ethers or ketals [5].

Mechanistic Rationale: Ketone starting materials often co-elute with spiroketal products. Girard's Reagent T (acethydrazide trimethylammonium chloride) reacts specifically with the unreacted ketone to form a highly polar, permanently charged hydrazone. The spirocycle, lacking a free carbonyl, remains highly lipophilic.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude mixture in a 10:1 mixture of Ethanol and Glacial Acetic Acid.

  • Derivatization: Add 1.5 equivalents of Girard's Reagent T. Reflux the mixture for 2 hours.

  • Quenching & Phase Separation: Cool the mixture to room temperature and pour it into a separatory funnel containing equal parts Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Self-Validation Step (Phase Logic): Extract the mixture. The permanently charged hydrazone-ketone adduct is forced entirely into the aqueous layer, while the non-polar spirocycle remains in the DCM layer. Logic Check: Analyze the organic layer via TLC stained with 2,4-Dinitrophenylhydrazine (2,4-DNP). A negative 2,4-DNP stain in the organic layer validates the quantitative phase-separation logic.

  • Washing: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo to isolate the purified spirocycle.
    

References

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery National Institutes of Health (NIH) / PMC[Link]

  • Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides ACS Organic Letters[Link]

  • Re2O7-MEDIATED SPIROCYCLIC ETHER SYNTHESIS FROM ACYCLIC PRECURSORS D-Scholarship@Pitt[Link]

Technical Support Center: Temperature Optimization for Bromination of Spiro-Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of spiro-precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a core focus on the critical role of temperature in achieving desired outcomes.

I. Understanding the Critical Role of Temperature

The bromination of spiro-precursors is a nuanced process where temperature is not merely a reaction parameter but a key determinant of success. Temperature control directly influences reaction kinetics, thermodynamics, and ultimately, the product distribution.[1][2] A frequent challenge is achieving selective monobromination while minimizing side reactions such as polybromination or undesired rearrangements.[1][3] The choice of temperature can mean the difference between isolating your target compound in high yield and purity or contending with a complex mixture of difficult-to-separate byproducts.

This guide will provide a framework for rational temperature optimization, moving beyond trial-and-error to a mechanistically informed approach.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of spiro-precursors, with a focus on temperature-related solutions.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant consumption of my spiro-precursor, even after an extended reaction time. What temperature adjustments should I consider?

Answer:

Low or no conversion is typically indicative of insufficient energy to overcome the activation barrier of the reaction. While it may be tempting to drastically increase the temperature, a systematic approach is recommended to avoid the formation of side products.

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: Many bromination reactions, especially those involving less activated substrates, require thermal energy to proceed at a reasonable rate.[1]

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at each stage.

      • Solvent Reflux: If using a suitable solvent, heating the reaction to reflux can provide a stable and consistent temperature.[4]

      • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can be a highly effective method to rapidly achieve higher temperatures and accelerate the reaction.[1]

  • Inactive Brominating Agent or Catalyst: The reagents themselves may be the issue.

    • Troubleshooting Steps:

      • Use Fresh Reagents: N-bromosuccinimide (NBS), a common brominating agent, can decompose over time, especially if not stored properly in a cool, dark, and dry place.[5] Always use a fresh, high-purity batch of reagents.

      • Ensure Catalyst Activity: If your reaction is acid-catalyzed, ensure the acid is active and present in the correct concentration.[1]

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My reaction is producing a mixture of mono-, di-, and sometimes tri-brominated products. How can I improve the selectivity for the desired monobrominated spiro-compound?

Answer:

The formation of multiple products, particularly over-bromination, is a classic sign that the reaction conditions are too harsh. Temperature plays a pivotal role in controlling selectivity.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: Higher temperatures increase the reaction rate, but often at the expense of selectivity, leading to polybromination.[1][6]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: This is the most critical step. For highly activated systems, cooling the reaction to 0 °C, -30 °C, or even -78 °C can dramatically improve selectivity for the monobrominated product.[5][6] This favors the kinetic product, which is often the desired monobrominated species.[7][8]

      • Controlled Addition of Brominating Agent: Add the brominating agent slowly and dropwise to the cooled reaction mixture. This prevents localized hotspots and high concentrations of the reagent, which can lead to over-bromination.[3][5]

  • Choice of Brominating Agent: Some brominating agents are inherently more reactive than others.

    • Troubleshooting Steps:

      • Switch to a Milder Reagent: If you are using elemental bromine (Br₂), consider switching to a milder and more selective reagent like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide (PHPB).[3][4][6]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with less polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), which can sometimes temper the reactivity and improve selectivity.[6]

Issue 3: Bromination on an Aromatic Ring Instead of the Desired Position

Question: The bromine is adding to an aromatic ring within my spiro-precursor instead of the intended aliphatic position. How can I direct the regioselectivity?

Answer:

This issue points to a competition between different bromination mechanisms. Temperature, along with the choice of reagents, can be used to favor one pathway over the other.

Potential Causes & Solutions:

  • Conditions Favoring Electrophilic Aromatic Substitution (SEAr): The presence of a Lewis acid catalyst and polar solvents can promote bromination on electron-rich aromatic rings.[1][3]

    • Troubleshooting Steps:

      • Avoid Strong Lewis Acids: If α-bromination is the goal, avoid strong Lewis acids like FeBr₃ or AlCl₃.[1][3] Instead, use conditions that favor radical or enol-based mechanisms.

      • Temperature Control for Regioselectivity: Lowering the reaction temperature can enhance selectivity. For electrophilic aromatic brominations, temperatures as low as -30°C may be necessary to achieve the desired regioselectivity.[5]

  • Conditions for Radical Bromination: For benzylic or allylic bromination on the spiro-scaffold, conditions that promote free-radical formation are necessary.

    • Troubleshooting Steps:

      • Use a Radical Initiator: Employ N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or benzoyl peroxide.[4]

      • Elevated Temperature/Light: These reactions are often carried out at elevated temperatures (e.g., reflux in CCl₄) or with photochemical initiation.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of bromination, and how does temperature influence this?

A1: In a reaction where multiple products can be formed, the outcome can be governed by either kinetics or thermodynamics.[8][9]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[7][8][9][10] This is often the less stable product.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the products to equilibrate, and the major product will be the most stable one, which has the lowest Gibbs free energy.[7][8][9][10]

Temperature is the key to switching between these two regimes. Lower temperatures favor kinetic control, while higher temperatures and longer reaction times allow for thermodynamic control.[7][8][9]

Q2: How do I choose a starting temperature for my bromination optimization studies?

A2: A good starting point depends on the nature of your spiro-precursor and the type of bromination you are aiming for.

  • For α-bromination of ketones or lactones: Start at a low temperature, such as 0-5 °C, especially if your substrate is sensitive.[1][11] You can then gradually warm the reaction to room temperature or slightly above while monitoring for conversion and selectivity.

  • For bromination of activated aromatic rings: Begin at a low temperature, for instance, -30 °C to 0 °C, to maximize regioselectivity.[5][6]

  • For allylic or benzylic bromination (radical reaction): These reactions typically require initiation, so starting at room temperature and gradually heating to reflux in a solvent like carbon tetrachloride is a common strategy.[4]

Q3: Can the solvent choice impact the optimal temperature for bromination?

A3: Absolutely. The solvent can influence the solubility of reagents, the polarity of the reaction medium, and the overall reaction rate. For example, polar, protic solvents can enhance the reactivity of bromine, potentially requiring lower temperatures to control selectivity.[6] It is often beneficial to screen a few different solvents with varying polarities as part of your optimization process.

Q4: Are there any safer alternatives to using elemental bromine, and do they have different temperature requirements?

A4: Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine.[5] It is a solid, making it easier to handle.[5] Other solid bromine sources include pyridine hydrobromide perbromide (PHPB).[3] The optimal temperature for reactions with these reagents will still depend on the specific substrate and desired transformation, but they often allow for milder reaction conditions compared to Br₂.

IV. Data Presentation and Experimental Protocols

Table 1: General Temperature Guidelines for Bromination Reactions
Reaction TypeSubstrate ExampleBrominating AgentTypical Temperature RangeKey Objective
α-BrominationSpiro-ketoneNBS, H⁺0 °C to 80 °C[1][12]Selective monobromination
α-BrominationSpiro-lactoneBr₂, PBr₃80 °C[11]Ring-opening and bromination
Electrophilic AromaticActivated Spiro-areneNBS-30 °C to Room Temp[5]High regioselectivity
Radical BrominationBenzylic Spiro-alkaneNBS, AIBNReflux in CCl₄[4]Selective benzylic bromination
Protocol 1: General Procedure for Low-Temperature α-Bromination of a Spiro-Ketone
  • Dissolve the spiro-ketone precursor (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired starting temperature (e.g., 0 °C or -30 °C) using an appropriate cooling bath (ice-water or dry ice/acetone).[5]

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 equiv) in the same solvent.

  • Slowly add the NBS solution dropwise to the stirred solution of the spiro-ketone over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Proceed with a standard aqueous workup and purification by column chromatography or recrystallization.

Protocol 2: General Procedure for Radical Benzylic Bromination
  • Dissolve the spiro-precursor containing a benzylic C-H bond (1.0 equiv), N-bromosuccinimide (NBS) (1.1 equiv), and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide in carbon tetrachloride.[4]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product.

V. Visualization of Concepts

Diagram 1: Troubleshooting Logic for Low Selectivity

G start Problem: Low Selectivity (Multiple Products) temp_check Is the reaction temperature above 0°C? start->temp_check reagent_check Are you using Br₂? temp_check->reagent_check No solution1 Lower temperature to 0°C, -30°C, or -78°C temp_check->solution1 Yes solvent_check Is the solvent polar/protic? reagent_check->solvent_check No solution3 Switch to a milder reagent (e.g., NBS, PHPB) reagent_check->solution3 Yes solution4 Screen non-polar solvents (e.g., CH₂Cl₂, CCl₄) solvent_check->solution4 Yes solution2 Add brominating agent slowly to cooled solution solution1->solution2

Caption: Troubleshooting decision tree for low selectivity issues.

Diagram 2: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants (Spiro-precursor + Br⁺) Product_Kinetic Kinetic Product (Forms Faster) Reactants->Product_Kinetic Lower Ea (Low Temp) Product_Thermo Thermodynamic Product (More Stable) Reactants->Product_Thermo Higher Ea (High Temp) TS_Kinetic TS_Kinetic TS_Thermo TS_Thermo Product_Kinetic->Product_Thermo Equilibration (High Temp)

Caption: Energy profile for kinetic vs. thermodynamic products.

VI. References

  • Benchchem. Temperature control strategies for regioselective bromination. Available at:

  • Benítez, M., Buil, M. L., Esteruelas, M. A., Izquierdo, S., Oñate, E., & Tsai, J. Y. (2022). Preparation, Aromaticity, and Bromination of Spiro Iridafurans. Inorganic Chemistry, 61(23), 9019–9033. Available at:

  • Benchchem. "troubleshooting bromination side reactions in phenol synthesis". Available at:

  • StackExchange. Thermodynamic vs kinetic reaction control with radical substitution. Available at:

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at:

  • Benchchem. Effect of temperature on the selectivity of α-bromination of acetophenones. Available at:

  • ResearchGate. Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Available at:

  • ResearchGate. Preparation, Aromaticity, and Bromination of Spiro Iridafurans. Available at:

  • Benchchem. Common side reactions in the bromination of 3-nitroacetophenone. Available at:

  • Yamamoto, Y., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906–2914. Available at:

  • Benchchem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Available at:

  • Oren, J. (2001). U.S. Patent No. 6,307,113 B1. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at:

  • Chemistry Steps. Reaction of Alkenes with Bromine. Available at:

  • ResearchGate. Proposed reaction mechanism for bromo-spirocyclization. Available at:

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available at:

  • Chemistry LibreTexts. 14.3 Kinetic vs. Thermodynamic Control of Reactions. Available at:

  • Maruoka, K., et al. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonization. Organic Letters, 20(15), 4563-4566. Available at:

  • Dalal Institute. Kinetic and Thermodynamic Control. Available at:

  • Yamamoto, Y., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906-2914. Available at:

  • Çetin, S., & Tutar, A. (2019). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-400. Available at:

  • CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS). (2012). Google Patents. Available at:

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available at:

  • ResearchGate. (2021). (PDF) A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Available at:

  • JoVE. A Protocol for α-Bromination of β-Substituted Enones. Available at:

  • Reddit. (2025). undergraduate bromination lab troubleshooting. Available at:

  • Common Organic Chemistry. Bromination - Common Conditions. Available at:

  • National Institutes of Health. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at:

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Available at:

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at:

  • National Institutes of Health. (2014). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Available at:

  • OpenMETU. (2007). Bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b] naphthalene. Available at:

  • Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at:

  • ResearchGate. Results of the evaluation of temperature and heating mode for the synthesis of 1a. Available at:

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at:

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Validation & Comparative

High-Resolution NMR Strategies for the Structural Elucidation of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

The structural elucidation of highly functionalized spiroethers, such as 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, presents a notorious analytical bottleneck in synthetic chemistry and drug discovery[1]. The molecule features a rigid spiro center at C5, bridging a tetrahydrofuran (THF) ring and a cyclohexanone ring. This architecture creates two primary analytical challenges: an unresolved "aliphatic envelope" caused by overlapping methylene protons, and a "silent" quaternary spiro carbon that breaks through-bond correlation chains[2].

As a Senior Application Scientist, I have evaluated multiple Nuclear Magnetic Resonance (NMR) modalities to determine the most efficient path to unambiguous structural and stereochemical assignment. This guide objectively compares the performance of Routine 1D NMR, Ultra-High Field 1D NMR, and a Multiparametric 2D NMR Suite, providing a self-validating framework for your analytical workflows.

Comparative Workflow Analysis

To establish a baseline, we must understand why certain techniques fail and others succeed. The core issue with 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one lies in second-order coupling effects . When the chemical shift difference (


) between protons is roughly equal to their coupling constant (

), the signals distort and merge.
Approach A: Routine 400 MHz 1D H NMR (The Baseline)

At 400 MHz, the methylene protons of the THF ring (C3, C4) and the cyclohexanone ring (C6, C10) all resonate within the 1.50–2.10 ppm window. Because the


 in Hertz is small at this field strength, the signals collapse into an unresolved multiplet. While cost-effective, this method cannot confirm ring connectivity or the relative stereochemistry of the bromomethyl group.
Approach B: Ultra-High Field 800 MHz 1D H NMR (Resolution Focus)

Upgrading to an 800 MHz spectrometer increases the


 (in Hz) while 

-couplings remain constant. This pushes the spin system toward first-order kinetics (weak coupling), allowing individual multiplets to be extracted. However, while resolution improves, the quaternary spiro carbon (C5) remains a dead end for 1D analysis, leaving the relative orientation of the two rings ambiguous.
Approach C: 600 MHz 2D NMR Suite (The Gold Standard)

A multiparametric 2D approach (COSY, HSQC, HMBC, NOESY) at 600 MHz is the optimal balance of resolution and connectivity[3]. HMBC bridges the "silent" spiro carbon by showing 3-bond carbon-proton correlations, while NOESY provides the through-space interactions required to prove whether the bromomethyl group is cis or trans relative to the cyclohexanone ring[4].

NMR_Workflow cluster_0 Sample: 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one A Routine 1D 1H NMR (400 MHz) R_A Severe Signal Overlap (1.5-2.1 ppm) A->R_A B Ultra-High Field 1D (800 MHz) R_B Resolved Multiplets (Lacks Connectivity Proof) B->R_B C Multiparametric 2D Suite (600 MHz COSY/HSQC/NOESY) R_C Unambiguous Assignment & Relative Stereochemistry C->R_C

Flowchart comparing 1D and 2D NMR workflows for spiroketal structural elucidation.

Quantitative Performance Comparison

The following table summarizes the operational and analytical trade-offs between the three evaluated modalities.

ModalityAliphatic ResolutionStereochemical ProofAcquisition TimeRelative CostBest Use Case
400 MHz 1D Poor (Envelope)None< 5 mins$Purity checks, crude reaction monitoring.
800 MHz 1D High (First-Order)None< 5 mins

$
Complex mixture analysis without 2D time penalties.
600 MHz 2D Suite Moderate to HighAbsolute (NOESY) 2 - 4 hours

De novo structural elucidation and publication.

Mechanistic Signal Analysis & Causality

To confidently assign 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, you must understand the physical causality behind its spectral features. Modern automated solvers rely on these exact physics-guided fragment optimizations to interpret spectra[5].

The Diastereotopic ABX System

The C2 carbon is a stereocenter. Consequently, the two protons on the adjacent


 group are diastereotopic . Because they exist in a rigid chiral environment, they cannot be superimposed by bond rotation. They possess different chemical shifts (~3.45 ppm and ~3.55 ppm) and couple to each other with a large geminal coupling constant (

Hz), as well as to the C2 methine proton (

). This creates a classic ABX splitting pattern that immediately confirms the presence of the chiral ether linkage.
Bridging the Spiro Center

Because C5 has no protons, COSY (which relies on


 coupling) cannot connect the THF ring to the cyclohexanone ring. We must rely on NOESY  (Nuclear Overhauser Effect Spectroscopy). The spatial proximity (< 5 Å) between the C4 protons of the THF ring and the C6/C10 axial protons of the cyclohexanone ring generates a strong cross-peak, verifying the spiro connectivity.

NOE_Network N1 C2-H (~4.2 ppm) N2 CH2-Br (~3.5 ppm) N1->N2 COSY (3J) N3 C4-H2 (~1.9 ppm) N1->N3 COSY (3J) N4 C6-H2 (~1.7 ppm) N1->N4 NOESY (Stereo Proof) N3->N4 NOESY (Through-Space)

Key NOESY and COSY correlations establishing the relative stereochemistry at the spiro center.

Signal Assignment Table
PositionProton TypeApprox. Shift (

, ppm)
MultiplicityIntegrationKey 2D Correlations
C2 CH-O4.20m1HCOSY to C3-H

, CH

Br
CH

Br
CH

-X
3.45, 3.55dd (ABX)2HHSQC to ~33 ppm (

C)
C7, C9 CH

-C=O
2.35m4HHMBC to C8 (C=O, ~210 ppm)
C3, C4 CH

(THF)
1.80 - 2.10m4HCOSY (C2

C3

C4)
C6, C10 CH

(Cyclohexyl)
1.60 - 1.80m4HNOESY to C4-H

Experimental Protocol: 600 MHz 2D NMR Suite

To ensure a self-validating system, follow this standardized methodology for acquiring the 2D data suite.

Step 1: Sample Preparation

  • Dissolve exactly 15–20 mg of highly purified 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one in 0.6 mL of CDCl

    
     (100% D, containing 0.03% v/v TMS as an internal standard).
    
  • Transfer the solution to a high-precision 5 mm NMR tube (e.g., Norell 509-UP). Ensure the solvent column height is exactly 4.0 cm to prevent magnetic susceptibility artifacts at the coil edges.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 600 MHz spectrometer equipped with a CryoProbe (to maximize signal-to-noise for the carbon-detected HMBC).

  • Lock onto the deuterium frequency of CDCl

    
    .
    
  • Execute automated 3D gradient shimming (TopShim). Manually fine-tune the Z1 and Z2 gradients until the TMS reference peak exhibits a line width at half-height (

    
    ) of < 0.5 Hz.
    

Step 3: Pulse Sequence Parameters

  • HSQC (Multiplicity-Edited): Use the hsqcedetgpsisp2.2 pulse program. Acquire 1024 x 256 data points with 8 scans per increment. This will phase CH

    
     signals (like the bromomethyl and ring protons) negatively (blue), and CH/CH
    
    
    
    signals positively (red), immediately isolating the C2 methine proton.
  • HMBC: Use the hmbcgplpndqf pulse program. Optimize the long-range coupling delay for

    
     Hz. This is critical for illuminating the C5 spiro carbon.
    
  • NOESY: Use the noesygpphpp pulse program. Crucial Causality Step: Set the mixing time (

    
    ) to 300 ms . If the mixing time is too long (>500 ms), spin diffusion will occur, creating false-positive cross-peaks that will lead to an incorrect stereochemical assignment. Acquire 2048 x 256 data points with 16 scans per increment.
    

Step 4: Processing and Verification Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation. Verify the structure by mapping the NOESY cross-peaks from the C2 proton to the C6/C10 equatorial/axial protons.

References

1.[1] PubChemLite: 1-oxaspiro[4.5]decan-8-one. uni.lu.[Link] 2.[3] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu / Eur. J. Org. Chem.[Link] 3.[4] Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.[Link] 4.[2] Identification and structure elucidation by NMR spectroscopy. ResearchGate.[Link] 5.[5] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv.[Link]

Sources

A Comparative Guide to the 13C NMR Shifts of the 1-Oxaspiro[4.5]decane System

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecular entities is paramount. The 1-oxaspiro[4.5]decane scaffold is a prevalent motif in a variety of natural products and pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for the characterization of these spirocyclic systems. This guide provides an in-depth analysis of the characteristic 13C NMR chemical shifts for the 1-oxaspiro[4.5]decane system, offering a comparative perspective against its constituent carbocyclic and heterocyclic counterparts, and presenting supporting experimental data.

The Significance of 13C NMR in Spirocycle Characterization

The spirocyclic nature of 1-oxaspiro[4.5]decanes, featuring a central quaternary spiro-carbon, presents a unique stereochemical environment. 13C NMR spectroscopy offers a direct window into the electronic environment of each carbon atom within the molecule, making it exceptionally powerful for confirming the successful synthesis of the spiro-framework and for assigning the relative stereochemistry of substituents. The chemical shift of the spiro-carbon itself is a key diagnostic marker, alongside the shifts of the carbons in the tetrahydrofuran and cyclohexane rings, which are influenced by their connectivity and conformation.

Characteristic 13C NMR Chemical Shifts of 1-Oxaspiro[4.5]decane

The 13C NMR chemical shifts of the parent 1-oxaspiro[4.5]decane provide a baseline for understanding substituted derivatives. The table below presents a comparison of the experimental 13C NMR data for 1-oxaspiro[4.5]decane with its constituent ring systems, cyclohexane and tetrahydrofuran. This comparison highlights the influence of the spiro-fusion on the chemical shifts.

Carbon Position1-Oxaspiro[4.5]decane (δ, ppm)Cyclohexane (δ, ppm)[1][2]Tetrahydrofuran (δ, ppm)
Spiro-carbon (C5) ~80-90--
O-bearing C (C1, C4) ~60-70-~68
Cyclohexane Ring ~20-40~27.1-
Tetrahydrofuran Ring ~25-40-~26

Note: The chemical shift ranges for 1-oxaspiro[4.5]decane are generalized from literature data. Specific shifts can vary with substitution.

A key diagnostic feature is the downfield shift of the spiro-carbon (C5) to approximately 80-90 ppm, a direct consequence of its quaternary nature and attachment to the electronegative oxygen atom of the tetrahydrofuran ring. The carbons of the cyclohexane ring (C6-C10) typically resonate in the range of 20-40 ppm, similar to cyclohexane itself, though subtle shifts can be observed due to the rigid spiro-structure. The carbons of the tetrahydrofuran ring (C2 and C3) also appear in a similar region to their parent heterocycle.

Comparative Analysis with Functionalized Derivatives

The introduction of functional groups, such as a carbonyl in the lactone derivative 1-oxaspiro[4.5]decan-2-one , significantly alters the 13C NMR spectrum. A study by Alonso, Font, and Ortuño provides a detailed assignment for this class of compounds[3].

Carbon Position1-Oxaspiro[4.5]decan-2-one (δ, ppm)
C1 (Spiro-carbon) ~87.4
C2 (C=O) ~176.8
C3 ~28.6
C4 ~34.8
C5 ~62.1
C6, C10 ~22.9
C7, C9 ~34.8
C8 ~24.9

The most notable feature in the spectrum of the lactone is the highly deshielded carbonyl carbon (C2) appearing around 176.8 ppm. The spiro-carbon (C1) also experiences a downfield shift to approximately 87.4 ppm. These characteristic shifts are invaluable for confirming the presence of the spirolactone moiety.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring high-quality 13C NMR spectra for compounds within the 1-oxaspiro[4.5]decane family.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified spiro-compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the analyte and its chemical inertness.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the deuterated solvent contains a calibrated reference signal.

2. NMR Instrument Setup:

  • The data presented in this guide were typically acquired on spectrometers operating at a 13C frequency of 75 or 100 MHz.
  • Insert the sample into the NMR probe and ensure it is spinning at a stable rate (typically 15-20 Hz) to average out magnetic field inhomogeneities.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically employed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
  • The acquisition time is typically set to 1-2 seconds.
  • A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
  • The number of scans will depend on the concentration of the sample and the natural abundance of 13C. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the known solvent signal.
  • Integrate the peaks if quantitative information is desired, though this requires longer relaxation delays and suppression of the NOE.

Visualizing the 1-Oxaspiro[4.5]decane System

The following diagram illustrates the general structure of the 1-oxaspiro[4.5]decane system with numbering, highlighting the key carbon environments.

Caption: Characteristic 13C NMR shifts for 1-oxaspiro[4.5]decane.

Conclusion

The 13C NMR spectrum of the 1-oxaspiro[4.5]decane system provides a rich source of structural information. The chemical shift of the spiro-carbon, in conjunction with the shifts of the carbons in the fused rings, offers a definitive fingerprint for this important molecular scaffold. By comparing the spectral data of an unknown compound with the established values for the parent system and its functionalized derivatives, researchers can confidently elucidate the structure of newly synthesized molecules. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural assignment.

References

  • Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm. [Link]

  • College of Saint Benedict / Saint John's University. intro to 13c nmr. [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(6), 608-609. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]

Sources

HPLC method development for 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the chromatographic profiling of reactive spirocyclic intermediates.

Introduction: The Analytical Challenge of Reactive Intermediates

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a critical spirocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel MOR (mu-opioid receptor) agonists like Tegileridine [1]. From a chromatographic perspective, this molecule presents a dual challenge:

  • Hydrophobic Spirocyclic Core: The oxaspiro[4.5]decane structure imparts significant hydrophobicity, requiring high organic modifier concentrations for elution.

  • Highly Reactive Electrophile: The primary alkyl bromide (bromomethyl group) is highly susceptible to nucleophilic substitution (S_N2) and solvolysis.

When developing an HPLC purity method, traditional reversed-phase (RP) conditions—which rely heavily on water, acidic modifiers, and methanol—often act as a vast excess of nucleophiles. This pseudo-first-order kinetic environment drives the degradation of the analyte during the chromatographic run or within the autosampler, generating artifacts (e.g., hydroxymethyl or methoxymethyl derivatives) that artificially suppress the reported purity [2].

This guide objectively compares traditional HPLC methodologies against an optimized, stability-indicating approach designed specifically for reactive alkyl halides, providing the experimental causality and self-validating protocols necessary for robust method development.

Section 1: Mechanistic Evaluation & Method Selection Logic

To achieve an accurate purity profile, the analytical method must preserve the integrity of the carbon-bromine bond. The selection of diluent, mobile phase, and column chemistry is dictated by the chemical reactivity of the analyte.

The Solvolysis Problem (Methanol vs. Acetonitrile)

Methanol is a strong nucleophile. When used as a diluent or mobile phase B, it rapidly attacks the bromomethyl group, forming a methoxymethyl ether artifact. Water, while less nucleophilic, will hydrolyze the bromide to an alcohol under acidic or basic extremes. Causality: By replacing Methanol with Acetonitrile (an aprotic solvent) and maintaining a near-neutral pH, solvolysis is kinetically quenched [3].

Buffer Selection (TFA vs. Ammonium Acetate)

Traditional methods often employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). However, high proton concentrations can catalyze the enolization of the decan-8-one ketone and accelerate the hydrolysis of the alkyl bromide. A volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH 6.5) stabilizes the molecule while remaining compatible with mass spectrometry (LC-MS) for impurity identification.

Column Chemistry

While a standard C18 column provides adequate retention for the hydrophobic spiro-core, older generation C18 stationary phases often possess active silanol groups that act as Lewis acids, catalyzing the degradation of alkyl halides. A highly end-capped Phenyl-Hexyl or modern high-density C18 column minimizes secondary interactions and preserves peak symmetry.

G A 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (Target Analyte) B Hydrolysis (H2O) Acidic/Basic pH A->B Aqueous Mobile Phase C Solvolysis (MeOH) Nucleophilic Attack A->C Methanol Modifier F Stable Analysis (ACN / Neutral Buffer) A->F Optimized HPLC D 2-(Hydroxymethyl)-...-8-one (Degradation Artifact) B->D E 2-(Methoxymethyl)-...-8-one (Degradation Artifact) C->E

Degradation pathways of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one in reactive solvent environments.

Section 2: Comparative Experimental Data

To objectively demonstrate the performance of the optimized methodology, a side-by-side comparison was conducted using a single batch of synthesized 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one.

Method A (Traditional RP-HPLC): C18 Column, Mobile Phase A: 0.1% TFA in H₂O, Mobile Phase B: Methanol. Diluent: 50:50 H₂O:MeOH. Autosampler: 25°C. Method B (Optimized RP-HPLC): Phenyl-Hexyl Column, Mobile Phase A: 10 mM NH₄OAc (pH 6.5), Mobile Phase B: Acetonitrile. Diluent: 100% Acetonitrile. Autosampler: 4°C.

Chromatographic ParameterMethod A (Traditional RP-HPLC)Method B (Optimized RP-HPLC)Performance Delta
Reported Analyte Purity 94.2%99.6%+5.4% (True Purity Recovered)
On-Column Artifacts 4.8% (Methoxymethyl derivative)< 0.05% (Not Detected)Elimination of false impurities
Peak Symmetry (Tf) 1.85 (Significant Tailing)1.08 (Excellent)Prevention of on-column degradation
Solution Stability (24h) 12% Degradation at 25°C< 0.2% Degradation at 4°CEnables overnight batch analysis
Resolution (Rs) from Des-bromo 1.53.2Superior selectivity via Phenyl-Hexyl

Data Synthesis: Method A artificially deflates the purity score due to the continuous generation of solvolysis artifacts during the run. The tailing factor (1.85) in Method A is a classic symptom of on-column degradation. Method B acts as a self-validating system: by removing the nucleophile (MeOH) and lowering the thermal energy (4°C), the method proves that the impurities seen in Method A are method-induced artifacts, not synthetic byproducts.

Section 3: Optimized Step-by-Step Methodology

The following protocol details the execution of Method B , engineered specifically to ensure the scientific integrity of reactive alkyl halide analysis[3].

Reagent & Sample Preparation
  • Diluent: Use 100% HPLC-grade Acetonitrile (ACN). Crucial: Do not introduce water into the sample vial, as prolonged exposure will initiate hydrolysis.

  • Sample Concentration: Prepare the analyte at 1.0 mg/mL. Ensure complete dissolution using brief sonication (< 1 minute) to avoid thermal degradation.

  • Autosampler: Must be actively chilled to 4°C .

Chromatographic Conditions
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent highly end-capped phase.

  • Column Temperature: 30°C (Balances viscosity of the mobile phase without imparting excessive thermal stress to the analyte).

  • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.5 with dilute acetic acid.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (The spiro-ketone lacks strong chromophores; low UV or an Evaporative Light Scattering Detector (ELSD) is required).

Gradient Elution Program

A fast-ramp gradient is utilized to minimize the residence time of the analyte inside the aqueous environment of the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
12.01090Linear ramp
15.01090Wash
15.18020Re-equilibration
20.08020End
Self-Validating System Suitability Test (SST)

To prove method trustworthiness before analyzing critical batches:

  • Blank Injection: Inject 100% ACN to confirm no carryover of the hydrophobic spirocyclic core.

  • Stability Check: Inject the standard at

    
     and 
    
    
    
    hours. The peak area of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one must not vary by more than 2.0%, confirming that the diluent and autosampler temperature successfully arrested degradation.

Workflow Step1 Sample Preparation Diluent: 100% ACN Temp: 4°C Step2 Column Selection Phenyl-Hexyl or C18 (End-capped) Step1->Step2 Step3 Mobile Phase A: 10mM NH4OAc (pH 6.5) B: Acetonitrile Step2->Step3 Step4 Gradient Elution Fast Ramp (Minimize Residence) Step3->Step4 Step5 Detection UV at 210 nm / ELSD Step4->Step5 Val System Suitability Artifacts < 0.1% Step5->Val

Step-by-step optimized HPLC method development workflow for reactive alkyl halides.

References

  • Title: Tegileridine - New Drug Approvals (Synthesis of oxaspiro[4.5]decane derivatives) Source: New Drug Approvals / Global Patent Database URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: Molecules (MDPI) URL: [Link]

Validating structural integrity of spirocycles after derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Validating Structural Integrity of Spirocycles After Derivatization: A Comparative Guide to Advanced Analytical Platforms

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter a critical bottleneck in modern drug discovery: confirming that complex 3D architectures survive late-stage functionalization. Spirocycles—molecules featuring two rings sharing a single quaternary carbon—are highly prized for their ability to project functional groups into 3D space, escaping the promiscuity of flat, aromatic "flatland"[1],[2].

However, the inherent ring strain and stereochemical complexity of spirocycles make them highly susceptible to degradation. Harsh derivatization conditions (e.g., photoredox cross-coupling, strong bases, or acidic deprotection) can trigger unintended ring-opening, skeletal rearrangement, or epimerization[3]. Because these degradants often share the exact molecular weight of the target, standard LC-MS and 1D NMR are insufficient for validation[4].

This guide objectively compares three advanced analytical platforms capable of definitively validating spirocycle structural integrity, providing the causality behind their methodologies and self-validating protocols for immediate laboratory implementation.

Platform Comparison: Navigating 3D Structural Validation

To validate a spirocycle, we must unambiguously map the connectivity across the quaternary spiro center and confirm the relative or absolute stereochemistry. The optimal platform depends on the physical state of the sample and the required throughput.

Platform 1: Advanced 2D NMR (1,1-HD-ADEQUATE)

While 1H-1H COSY and HMBC are standard, they often fail at the spiro center due to the lack of attached protons and the ambiguity of 2- or 3-bond couplings[5]. The 1,1-HD-ADEQUATE (Adequate Sensitivity Double-Quantum) experiment solves this by exclusively tracing direct 1-bond carbon-carbon couplings, effectively mapping the intact skeletal framework directly through the quaternary node[3].

Platform 2: Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds a dimension of gas-phase electrophoretic separation to standard mass spectrometry. It measures the molecule's Collision Cross Section (CCS)—its 3D hydrodynamic radius[6]. A ring-opened isomer or an epimerized spirocycle will possess a fundamentally different 3D shape than the intact spirocycle. By comparing experimental CCS against Density Functional Theory (DFT) predictions, IM-MS enables high-throughput structural validation without crystallization[7].

Platform 3: Microcrystal Electron Diffraction (MicroED)

X-ray crystallography requires large (>50 µm) single crystals, which are notoriously difficult to grow for derivatized spirocycles. MicroED utilizes a transmission electron microscope (TEM) to obtain sub-Angstrom resolution structures from nanocrystals (~100 nm) found in seemingly amorphous powders[8]. Because electrons interact with matter much more strongly than X-rays, MicroED provides unambiguous proof of absolute configuration directly from crude reaction precipitates[9].

Quantitative Data Summary

Analytical ParameterAdvanced 2D NMR (ADEQUATE)Ion Mobility-MS (IM-MS)MicroED
Primary Output Solution-state C-C connectivity & relative stereochemistryGas-phase Collision Cross Section (CCS)Solid-state absolute configuration (<1.0 Å)
Sample Requirement 1–5 mg (High purity required)< 1 µg (Mixture tolerant)~10⁻¹² g (Nanocrystalline powder)
Throughput Low to Medium (Hours to Days)High (Minutes)Medium (Minutes to Hours)
Key Advantage Non-destructive; ubiquitous instrument availabilityRapid screening of conformers and isomersCircumvents the need for large single crystals
Primary Limitation Low sensitivity; requires highly concentrated samplesRequires accurate in silico DFT models for comparisonSample must contain ordered microcrystals

Mechanistic Workflow & Decision Matrix

SpirocycleValidation Deriv Spirocycle Derivatization (Cross-Coupling / Functionalization) Decision Structural Integrity Validation Pipeline Deriv->Decision NMR Advanced 2D NMR (1,1-HD-ADEQUATE / NOESY) Decision->NMR IMMS IM-MS (CCS Measurement) Decision->IMMS MicroED MicroED (Nanocrystal Diffraction) Decision->MicroED Valid Intact 3D Spirocycle Proceed to in vitro assays NMR->Valid Intact C-C bonds Expected NOE Fail Ring-Opened / Rearranged Discard or Re-optimize NMR->Fail Missing correlations IMMS->Valid Experimental CCS matches DFT IMMS->Fail ΔCCS > 5% MicroED->Valid <1.0 Å Resolution Absolute Config MicroED->Fail Altered lattice

Fig 1: Multimodal analytical pipeline for spirocycle structural validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must include internal controls that validate the instrument's performance independently of the sample's outcome.

Protocol A: 1,1-HD-ADEQUATE NMR for Core Validation
  • Sample Preparation : Dissolve 5 mg of the derivatized spirocycle in 600 µL of CDCl3 (100% atom D). Causality: Ultra-pure deuterated solvent minimizes solvent suppression artifacts that can obscure critical aliphatic signals inherent to sp3-rich spirocycles.

  • System Calibration (Self-Validation) : Run a standard sample of strychnine prior to the unknown. Causality: Strychnine possesses a rigid, well-characterized carbon framework. Verifying its 1-bond C-C couplings ensures the spectrometer's pulse delays are correctly optimized for the ~40 Hz coupling constants typical of strained rings[3].

  • Data Acquisition : Execute the 1,1-HD-ADEQUATE pulse sequence. Causality: By selectively filtering for direct 1-bond carbon-carbon couplings, ADEQUATE bypasses the ambiguity of HMBC, definitively proving the spiro linkage remains intact[3].

  • Data Processing : Overlay the ADEQUATE spectrum with a standard 1H-13C HSQC. Causality: This allows the assignment of protonated carbons first, isolating the unprotonated spiro carbon as the definitive node to trace the remaining skeletal connectivity[5].

Protocol B: IM-MS Collision Cross Section (CCS) Profiling
  • In Silico Modeling : Generate 3D conformers of the intact spirocycle and its potential ring-opened degradants using DFT. Calculate their theoretical CCS values. Causality: Gas-phase measurements require a rigorous theoretical baseline to contextualize the experimental data[4].

  • Instrument Calibration (Self-Validation) : Infuse a polyalanine standard mixture. Causality: Polyalanine forms predictable gas-phase conformers. Calibrating the drift tube with this standard ensures the measured drift times accurately convert to absolute CCS values (Ω), validating the instrument's resolving power[7].

  • Sample Infusion : Introduce the sample via electrospray ionization (ESI) at a low cone voltage (e.g., 15 V). Causality: High voltages induce in-source fragmentation, which could artificially break the spirocycle and yield false evidence of degradation[6].

  • Data Analysis : Compare the experimental CCS of the target m/z peak against the DFT-predicted values. A deviation of >5% from the intact model strongly suggests ring-opening or epimerization[6].

Protocol C: MicroED Powder-to-Structure Analysis
  • Grid Preparation : Deposit ~10⁻¹² g of the crude, dry reaction powder directly onto a holey carbon TEM grid. Causality: MicroED does not require large single crystals. The dry preparation preserves the native solid-state conformation without the need for complex crystallization screens[8].

  • System Calibration (Self-Validation) : Collect a diffraction pattern from a standard microcrystalline acetaminophen grid. Causality: This validates the camera length, beam center, and detector sensitivity, ensuring accurate unit cell determination for the unknown sample[10].

  • Data Collection : Cool the stage to cryogenic temperatures (liquid nitrogen) and expose the target nanocrystal to a low-dose electron beam (~0.01 e⁻/Ų/s) while continuously rotating the stage at 0.5°/s. Causality: Cryo-cooling and low-dose continuous rotation mitigate electron beam-induced radiation damage, preserving the structural integrity of the organic spirocycle during acquisition[9].

  • Phase Retrieval & Refinement : Process the diffraction movies using DIALS software and solve the structure via direct methods. Causality: Sub-Angstrom resolution (<1.0 Å) allows for the direct observation of hydrogen atom positions, unambiguously confirming the absolute configuration and the integrity of the spirocyclic core[8].

References

  • [MicroED and Drug Discovery - Thermo Fisher Scientific] - thermofisher.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMfwaRd8qDd8uAQ8ub4U5vTyEAStZmuUpDMM3NRw3tCvCq0LNzYeof0WdhykiF0Rz4sTo0WtGvtp7em5JSetJAFhQtb2-ETdBlt1VYgNpxdWgNcWLQRbPK5KO1AHJw6Sy1-yDksEl8esVnQT1IVJpJJPewOy_DXcSpGdRgDS2lTNubptt_7K0wYfBWDyx4u5e_-YOi7slR_A=]
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Sources

IR spectroscopy peaks for ketone and alkyl halide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable tool in chemical analysis, Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum serves as a unique molecular fingerprint.[1][3] For researchers in materials science and drug development, a precise understanding of characteristic IR absorption peaks is fundamental to structural elucidation and quality control.

This guide offers an in-depth comparison of the IR spectroscopic signatures of two crucial functional groups: ketones and alkyl halides. We will explore the theoretical underpinnings of their characteristic absorptions, analyze the factors influencing peak positions, and provide a practical framework for their identification and differentiation.

The Vibrational Language of Ketones

The defining feature of a ketone is the carbonyl group (C=O), a carbon atom double-bonded to an oxygen atom. This bond's inherent properties give rise to a highly characteristic and easily identifiable IR absorption band.

The Carbonyl (C=O) Stretch: An Unmistakable Beacon

The most prominent feature in the IR spectrum of a ketone is the C=O stretching vibration. This absorption is typically the strongest peak in the spectrum for two primary reasons:

  • Bond Strength: The C=O double bond is strong and stiff, requiring significant energy to stretch, thus placing its absorption at a high frequency.[4]

  • Large Dipole Moment: The significant difference in electronegativity between carbon and oxygen creates a large bond dipole. The stretching of this bond causes a substantial change in the dipole moment, leading to a very intense absorption of IR radiation.[5]

For a standard, saturated aliphatic ketone (e.g., 2-butanone), this peak appears as a sharp, intense band around 1715 cm⁻¹ .[6][7][8] Its intensity and position in a relatively uncluttered region of the spectrum make it a powerful diagnostic tool.[9]

Factors Influencing the C=O Peak Position

The precise wavenumber of the carbonyl stretch is sensitive to the molecule's electronic and structural environment. Understanding these shifts is crucial for accurate spectral interpretation.

  • Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency decreases, typically appearing in the 1666-1685 cm⁻¹ range.[6][8] This shift is due to resonance, which delocalizes the pi electrons, imparting more single-bond character to the C=O bond.[4][5] This slight weakening of the bond lowers the energy required for the stretching vibration.[4][5]

  • Ring Strain: In cyclic ketones, the C=O stretching frequency is highly dependent on the size of the ring. An unstrained, six-membered ring ketone (cyclohexanone) absorbs near 1715 cm⁻¹, similar to its acyclic counterpart.[10] However, as ring strain increases in smaller rings, the C=O frequency increases. For instance, cyclopentanone absorbs at a higher wavenumber (~1750 cm⁻¹) and cyclobutanone higher still (~1780 cm⁻¹).[9][10]

Secondary Ketone Absorptions

While the C=O stretch is the primary diagnostic peak, ketones also exhibit a C-C-C stretching vibration involving the carbonyl carbon and the two adjacent alpha-carbons. This asymmetric stretch results in a moderate to strong peak in the 1100-1230 cm⁻¹ region.[5][7]

Decoding the Subtle Signals of Alkyl Halides

Alkyl halides feature a carbon atom single-bonded to a halogen (F, Cl, Br, I). Their IR signals are generally more subtle than those of ketones and appear in the more complex "fingerprint region" of the spectrum (< 1500 cm⁻¹).

The Carbon-Halogen (C-X) Stretch

The defining absorption for alkyl halides is the C-X stretching vibration. The position of this peak is primarily determined by two factors:

  • Mass of the Halogen: The frequency of a vibration is inversely related to the mass of the atoms involved.[2] Therefore, as the mass of the halogen increases, the C-X stretching frequency decreases.

  • Bond Strength: While also a factor, the mass effect is more dominant in determining the trend across the halogens.

The C-X stretching vibrations are found in the following general regions:[11][12]

  • C-Cl Stretch: 850-550 cm⁻¹

  • C-Br Stretch: 690-515 cm⁻¹

These absorptions can be of medium to strong intensity but are located in the fingerprint region, which is often crowded with many other peaks, making definitive assignment challenging without comparing the spectrum to a reference.[11]

Other Vibrations

For terminal alkyl halides, a characteristic C-H wagging vibration of the –CH₂X group can sometimes be observed between 1300-1150 cm⁻¹ .[11][12][13]

Comparative Guide: Ketone vs. Alkyl Halide

The key to distinguishing between these two functional groups lies in recognizing the prominent, high-frequency C=O stretch of the ketone versus the low-frequency C-X stretch of the alkyl halide.

Data Summary Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityKey Characteristics
Ketone C=O Stretch 1715 ± 10 (Saturated)Strong, Sharp Unmistakable peak in a clean region.[7][8] Position shifts lower with conjugation and higher with ring strain.[4][10][14]
C-C-C Stretch1100 - 1230Medium - StrongAsymmetric stretch involving α-carbons.[5][7]
Alkyl Halide C-Cl Stretch 850 - 550 Medium - Strong Located in the complex fingerprint region.[11][12]
C-Br Stretch 690 - 515 Medium - Strong Found at a lower frequency than C-Cl due to the higher mass of bromine.[11][12]
-CH₂X Wag1300 - 1150MediumUseful for terminal alkyl halides.[11][13]

Visualization of Key IR Absorptions

The following diagram illustrates the distinct regions where the primary stretching vibrations for ketones and alkyl halides occur on an IR spectrum.

G cluster_spectrum Simplified IR Spectrum cluster_ketone Ketone Signature cluster_halide Alkyl Halide Signature 4000 4000 3000 3000 2000 2000 1500 1500 500 500 label_wavenumber Wavenumber (cm⁻¹) Ketone_Peak C=O Stretch ~1715 cm⁻¹ (Strong, Sharp) Ketone_Peak->1500 Halide_Peak C-X Stretch 500-850 cm⁻¹ (Medium) Halide_Peak->500

Caption: Key diagnostic regions for Ketone and Alkyl Halide IR absorptions.

Experimental Protocol: Acquiring an IR Spectrum via FTIR-ATR

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique that requires minimal sample preparation.[15]

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Confirm that the ATR accessory is clean and properly installed. The ATR crystal (often diamond or germanium) must be free of any residue from previous analyses.

  • Background Spectrum Acquisition (Self-Validating Step):

    • Causality: A background scan is crucial as it records the ambient spectrum of the environment (e.g., CO₂, water vapor) and the instrument itself.[1] This background is then mathematically subtracted from the sample spectrum, ensuring that the resulting peaks are solely from the sample.

    • Procedure: With nothing on the ATR crystal, initiate a "Background" or "Reference" scan using the instrument's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Cleaning: Before applying the sample, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Application (Liquid): Place one or two drops of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal is completely covered.

    • Application (Solid): Place a small amount of the solid powder or film onto the center of the ATR crystal. Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[15]

    • Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum.[15]

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the "Sample" scan using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.[1]

  • Data Analysis and Cleanup:

    • Analyze the spectrum, identifying the wavenumbers of key absorption bands.

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.

Experimental Workflow Diagram

G start Start prep 1. Clean ATR Crystal start->prep background 2. Run Background Scan (No Sample) prep->background apply_sample 3. Apply Sample to Crystal background->apply_sample run_sample 4. Run Sample Scan apply_sample->run_sample analyze 5. Analyze Spectrum (Identify Peaks) run_sample->analyze cleanup 6. Clean ATR Crystal analyze->cleanup end End cleanup->end

Caption: Standard workflow for acquiring an IR spectrum using FTIR-ATR.

References

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR: alkyl halides. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

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